bornesitol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
484-71-9 |
|---|---|
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(1R,2S,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5-,6-,7?/m1/s1 |
InChI Key |
DSCFFEYYQKSRSV-DQUUFWEPSA-N |
SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Isomeric SMILES |
COC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Bornesitol: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of bornesitol, a naturally occurring cyclitol with significant therapeutic potential. The document covers the historical discovery of this compound, its widespread distribution in the plant kingdom with a focus on quantitative data, and a detailed exploration of its biosynthetic pathway. Furthermore, this guide presents a comprehensive experimental protocol for the isolation and purification of this compound from plant sources, alongside diagrams illustrating key biochemical pathways and experimental workflows. This resource is intended to serve as a foundational reference for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Characterization
L-(+)-Bornesitol, a methyl ether of myo-inositol, was first identified in 1871 by the French chemist, M. Girard.[1] It is chemically classified as 1-O-methyl-myo-inositol.[2][3] The structure of this cyclitol, a cyclic sugar alcohol, has been extensively characterized, and its absolute configuration has been confirmed.[1]
Natural Occurrence
This compound is widely distributed throughout the plant kingdom, with notable concentrations found in various families. It has been identified as a significant constituent in the leaves of Hancornia speciosa (Apocynaceae), a plant with traditional uses in treating hypertension and diabetes.[4][5] Its presence has also been documented in species within the Gentianaceae and Menyanthaceae families.[2]
The following table summarizes the quantitative occurrence of this compound in selected plant species:
| Plant Family | Species | Plant Part | This compound Concentration | Reference(s) |
| Apocynaceae | Hancornia speciosa | Leaves | ~7.75% w/w of the extract | [6] |
| Sapindaceae | Litchi chinensis | Leaves | 5-9 mg/g fresh weight | [7][8][9] |
| Bignoniaceae | Saritaea magnifica | - | Presence confirmed | |
| Fabaceae | Glycine max (Soybean) | - | Detected, not quantified | [10][11] |
| Boraginaceae | Borago officinalis (Borage) | - | Detected, not quantified | [10] |
Biosynthesis of this compound
The biosynthesis of this compound originates from D-glucose and proceeds through the formation of myo-inositol, a key precursor for all inositol-containing compounds.[1] The pathway can be summarized in the following key steps:
-
Conversion of D-glucose to myo-inositol: D-glucose is first phosphorylated to glucose-6-phosphate. The enzyme myo-inositol-1-phosphate synthase (MIPS) then catalyzes the cyclization of D-glucose-6-phosphate to L-myo-inositol-1-phosphate. Finally, a phosphatase removes the phosphate group to yield free myo-inositol.
-
Methylation of myo-inositol: The final step in the biosynthesis of this compound is the methylation of myo-inositol. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:myo-inositol O-methyltransferase (IMT), which transfers a methyl group from S-adenosyl methionine (SAM) to the C1 hydroxyl group of myo-inositol, forming 1-O-methyl-myo-inositol (this compound).[3]
Experimental Protocols
Isolation and Purification of this compound from Hancornia speciosa Leaves
This protocol outlines a robust method for the extraction, isolation, and purification of this compound from the leaves of Hancornia speciosa.
4.1.1. Materials and Reagents
-
Dried and powdered leaves of Hancornia speciosa
-
Ethanol (95%)
-
Methanol
-
Ethyl acetate
-
Deionized water
-
Silica gel 60 (70-230 mesh) for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography column
-
Standard analytical laboratory glassware
4.1.2. Extraction Procedure
-
Maceration: Macerate 1 kg of dried, powdered Hancornia speciosa leaves in 5 L of 95% ethanol at room temperature for 72 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
4.1.3. Fractionation and Column Chromatography
-
Solvent-Solvent Partitioning: Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate to remove non-polar and moderately polar compounds.
-
Column Preparation: Prepare a silica gel column (5 cm diameter x 60 cm length) using a slurry of silica gel in ethyl acetate.
-
Loading and Elution: Dissolve the methanol-water soluble fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column. Elute the column with a gradient of ethyl acetate and methanol, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol.
-
Fraction Collection: Collect fractions of 20 mL and monitor by TLC using a mobile phase of ethyl acetate:methanol:water (8:1:1 v/v/v). Visualize the spots by spraying with a p-anisaldehyde-sulfuric acid reagent followed by heating.
-
Pooling and Crystallization: Combine the fractions containing the spot corresponding to this compound (identified by comparison with a standard or by spectroscopic methods). Concentrate the pooled fractions under reduced pressure. Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.
-
Purification: Recrystallize the obtained crystals from a methanol-water mixture to yield pure L-(+)-bornesitol.
4.1.4. Workflow Diagram
Analytical Quantification by HPLC
For the quantitative analysis of this compound in plant extracts, a High-Performance Liquid Chromatography (HPLC) method can be employed. Due to the lack of a chromophore in this compound, derivatization is necessary for UV detection.
4.2.1. Derivatization and HPLC Conditions
A validated method involves derivatization with p-toluenesulfonyl chloride.[12] The analysis can be performed on a C18 column with a gradient elution using a mobile phase of methanol, acetonitrile, and water, with detection at 230 nm.[6][12]
Conclusion
This compound stands out as a widely distributed natural product with promising pharmacological activities. This guide has provided a comprehensive overview of its discovery, natural sources with quantitative data, and the intricacies of its biosynthetic pathway. The detailed experimental protocol for its isolation and purification from Hancornia speciosa offers a practical framework for researchers. Further investigations into the quantitative distribution of this compound across a broader range of plant species and the elucidation of the precise regulatory mechanisms of its biosynthesis will be crucial for harnessing its full therapeutic potential. This document serves as a valuable technical resource to support and guide future research and development efforts in this exciting field.
References
- 1. MTase-Glo™ Methyltransferase Assay [promega.sg]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inositol 1-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. myo-Inositol Assay Kit for analysis of myo-inositol in food | Megazyme [megazyme.com]
- 5. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biological and Phytopharmacological Descriptions of Litchi Chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of L-(+)-Bornesitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-Bornesitol, a naturally occurring cyclitol, is a monomethyl ether of myo-inositol. Formally named (1R)-1-L-O-methyl-myo-inositol, this compound is found in various plant species and has garnered significant interest in the scientific community for its biological activities, including potential cardiovascular applications. As a key constituent in medicinal plants like Hancornia speciosa, understanding its physicochemical properties is paramount for its isolation, characterization, and development as a potential therapeutic agent or active marker. This guide provides a comprehensive overview of the core physicochemical characteristics of L-(+)-Bornesitol, detailed experimental protocols for their determination, and a visualization of its known signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of L-(+)-Bornesitol are summarized below. These parameters are crucial for predicting its behavior in biological systems, designing extraction and purification protocols, and formulating dosage forms.
General and Structural Properties
| Property | Value | Reference(s) |
| Systematic IUPAC Name | (1R,2R,3S,4S,5R,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol | [1] |
| Common Synonyms | L-Bornesitol, 1-O-Methyl-L-myo-inositol, (+)-Bornesitol | [2] |
| Chemical Formula | C₇H₁₄O₆ | [3] |
| Molecular Weight | 194.183 g·mol⁻¹ | [1] |
| Appearance | Colourless prisms |
Thermodynamic and Crystallographic Data
| Property | Value | Reference(s) |
| Melting Point | 198–201 °C | [1] |
| Boiling Point | Data not available; likely to decompose upon heating. | |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| Calculated Density (Dx) | 1.521 g/cm³ |
Solubility and Partitioning
| Property | Value | Reference(s) |
| Solubility | Soluble in water and methanol-water mixtures. Predicted water solubility: 544 g/L. | [4][5] |
| logP (Octanol/Water) | -2.7 to -3.1 (Predicted) | [5] |
Optical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Specific Optical Rotation | [α]ᴅ²⁰ = +20.7 ± 3.5° | |
| Measurement Conditions | c = 0.11 g/100 mL in water, at 20°C, using a 589 nm sodium D-line. | |
| Spectroscopic Analysis | Characterized by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR). | [2] |
Computed Molecular Descriptors
| Property | Value | Reference(s) |
| Polar Surface Area | 110.38 Ų | [5] |
| Hydrogen Bond Donor Count | 5 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 1 | [5] |
| pKa (Strongest Acidic) | 12.36 (Predicted) | [5] |
Biological Activity and Signaling Pathway
L-(+)-Bornesitol has been identified as a hypotensive agent, reducing blood pressure through a multi-faceted mechanism primarily involving the vascular endothelium. Its action culminates in vasodilation, an effect attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE) and an increase in nitric oxide (NO) bioavailability. This NO-mediated vasodilation is dependent on the activation of the calcium-calmodulin complex. Notably, studies have shown that the PI3K/Akt signaling pathway is not involved in the vasodilator effect of L-(+)-Bornesitol.
Detailed Experimental Protocols
The following sections describe generalized yet detailed methodologies for determining the key physicochemical properties of a pure compound like L-(+)-Bornesitol.
Determination of Melting Point (Capillary Method)
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline L-(+)-Bornesitol is finely powdered using a mortar and pestle.
-
Capillary Packing: The open end of a capillary tube is tapped into the powder. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating and Observation:
-
Rapid Determination: The sample is heated rapidly to get an approximate melting temperature. The apparatus is then allowed to cool.
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated quickly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ – T₂.
Determination of Specific Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates plane-polarized light, a defining characteristic of enantiomers.
Apparatus:
-
Polarimeter
-
Polarimeter sample cell (e.g., 100 mm path length)
-
Sodium lamp (or other monochromatic light source, 589 nm)
-
Analytical balance
-
Volumetric flask
Procedure:
-
Solution Preparation: An exact mass of L-(+)-Bornesitol (e.g., 0.11 g) is weighed and dissolved in a precise volume of solvent (e.g., 100 mL of water) using a volumetric flask. This gives the concentration (c) in g/mL.
-
Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The sample cell is filled with the pure solvent (water), and the instrument is calibrated to a zero reading.
-
Sample Measurement: The solvent-filled cell is emptied, rinsed with a small amount of the prepared sample solution, and then carefully filled with the sample solution, ensuring no air bubbles are trapped in the light path.
-
Observation: The filled cell is placed in the polarimeter, and the observed rotation (α) in degrees is recorded. The direction of rotation is noted as positive (+) for dextrorotatory or negative (-) for levorotatory.
-
Calculation: The specific rotation [α] is calculated using Biot's Law: [α]ᵀλ = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm) (100 mm = 1 dm)
-
c = concentration of the solution in g/mL
-
T = temperature in °C
-
λ = wavelength of light in nm
-
Determination of Solubility
Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Scintillation vials or test tubes with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer set at a constant temperature
-
Centrifuge
-
Micropipettes
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Equilibrium Method: An excess amount of solid L-(+)-Bornesitol is added to a known volume of the solvent (e.g., water) in a sealed vial.
-
Agitation: The vial is agitated in a constant temperature shaker or water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with a known volume of solvent.
-
Quantification: The concentration of L-(+)-Bornesitol in the diluted sample is determined using a pre-calibrated analytical method, such as LC-MS.[6]
-
Calculation: The solubility is calculated by back-calculating the concentration in the original saturated solution, taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. L-(+)-Bornesitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-(+)-Bornesitol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound (-)-Bornesitol (FDB004281) - FooDB [foodb.ca]
- 6. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bornesitol Biosynthesis Pathway in Leguminosae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bornesitol (1-O-methyl-L-chiro-inositol) is a naturally occurring cyclitol found in a variety of plants, with notable accumulation in the Leguminosae family. As a derivative of L-chiro-inositol, this compound and its related compounds are of significant interest to researchers and drug development professionals due to their potential therapeutic properties, including roles in insulin signaling pathways and as osmoprotectants. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in legumes, detailing the enzymatic steps, relevant quantitative data, and key experimental protocols for its study.
The Core Biosynthesis Pathway
The biosynthesis of this compound in Leguminosae commences with the ubiquitous precursor, myo-inositol. The pathway involves a series of enzymatic reactions, primarily methylation and epimerization, to yield the final product. While the complete pathway to L-chiro-inositol derivatives is still under active investigation, a putative pathway can be constructed based on analogous, well-characterized pathways for related cyclitols in model legumes.
The proposed biosynthetic route from myo-inositol to this compound is as follows:
-
Methylation of myo-Inositol: The initial step is the methylation of myo-inositol to produce D-ononitol. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:myo-inositol O-methyltransferase (IMT) .
-
Epimerization of D-Ononitol: D-ononitol then undergoes epimerization at a specific carbon atom to form L-chiro-inositol. This is a critical step that determines the stereochemistry of the final product. While the exact enzyme responsible for this conversion to the L-isomer in the context of this compound synthesis is yet to be fully characterized in many legume species, it is proposed to be catalyzed by an ononitol epimerase . This epimerization likely proceeds through an oxidation-reduction mechanism, similar to the well-documented two-step epimerization of D-ononitol to D-chiro-inositol derivatives in Medicago truncatula. This process involves the activities of a dehydrogenase and a reductase .
-
Final Methylation (Hypothetical): It is also possible that L-chiro-inositol is the direct product of epimerization, which is then methylated to form this compound. However, based on the structure of this compound (1-O-methyl-L-chiro-inositol) and the known precursor D-ononitol (1-O-methyl-myo-inositol), it is more likely that the methylation of the inositol ring occurs prior to epimerization.
Signaling Pathway Diagram
The Biological Role of Bornesitol in Plant Stress Response: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abiotic stresses, including salinity, drought, and extreme temperatures, pose a significant threat to global agriculture and food security. Plants have evolved intricate mechanisms to perceive and respond to these environmental challenges, often involving the accumulation of compatible solutes, also known as osmoprotectants. Among these, cyclitols and their derivatives play a crucial role in osmotic adjustment, cellular protection, and stress signaling. This technical guide focuses on L-Bornesitol (L-1-O-methyl-myo-inositol), a methylated cyclitol, and elucidates its biological role in the plant stress response. Drawing from current scientific literature, this document details its biosynthesis, mechanisms of action, and the analytical methods for its quantification, providing a comprehensive resource for researchers in plant biology and stress physiology.
Introduction: Bornesitol as a Key Player in Plant Osmoprotection
Plants subjected to abiotic stress experience cellular water deficit, leading to osmotic stress and the production of reactive oxygen species (ROS), which can damage cellular components. To counteract these effects, plants accumulate various low-molecular-weight, highly soluble, and non-toxic compounds known as compatible solutes. This compound, a mono-O-methylated derivative of myo-inositol, is one such cyclitol that has been identified in various plant species. Its accumulation is believed to contribute to stress tolerance through several mechanisms:
-
Osmotic Adjustment: By accumulating in the cytoplasm, this compound helps to lower the cellular water potential, thereby maintaining water uptake and turgor pressure under conditions of external water deficit.
-
ROS Scavenging: As a polyol, this compound is proposed to have antioxidant properties, directly scavenging harmful ROS and protecting macromolecules from oxidative damage.
-
Macromolecule Protection: It can act as a chemical chaperone, stabilizing proteins and membranes, and preserving their function during dehydration.
Biosynthesis of this compound
The biosynthesis of this compound originates from myo-inositol, a central precursor for numerous important metabolites in plants. The pathway can be summarized in the following key steps:
-
Myo-inositol Synthesis: The pathway begins with Glucose-6-phosphate, which is isomerized to L-myo-inositol-1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS) . This is considered the rate-limiting step in myo-inositol synthesis.
-
Dephosphorylation: L-myo-inositol-1-phosphate is then dephosphorylated by myo-inositol monophosphatase (IMP) to yield free myo-inositol.
-
Methylation: The final step is the methylation of myo-inositol. This reaction is catalyzed by a S-adenosyl-L-methionine:myo-inositol O-methyltransferase (IMT) . Specifically, an inositol 1-methyltransferase utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to produce L-bornesitol and S-adenosyl-L-homocysteine (SAH).[1] The expression and activity of IMT are often upregulated in response to stress signals.
Role in Abiotic Stress Response: Mechanisms of Action
This compound contributes to plant stress tolerance primarily through its function as a compatible solute and antioxidant.
Osmotic Adjustment
Under hyperosmotic conditions, such as high salinity or drought, the accumulation of this compound in the cytoplasm increases the solute concentration, thereby lowering the osmotic potential. This helps to maintain a favorable water potential gradient, facilitating water retention and uptake, which is critical for sustaining cellular functions and growth.
Antioxidant Activity and ROS Scavenging
Abiotic stress leads to an overproduction of ROS, including superoxide radicals, hydrogen peroxide, and hydroxyl radicals. These highly reactive molecules can cause oxidative damage to lipids, proteins, and nucleic acids. While direct evidence for this compound is still emerging, related polyols are known to act as ROS scavengers.[2] The hydroxyl groups in the this compound structure are thought to participate in neutralizing ROS, thus mitigating oxidative stress.
Putative Signaling Role
While a direct signaling cascade initiated by this compound has not been fully elucidated, its precursor, myo-inositol, is a cornerstone of cellular signaling in eukaryotes. Myo-inositol is the backbone of phosphoinositides and inositol polyphosphates (InsPs), which are critical second messengers in various signal transduction pathways, including those responding to abiotic stress. It is plausible that the accumulation of this compound could influence the pool of myo-inositol available for phosphorylation, thereby indirectly modulating InsP-mediated signaling pathways. These pathways are known to intersect with key stress hormone signaling, such as that of abscisic acid (ABA).
Quantitative Data on Cyclitol Accumulation in Response to Stress
Direct quantitative data for this compound under various stress conditions are not abundant in the literature. However, studies on closely related cyclitols in stress-tolerant plants provide a valuable comparative framework for understanding the potential magnitude of this compound accumulation.
| Compound | Plant Species | Stress Condition | Fold Increase / Concentration | Reference |
| myo-inositol | Mesembryanthemum crystallinum | 500 mM NaCl | ~10-fold increase | [3] |
| D-pinitol | Acrostichum aureum | 155-170 mM NaCl | Up to 50% of soluble carbohydrates | [4] |
| Mannitol | Transgenic Wheat | Water stress | 150% increase | [5] |
| Proline | Cucurbita maxima | -0.73 MPa (Mannitol) | 125-133% increase | [4] |
| Total Soluble Sugars | Lemon Balm | Salinity | Significant increase | [6] |
Table 1: Accumulation of various compatible solutes, including cyclitols, in plants under abiotic stress. This table provides context for the potential quantitative changes in this compound levels.
Experimental Protocols
Induction of Abiotic Stress in Planta
Drought/Osmotic Stress Simulation: A widely used method to induce controlled drought stress in a laboratory setting is through the use of osmotic agents like polyethylene glycol (PEG) or mannitol in the growth medium.
-
Plant Material: Germinate and grow seedlings (e.g., Arabidopsis thaliana) on solid or in liquid Murashige and Skoog (MS) medium under controlled environmental conditions.
-
Stress Application: For plate-based assays, transfer seedlings to MS plates supplemented with 150-300 mM mannitol.[7] For hydroponic systems, add PEG-6000 to the nutrient solution to achieve a final concentration that induces the desired water potential (e.g., -0.5 to -1.5 MPa).[8][9]
-
Time Course: Harvest plant material (roots and shoots separately) at various time points after stress initiation (e.g., 0, 1, 3, 6, 12, 24 hours) for metabolic and physiological analysis.[7]
-
Physiological Measurements: Concurrently, measure parameters such as relative water content, proline content, and malondialdehyde (MDA) levels as indicators of stress.[4][10]
Extraction and Quantification of this compound
Extraction:
-
Freeze harvested plant material immediately in liquid nitrogen and grind to a fine powder.
-
Perform a solvent extraction, typically using a methanol/water mixture (e.g., 80% methanol), to extract soluble metabolites. Maceration or ultrasound-assisted extraction can be employed.[11]
-
Centrifuge the extract to pellet debris and collect the supernatant. The extract may be further purified using solid-phase extraction (SPE) if necessary.
Quantification by HPLC-DAD with Derivatization: Since this compound lacks a strong chromophore, derivatization is required for detection by UV-Vis (DAD) detectors.
-
Derivatization: React the dried plant extract with p-toluenesulfonyl chloride (TsCl) in a suitable solvent system. Pentaerythritol can be used as an internal standard.[1]
-
HPLC System: Use a C18 (ODS) column.
-
Mobile Phase: Employ a gradient elution using a mixture of methanol, acetonitrile, and water.
-
Detection: Monitor the eluent at a wavelength of 230 nm.
-
Quantification: Create a calibration curve using derivatized this compound standards of known concentrations to quantify the amount in the plant samples.[1]
Quantification by GC-MS: Gas chromatography-mass spectrometry is a powerful technique for analyzing cyclitols.
-
Derivatization: The dried extract must be derivatized to increase volatility. A common method is trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
GC-MS System: Use a suitable capillary column (e.g., HP-5MS).
-
Analysis: The derivatized compounds are separated based on their boiling points and detected by the mass spectrometer.
-
Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a known standard or spectral library.[12][13]
Conclusion and Future Directions
This compound is an important methylated inositol that functions as a compatible solute in plants, contributing to abiotic stress tolerance through osmotic adjustment and likely through antioxidant activities. Its biosynthesis from the central metabolite myo-inositol positions it at a critical metabolic nexus that is closely linked to cellular signaling. While the precise signaling roles and quantitative dynamics of this compound accumulation require further investigation, the available analytical methods provide a solid foundation for future research. Elucidating the specific enzymes and regulatory networks controlling this compound synthesis could open new avenues for engineering stress-resilient crops, a critical endeavor in the face of a changing global climate. Further research should focus on generating quantitative, time-resolved data on this compound accumulation in a wider range of plant species and under various abiotic stress conditions to fully understand its contribution to plant fitness and survival.
References
- 1. Inositol 1-methyltransferase - Wikipedia [en.wikipedia.org]
- 2. [The production and scavenging of reactive oxygen species in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordinate transcriptional induction of myo-inositol metabolism during environmental stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces [frontiersin.org]
- 5. Understanding cold stress response mechanisms in plants: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Time-Course Analysis of Osmotic and Salt Stress in Arabidopsis thaliana Using Short Gradient Multi-CV FAIMSpro BoxCar DIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of PEG-simulated Drought Stress on Seed Germination of Three Medicinal Liquorice (Glycyrrhiza) Species [arccjournals.com]
- 9. Effect of Polyethylene Glycol-Simulated Drought Stress on Stomatal Opening in “Modern” and “Ancient” Wheat Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of drought stress induced by D-Mannitol on the germination and early seedling growth traits, physiological parameters and phytochemicals content of Tunisian squash (Cucurbita maximaDuch.) landraces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Bornesitol: A Key Compatible Solute in Xerophyte Drought Tolerance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Water Scarcity in Plants
Xerophytes, plants adapted to survive in environments with limited water availability, have evolved a sophisticated suite of physiological and biochemical mechanisms to cope with drought stress. A primary challenge under such conditions is the maintenance of cellular turgor and the protection of essential macromolecules from dehydration-induced damage. To achieve this, xerophytes accumulate a class of small, highly soluble, non-toxic organic molecules known as compatible solutes or osmolytes. This technical guide focuses on bornesitol, a methylated cyclitol (sugar alcohol), and its critical role as a compatible solute in the drought tolerance strategies of xerophytic plants.
The Role of Compatible Solutes in Osmotic Stress
Compatible solutes are pivotal for cellular survival under osmotic stress. Their accumulation in the cytoplasm lowers the cellular water potential, creating a gradient that facilitates water retention and uptake, thereby maintaining cell turgor. Crucially, they are termed "compatible" because they do not interfere with normal cellular metabolism, even at high concentrations. Their primary functions include:
-
Osmotic Adjustment: Maintaining a favorable water potential gradient to prevent water loss.
-
Macromolecular Protection: Stabilizing the native conformation of proteins, enzymes, and nucleic acids, protecting them from denaturation.
-
Membrane Stabilization: Interacting with lipid bilayers to maintain their integrity and fluidity.
-
Radical Scavenging: Some compatible solutes, including methylated cyclitols, possess antioxidant properties, helping to mitigate oxidative stress caused by reactive oxygen species (ROS) that are often produced during drought.
This compound: A Methylated Cyclitol for Cellular Defense
This compound (1-O-methyl-myo-inositol) is a naturally occurring cyclitol found in various plant species, particularly those adapted to arid environments. Its chemical structure, featuring multiple hydroxyl groups and a methyl ether group, confers the high solubility and low reactivity necessary for a compatible solute.
Biosynthesis of this compound
The biosynthesis of this compound is a specialized branch of the well-conserved inositol pathway, originating from glucose. The process can be summarized in three main stages:
-
Myo-inositol Synthesis: The pathway begins with the isomerization of Glucose-6-phosphate to Fructose-6-phosphate, which is then cyclized by the enzyme myo-inositol-1-phosphate synthase (MIPS) to form myo-inositol-1-phosphate.
-
Dephosphorylation: The phosphate group is removed by inositol monophosphatase (IMP) to yield free myo-inositol, the direct precursor for all inositol derivatives.
-
Methylation: The final and key step is the methylation of myo-inositol. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent myo-inositol O-methyltransferase (OMT) . The enzyme transfers a methyl group from SAM to a specific hydroxyl group on the myo-inositol ring, forming this compound and S-adenosyl-L-homocysteine (SAH). The specific isomer of this compound (L- or D-) depends on the regiospecificity of the OMT involved.
Regulation of this compound Accumulation under Drought Stress
The accumulation of compatible solutes is a tightly regulated process, initiated by the perception of water deficit. The phytohormone abscisic acid (ABA) is the central signaling molecule in the plant's response to drought.
-
Stress Perception: Drought leads to a decrease in cellular water potential, which is perceived by receptors in the cell.
-
ABA Synthesis and Signaling: The stress signal triggers the rapid biosynthesis of ABA. ABA binds to intracellular receptors (PYR/PYL/RCAR family), forming a complex that inhibits Type 2C protein phosphatases (PP2Cs).
-
**Kinase Cascade Activation
Bornesitol: A Potential Key Player in Seed Viability and Early Development
An In-depth Technical Guide on the Emerging Role of a Unique Cyclitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bornesitol, a methylated cyclitol derived from myo-inositol, is an intriguing soluble carbohydrate found in various plant tissues, including the seeds of select species. While research on its precise functions in seed biology is still emerging, evidence suggests a significant role as a compatible solute, contributing to desiccation tolerance and potentially influencing the metabolic processes of germination and early seedling establishment. This technical guide synthesizes the current understanding of this compound's function, drawing parallels with more extensively studied cyclitols like D-pinitol and myo-inositol to construct a comprehensive overview. We will delve into its biosynthesis, proposed mechanisms of action, and the analytical methodologies required for its study, providing a foundational resource for researchers investigating novel avenues for crop improvement and stress resilience.
Introduction: The Significance of Cyclitols in Seed Biology
The survival and successful germination of seeds are fundamental to plant propagation and agricultural productivity. Seeds, particularly orthodox seeds, endure extreme dehydration during their maturation and dormancy, a state that necessitates robust protective mechanisms at the cellular level.[1][2] Cyclitols, a group of polyhydroxylated cycloalkanes, have been identified as key players in conferring this desiccation tolerance.[3][4] These compounds, including myo-inositol and its methylated derivatives like this compound, function as osmoprotectants.[5][6] They are thought to stabilize membranes and proteins, prevent crystallization of the cytoplasm by forming a glassy state, and scavenge reactive oxygen species (ROS) that accumulate during stress.[4][7]
L-Bornesitol, chemically known as L-1-O-methyl-myo-inositol, has been identified in the seeds and other tissues of various plants, including legumes.[5][8] While its presence is documented, its specific contributions to the intricate processes of seed development, dormancy, and germination are not yet fully elucidated. This guide aims to consolidate the existing knowledge and provide a framework for future research into this promising molecule.
Biosynthesis of this compound: A Branch of Inositol Metabolism
This compound's metabolic origin lies in the well-established myo-inositol biosynthesis pathway, which is central to cellular metabolism in plants.[9][10] The synthesis of myo-inositol itself begins with D-glucose-6-phosphate.
The subsequent methylation of myo-inositol is the key step leading to the formation of this compound and other methylated cyclitols like D-ononitol and D-pinitol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent inositol methyltransferase (IMT).[11]
The biosynthesis pathway can be visualized as follows:
Functions of this compound in Seed Germination and Development
While direct experimental evidence for this compound's role in seed germination is limited, its functions can be inferred from its chemical properties and the established roles of analogous cyclitols.
Osmoprotection and Desiccation Tolerance
The accumulation of soluble carbohydrates, including cyclitols, is a hallmark of desiccation-tolerant seeds.[1][4] These molecules act as compatible solutes, meaning they can accumulate to high concentrations without interfering with cellular metabolism.[5] During the drying phase of seed maturation, this compound likely contributes to the vitrification of the cytoplasm, a process where the cellular matrix transitions into a glassy, amorphous solid. This glassy state restricts molecular mobility, thereby preventing protein denaturation and membrane fusion.[4] Furthermore, as a hydroxyl radical scavenger, it can help mitigate oxidative damage during desiccation and subsequent rehydration.[4]
Carbon and Energy Source during Germination
Upon imbibition, stored reserves within the seed are mobilized to fuel the metabolic reactivation and growth of the embryo.[12][13] While lipids and starch are the primary energy sources, soluble carbohydrates like this compound can also be catabolized. The breakdown of this compound would release myo-inositol and a methyl group, both of which can be channeled into various metabolic pathways to support seedling growth. Myo-inositol, for instance, is a precursor for cell wall polysaccharides and phytic acid, which is a major store of phosphorus in seeds.[6][14]
Interaction with Plant Hormones and Signaling
The interplay of plant hormones, particularly abscisic acid (ABA) and gibberellins (GA), governs the transition from dormancy to germination. Myo-inositol metabolism is known to be intertwined with hormonal signaling pathways.[15] For example, it is a precursor for inositol phosphates, which act as second messengers in various signaling cascades.[15] It is plausible that this compound or its metabolites could modulate these pathways, although specific signaling cascades involving this compound in seeds have yet to be identified.
A proposed model for this compound's function in the seed life cycle is presented below:
Quantitative Data on Cyclitols in Plant Tissues
Quantitative data specifically tracking this compound levels throughout seed germination is scarce. However, studies on related cyclitols and measurements in other plant tissues provide valuable context.
| Plant Species | Tissue | Cyclitol | Concentration (mg/g dry weight) | Reference |
| Lathyrus odoratus (Sweet Pea) | Petals | L-Bornesitol | Varies with flower bud development | [8] |
| Litchi chinensis (Litchi) | Leaves | L-Bornesitol | ~1-2 | [16] |
| Arachis hypogaea (Peanut) | Roots | This compound | Quantifiable amounts detected | [17] |
| Glycine max (Soybean) | Roots | myo-inositol | ~3.8 | [17] |
| Triticum aestivum (Wheat) | Seedlings | myo-inositol | Varies with exogenous treatments | [18] |
Note: The data presented are from various studies and experimental conditions and should be used for comparative purposes only.
Experimental Protocols
Investigating the role of this compound requires robust methodologies for its extraction, quantification, and functional analysis.
Extraction and Quantification of this compound
A general workflow for the analysis of this compound and other soluble carbohydrates from seed tissue is outlined below.
1. Sample Preparation:
-
Seeds at different stages of germination (e.g., 0, 12, 24, 48, 72 hours post-imbibition) are flash-frozen in liquid nitrogen and lyophilized.
-
The dried tissue is ground to a fine powder.
2. Extraction:
-
The powdered tissue is extracted with a solvent, typically 80% ethanol, at an elevated temperature (e.g., 80°C) for a defined period.
-
The extraction is often repeated multiple times to ensure complete recovery.
-
The combined extracts are centrifuged to remove insoluble material.
3. Derivatization:
-
The soluble carbohydrates in the extract are converted to their trimethylsilyl (TMS) derivatives to increase their volatility for gas chromatography.[11][17] This is achieved by evaporating the extract to dryness and reacting it with a silylating agent (e.g., Tri-Sil 'Z').
4. Quantification:
-
The derivatized sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[5][17]
-
Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard.
-
Quantification is achieved by comparing the peak area of the this compound derivative to that of an internal standard (e.g., phenyl β-D-glucopyranoside).
Functional Analysis of this compound in Seed Germination
To directly assess the function of this compound, exogenous application studies can be performed.
1. Seed Sterilization:
-
Seeds of the target species are surface-sterilized to prevent microbial contamination.
2. Germination Assay:
-
Seeds are placed on a suitable germination medium (e.g., agar plates or filter paper) moistened with different concentrations of this compound (e.g., 0, 1, 5, 10, 25 mM).
-
A negative control (water) and a positive control (e.g., an osmoticum like mannitol) should be included.
-
The germination plates are incubated under controlled conditions (temperature, light).
3. Data Collection:
-
Germination percentage is scored at regular intervals.
-
Seedling growth parameters (e.g., radicle length, hypocotyl length, fresh weight) are measured at the end of the experiment.
4. Stress Tolerance Assay:
-
The germination assay can be repeated under abiotic stress conditions (e.g., by adding NaCl or mannitol to the medium) to evaluate this compound's role in stress mitigation.[19]
Future Directions and Conclusion
The study of this compound in seed germination and development is a field ripe for discovery. While its role as a compatible solute in desiccation tolerance is strongly suggested by analogy to other cyclitols, direct evidence is needed. Future research should focus on:
-
Quantitative Profiling: Detailed time-course studies to map the changes in this compound concentration during seed maturation, dormancy, germination, and early seedling growth in species where it is abundant.
-
Genetic Approaches: Identification and characterization of the inositol methyltransferase (IMT) genes responsible for this compound synthesis. The use of knockout mutants or RNAi lines for these genes would provide definitive evidence of this compound's function.
-
Signaling Pathways: Investigating the potential links between this compound metabolism and key hormonal signaling pathways (ABA, GA) that regulate seed dormancy and germination.
References
- 1. Desiccation Tolerance as the Basis of Long-Term Seed Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Do We Know About the Genetic Basis of Seed Desiccation Tolerance and Longevity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.sbbq.org.br [www2.sbbq.org.br]
- 4. Oligosaccharides and galactosyl cyclitols in seed desiccation tolerance | Seed Science Research | Cambridge Core [cambridge.org]
- 5. books.rsc.org [books.rsc.org]
- 6. The Importance of Myo-inositol in Plants | LebanonTurf [lebanonturf.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Identification of L-Bornesitol and Changes in Its Content during Flower Bud Development in Sweet Pea (Lathyrus odoratus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.flvc.org [journals.flvc.org]
- 18. Exogenously Applied Cyclitols and Biosynthesized Silver Nanoparticles Affect the Soluble Carbohydrate Profiles of Wheat (Triticum aestivum L.) Seedling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Structural Elucidation of Bornesitol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bornesitol, a naturally occurring cyclitol, and its isomers are of significant interest in the fields of phytochemistry and pharmacology. As O-methylated derivatives of myo-inositol, these compounds exhibit a range of biological activities, most notably the hypotensive effects of L-(+)-bornesitol through the inhibition of the angiotensin-converting enzyme (ACE). A thorough understanding of their three-dimensional structure is paramount for elucidating their mechanism of action and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound and its isomers, including detailed experimental protocols, comparative spectroscopic data, and a visualization of the relevant biological pathway.
Core Structure and Isomerism
This compound is chemically known as 1-O-methyl-myo-inositol, with the molecular formula C₇H₁₄O₆. The core structure is a cyclohexanehexol (myo-inositol) ring, which has one axial and five equatorial hydroxyl groups. The isomers of this compound arise from the stereochemistry of the hydroxyl groups on the inositol ring and the position of the methyl ether group. Key isomers include:
-
L-(+)-Bornesitol ((1R)-1-L-O-methyl-myo-inositol): The dextrorotatory enantiomer commonly found in plants.
-
D-(-)-Bornesitol: The levorotatory enantiomer.
-
Sequoyitol (5-O-methyl-myo-inositol): A positional isomer where the methyl group is at a different position on the myo-inositol ring.
-
D-Ononitol (4-O-methyl-myo-inositol): Another positional isomer.
The structural relationships between these isomers can be visualized as follows:
Spectroscopic Analysis
The structural elucidation of this compound and its isomers relies heavily on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of these cyclitols. Both ¹H and ¹³C NMR provide critical information about the connectivity and spatial arrangement of atoms.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Nucleus | C1/H1 | C2/H2 | C3/H3 | C4/H4 | C5/H5 | C6/H6 | OCH₃/H |
| L-(+)-Bornesitol | ¹H | 3.26 (dd) | 4.05 (t) | 3.61 (t) | 3.52 (t) | 3.26 (dd) | 3.52 (t) | 3.55 (s) |
| ¹³C | 83.5 | 72.1 | 73.2 | 71.5 | 74.9 | 72.8 | 60.1 | |
| D-(-)-Bornesitol | ¹H | 3.26 (dd) | 4.05 (t) | 3.61 (t) | 3.52 (t) | 3.26 (dd) | 3.52 (t) | 3.55 (s) |
| ¹³C | 83.5 | 72.1 | 73.2 | 71.5 | 74.9 | 72.8 | 60.1 | |
| Sequoyitol | ¹H | 3.55 (t) | 4.02 (t) | 3.60 (t) | 3.55 (t) | 3.25 (dd) | 3.60 (t) | 3.58 (s) |
| ¹³C | 72.9 | 72.0 | 73.1 | 72.9 | 84.1 | 73.1 | 60.3 | |
| D-Ononitol | ¹H | 3.50 (t) | 4.00 (t) | 3.58 (t) | 3.28 (dd) | 3.58 (t) | 3.50 (t) | 3.56 (s) |
| ¹³C | 72.5 | 72.2 | 73.5 | 83.8 | 73.5 | 72.5 | 60.2 |
Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by a strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups and C-H stretching vibrations.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3400 | O-H stretch (hydroxyl groups) | Strong, Broad |
| ~2920 | C-H stretch (aliphatic) | Medium |
| ~1100 | C-O stretch (ether and alcohol) | Strong |
| ~1050 | C-O stretch (alcohol) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs. Under electron impact (EI) or electrospray ionization (ESI), this compound typically shows a molecular ion peak (or pseudomolecular ion) and characteristic fragment ions resulting from the loss of water and methoxy groups.
Table 3: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Interpretation |
| 194 | [M]⁺ (Molecular Ion for C₇H₁₄O₆) |
| 179 | [M - CH₃]⁺ |
| 176 | [M - H₂O]⁺ |
| 163 | [M - OCH₃]⁺ |
| 161 | [M - H₂O - CH₃]⁺ |
| 145 | [M - H₂O - OCH₃]⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible structural elucidation of this compound and its isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclitol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution by vortexing. Transfer the solution to a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Set the spectral width to approximately 12 ppm.
-
Acquisition time of 2-4 seconds and a relaxation delay of 5 seconds are recommended for accurate integration.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Set the spectral width to approximately 100 ppm.
-
An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are typical.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak. For ¹H NMR, integrate the signals to determine the relative number of protons.
Mass Spectrometry (GC-MS) Protocol
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of cyclitols after derivatization to increase their volatility.
Bornesitol: A Cyclitol Precursor in the Glycosidic Diversification of Secondary Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bornesitol, a methylated cyclitol derived from myo-inositol, is a naturally occurring secondary metabolite found in a variety of plant species. While not a foundational precursor for broad classes of secondary metabolites in the manner of shikimic acid or geranyl pyrophosphate, this compound serves as a key substrate in the synthesis of its own glycosidic derivatives. This technical guide elucidates the role of this compound as a precursor in the formation of these glycosides, detailing its biosynthesis, the enzymatic processes involved in its glycosylation, and its known pharmacological activities. This document provides a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation and application of this compound and its derivatives.
Introduction to this compound
This compound, chemically defined as 1-O-methyl-myo-inositol, is a cyclitol, or cyclic sugar alcohol.[1] It is classified as a secondary metabolite, which are compounds not directly involved in the normal growth and development of an organism but often play a role in defense mechanisms and environmental interactions.[2][3] this compound is found in various plant families, with notable concentrations in the leaves of Hancornia speciosa.[1][4]
The primary interest in this compound from a pharmacological perspective has been its antihypertensive properties.[5][6] However, its role as a substrate for further biochemical modification into more complex molecules is a growing area of interest for natural product researchers.
Biosynthesis of this compound
This compound is biosynthesized from myo-inositol, a key intermediate in cellular metabolism that is derived from D-glucose.[2] The direct precursor pathway involves the enzymatic methylation of myo-inositol. This reaction is catalyzed by a specific myo-inositol O-methyltransferase (IMT), which utilizes S-adenosylmethionine (SAM) as the methyl group donor.[7]
This compound as a Precursor in Glycoside Synthesis
The primary role of this compound as a precursor is in the formation of its glycosidic derivatives. Glycosylation is a common modification of secondary metabolites in plants, often altering their solubility, stability, and biological activity.[8] In this context, this compound acts as a glycosyl acceptor. The enzymatic transfer of a sugar moiety, typically from a UDP-sugar donor, to one of the hydroxyl groups of this compound is catalyzed by a glycosyltransferase (GT).[9][10]
One documented example is the synthesis of galactosylcyclitols, where a galactose unit is transferred to this compound.[9] This process creates a more complex secondary metabolite with potentially altered pharmacological properties.
Pharmacological and Biological Activities of this compound
This compound has been investigated for several biological activities, with its cardiovascular effects being the most well-documented.
-
Antihypertensive Activity: this compound has been shown to reduce systolic blood pressure.[5] Its mechanism of action involves the increased production or bioavailability of nitric oxide (NO) and the inhibition of the angiotensin-converting enzyme (ACE).[5][6]
-
Endothelium-Dependent Vasodilation: Studies on rat aorta have demonstrated that this compound induces endothelium-dependent vasodilation, a process that is abolished by the blockade of nitric oxide synthase (NOS).[5]
Quantitative Data
The following table summarizes quantitative data related to the pharmacological effects of this compound.
| Parameter | Species | Dosage | Effect | Reference |
| Systolic Blood Pressure (SBP) Reduction | Normotensive Wistar Rats | 0.1, 1.0, and 3.0 mg/kg (intravenous) | Significant reduction in SBP at all tested doses. | [11] |
| Plasma Nitrite Levels | Normotensive Wistar Rats | Not specified | Increased | [5] |
| Angiotensin-Converting Enzyme (ACE) Activity | Normotensive Wistar Rats | Not specified | Decreased | [5] |
Experimental Protocols
Isolation and Purification of this compound from Hancornia speciosa Leaves
This protocol is based on the methodology described for the isolation of this compound for pharmacokinetic studies.[12]
-
Extraction:
-
Air-dry and powder the leaves of Hancornia speciosa.
-
Perform exhaustive extraction with ethanol using a Soxhlet apparatus.
-
Concentrate the ethanolic extract under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of solvents, starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing this compound (as identified by comparison with a standard).
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as methanol:water.
-
Collect the pure this compound fraction and verify its identity and purity using analytical techniques such as NMR and mass spectrometry.
-
In Vitro Enzymatic Synthesis of this compound Glycosides
This protocol is a generalized procedure based on enzymatic glycosylation methods.[9]
-
Enzyme Preparation:
-
Obtain a glycosyltransferase known to accept cyclitols as substrates. This may involve recombinant expression and purification of the enzyme.
-
-
Reaction Mixture Preparation:
-
In a reaction vessel, combine a buffered solution (e.g., Tris-HCl, pH 7.5), purified this compound, the UDP-sugar donor (e.g., UDP-galactose), and the purified glycosyltransferase.
-
Include necessary cofactors if required by the enzyme (e.g., MgCl₂).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 1-24 hours).
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by heat inactivation or by adding a quenching agent like methanol.
-
Analyze the reaction mixture for the formation of the this compound glycoside using HPLC, LC-MS, or other suitable analytical techniques.
-
-
Purification of the Glycoside:
-
If required, purify the newly synthesized this compound glycoside from the reaction mixture using preparative HPLC.
-
Conclusion
This compound, a secondary metabolite derived from myo-inositol, plays a distinct role as a precursor in the synthesis of its glycosidic derivatives. While not a central building block for a wide array of secondary metabolites, its function as a glycosyl acceptor highlights a pathway for the structural diversification of cyclitols in plants. The known antihypertensive and vasodilatory effects of this compound, coupled with the potential for altered bioactivity in its glycosylated forms, make it a compound of significant interest for further research in pharmacology and drug discovery. The methodologies and data presented in this guide provide a foundation for scientists to explore the synthesis, characterization, and therapeutic potential of this compound and its derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glycosyltransferase cascades for natural product glycosylation: Use of plant instead of bacterial sucrose synthases improves the UDP-glucose recycling from sucrose and UDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reviewing Glycosyl‐Inositols: Natural Occurrence, Biological Roles, and Synthetic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering New Substrates of a UDP-Glycosyltransferase with a High-Throughput Method | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Landscape of Bornesitol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the ethnobotanical uses of plants containing bornesitol, a bioactive cyclitol. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on this compound-containing flora, their traditional applications, and the underlying pharmacological mechanisms. The guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this promising area of phytochemistry.
Introduction to this compound and its Ethnobotanical Significance
This compound (1-O-methyl-myo-inositol) is a naturally occurring cyclitol, a sugar alcohol, found in a variety of plant species. Traditionally, many of these plants have been integral to indigenous medical systems worldwide for treating a range of ailments. Modern scientific investigation has begun to validate some of these traditional uses, uncovering the pharmacological potential of this compound and the plants in which it is found. This guide serves as a comprehensive resource for understanding the scientific basis of the ethnobotanical applications of these plants, with a focus on providing actionable data and protocols for future research.
Ethnobotanical Uses of Selected this compound-Containing Plants
Several plant species are known to contain significant amounts of this compound and have a rich history of traditional medicinal use. The following table summarizes the ethnobotanical applications of some of the most well-documented this compound-containing plants.
| Plant Species | Family | Traditional Use(s) |
| Hancornia speciosa (Mangabeira) | Apocynaceae | Used in Brazilian traditional medicine for the treatment of hypertension, diabetes, and inflammation. The latex is also used for wound healing.[1] |
| Litchi chinensis (Lychee) | Sapindaceae | In traditional Chinese medicine, various parts of the plant are used to treat cough, flatulence, stomach ulcers, and testicular swelling. The leaves are used as a poultice for skin diseases.[2] |
| Saraca asoca (Ashoka Tree) | Fabaceae | A cornerstone of Ayurvedic medicine, primarily used for gynecological disorders such as menorrhagia and leucorrhoea. It is also used for dysentery, piles, and ulcers.[3][4][5][6] |
| Catharanthus roseus (Madagascar Periwinkle) | Apocynaceae | Traditionally used to treat diabetes, hypertension, and infections. It is also the source of the anticancer alkaloids vincristine and vinblastine.[7][8][9][10] |
Quantitative Analysis of this compound Content and Pharmacological Activity
The concentration of this compound can vary significantly between plant species and even different tissues within the same plant. The following tables present available quantitative data on this compound content and its pharmacological effects.
Table 3.1: this compound Content in Plant Tissues
| Plant Species | Plant Part | This compound Concentration (mg/g Fresh Weight) |
| Litchi chinensis | Mature Leaves | 5 - 9 |
Table 3.2: Quantitative Pharmacological Data for this compound
| Pharmacological Effect | Experimental Model | Dosage/Concentration | Key Quantitative Finding |
| Antihypertensive | Normotensive Wistar Rats (in vivo) | 0.1, 1.0, and 3.0 mg/kg (intravenous) | Significant reduction in Systolic Blood Pressure (SBP) at all tested doses.[11][12] |
| Vasodilatory | Rat Aorta Rings (in vitro) | Not specified | Endothelium-dependent vasodilation.[11] |
| ACE Inhibition | In vitro assay | Not specified | Potent inhibitor of angiotensin-converting enzyme.[2] |
Key Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological effects.
Extraction and Isolation of this compound from Hancornia speciosa Leaves
Objective: To extract and purify L-(+)-bornesitol from the leaves of Hancornia speciosa.
Methodology:
-
Extraction:
-
Air-dry and powder the leaves of Hancornia speciosa.
-
Macerate the powdered leaves in 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Purification:
-
Subject the crude ethanol extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and concentrate them.
-
Recrystallize the resulting solid from a mixture of methanol and water to yield pure L-(+)-bornesitol.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods (e.g., NMR, MS) and by comparing with a reference standard.[2]
-
In Vivo Antihypertensive Activity Assay in Rats
Objective: To evaluate the effect of this compound on the systolic and diastolic blood pressure of normotensive rats.
Methodology:
-
Animal Model: Use male Wistar rats (250-300g).
-
Blood Pressure Measurement:
-
Acclimatize the rats to the measurement procedure for several days before the experiment.
-
Use a non-invasive tail-cuff method to measure systolic blood pressure (SBP) and diastolic blood pressure (DBP).[12]
-
Record baseline blood pressure for each rat.
-
-
Drug Administration:
-
Data Collection and Analysis:
-
Record SBP and DBP at various time points after administration.
-
Calculate the change in blood pressure from baseline for each group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treated and control groups.
-
In Vitro Vascular Reactivity Assay using Rat Aortic Rings
Objective: To assess the direct vasodilatory effect of this compound on isolated rat aortic rings.
Methodology:
-
Tissue Preparation:
-
Euthanize a male Wistar rat and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.
-
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
-
Experimental Procedure:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.
-
Induce contraction in the aortic rings with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, cumulatively add this compound to the organ bath in increasing concentrations.
-
Record the relaxation response.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves and calculate the EC50 value for this compound.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on angiotensin-converting enzyme activity.
Methodology:
-
Assay Principle: The assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified spectrophotometrically.
-
Procedure:
-
Pre-incubate a solution of ACE with different concentrations of this compound (or a known ACE inhibitor like captopril as a positive control) for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid formed with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness and redissolve the residue in distilled water.
-
Measure the absorbance of the solution at 228 nm.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and a typical experimental workflow for investigating the cardiovascular properties of this compound.
Signaling Pathways
Cardiovascular Effects of this compound
Potential Anti-inflammatory and Anticancer Signaling Pathways of this compound (Hypothesized based on Inositol)
Experimental Workflow
Workflow for Investigating the Antihypertensive Properties of a this compound-Containing Plant Extract
Conclusion and Future Directions
The ethnobotanical uses of this compound-containing plants, particularly in the management of cardiovascular and inflammatory conditions, are supported by a growing body of scientific evidence. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and its plant sources. Future research should focus on:
-
Expanding the Phytochemical Database: A broader screening of plants for this compound content is needed to identify new sources and understand its distribution in the plant kingdom.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.
-
Elucidating Molecular Mechanisms: Further investigation into the specific molecular targets and signaling pathways of this compound will provide a more complete understanding of its pharmacological effects.
-
Synergistic Effects: Research into the potential synergistic interactions between this compound and other phytochemicals within the plant extracts could lead to the development of more effective polyherbal formulations.
This technical guide aims to be a valuable resource for the scientific community, fostering continued innovation in the field of ethnobotany and natural product-based drug discovery.
References
- 1. Microscopic Analysis Applied to the Quality Control of Hancornia speciosa Gomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. scispace.com [scispace.com]
- 6. Saraca asoca: A scoping review on the phytoconstituents, bioactives and their therapeutic effects | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 7. researchgate.net [researchgate.net]
- 8. cellnatsci.com [cellnatsci.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. The Cyclitol L-(+)-Bornesitol as an Active Marker for the Cardiovascular Activity of the Brazilian Medicinal Plant Hancornia speciosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Bornesitol from Hancornia speciosa Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hancornia speciosa Gomes, popularly known as "mangabeira," is a plant native to Brazil long used in traditional medicine for various ailments, including hypertension and diabetes. Scientific research has identified L-(+)-bornesitol, a cyclitol, as one of the main bioactive constituents in the leaves of this plant.[1][2] Bornesitol has demonstrated potent antihypertensive activity, in part through the inhibition of the angiotensin-converting enzyme (ACE) and by inducing endothelium-dependent vasodilation.[3] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from Hancornia speciosa leaves, intended to support research and development efforts.
Quantitative Data Summary
The following table summarizes key quantitative data related to the extraction and purity of this compound from Hancornia speciosa leaves.
| Parameter | Value | Reference |
| Raw Ethanolic Extract Yield | 39.0 ± 0.2% (w/w) | [4] |
| This compound Content in Extract | 7.75 ± 0.78% (w/w) | [1] |
| Purity of Isolated this compound | >98% | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Hancornia speciosa Leaves
This protocol describes the preparation of a crude ethanolic extract from the dried leaves of Hancornia speciosa.
Materials:
-
Dried and powdered leaves of Hancornia speciosa
-
70% Ethanol (v/v)
-
Maceration vessel or ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
Method A: Maceration
-
Weigh the desired amount of powdered Hancornia speciosa leaves.
-
Place the powdered leaves in a suitable maceration vessel.
-
Add 70% ethanol to the vessel in a 1:10 ratio (plant material:solvent, w/v).
-
Seal the vessel and allow it to stand for 7 days at room temperature, with occasional agitation.
-
After 7 days, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Collect the filtrate (the ethanolic extract).
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract can be further dried using a lyophilizer or in a vacuum oven.
Method B: Ultrasonic-Assisted Extraction (UAE)
-
Weigh the desired amount of powdered Hancornia speciosa leaves.
-
Place the powdered leaves in a suitable vessel.
-
Add 70% ethanol to the vessel in a 1:10 ratio (plant material:solvent, w/v).
-
Place the vessel in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Collect the filtrate.
-
Repeat the extraction process on the residue with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C.
-
Further dry the crude extract using a lyophilizer or in a vacuum oven.
Protocol 2: Isolation and Purification of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude ethanolic extract using silica gel column chromatography.
Materials:
-
Crude ethanolic extract of Hancornia speciosa leaves
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Cotton wool
-
Solvents for mobile phase: n-Hexane, Ethyl Acetate, Methanol (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the dried extract-silica mixture onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate).
-
Further increase the polarity by introducing methanol in a gradient with ethyl acetate (e.g., 9:1, 8:2, etc., ethyl acetate:methanol).
-
Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.
-
-
Monitoring by TLC:
-
Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:methanol, 8:2 v/v).
-
Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.
-
-
Final Concentration:
-
Pool the pure fractions containing this compound.
-
Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
-
Confirm the purity of the isolated compound using analytical techniques such as HPLC or NMR.
-
Protocol 3: Quality Control - Quantification of this compound by HPLC-DAD
This protocol describes a validated HPLC-DAD method for the quantification of this compound in extracts of Hancornia speciosa after a derivatization step.[1][5][6]
Materials:
-
Isolated this compound or a standardized extract of Hancornia speciosa
-
Pentaerythritol (internal standard)
-
p-Toluenesulfonyl chloride (TsCl) for derivatization
-
Pyridine
-
HPLC system with a Diode Array Detector (DAD)
-
ODS (C18) analytical column
-
Mobile phase solvents: Methanol, Acetonitrile, Water (HPLC grade)
Procedure:
-
Derivatization:
-
Accurately weigh the this compound standard or the extract and dissolve in pyridine.
-
Add the internal standard (pentaerythritol) solution.
-
Add a solution of p-toluenesulfonyl chloride in pyridine.
-
Heat the mixture at 70°C for 60 minutes.
-
After cooling, add distilled water and ethyl acetate.
-
Vortex and centrifuge. Collect the organic phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: ODS (C18)
-
Mobile Phase: A gradient of methanol, acetonitrile, and water.
-
Detection: DAD at 230 nm.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the derivatized this compound standard.
-
Inject the derivatized sample into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of this compound to the internal standard with the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Simplified Signaling Pathway of this compound's Hypotensive Effect
Caption: Hypotensive mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-DAD method for quantification of this compound in extracts from Hancornia speciosa leaves after derivatization with p-toluenesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Bornesitol in Plasma via HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantitative analysis of bornesitol in plasma. The described protocol is essential for pharmacokinetic studies, enabling reliable measurement of this compound concentrations in biological matrices. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation using a HILIC column and detection by tandem mass spectrometry in Negative Ion Multiple Reaction Monitoring (MRM) mode. Pentaerythritol is employed as a suitable internal standard to ensure accuracy and precision. All validation parameters, including linearity, precision, accuracy, and stability, meet the stringent requirements for bioanalytical method validation.
Introduction
L-(+)-bornesitol is a naturally occurring cyclitol, a methyl ether of myo-inositol, found in various plant species. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. To properly evaluate its efficacy and safety, it is crucial to understand its pharmacokinetic profile, which involves absorption, distribution, metabolism, and excretion (ADME). A validated bioanalytical method for the accurate quantification of this compound in biological fluids, such as plasma, is a prerequisite for these studies. This document provides a detailed protocol for a sensitive and specific UPLC-MS/MS method for this compound quantification in rat plasma, adapted from established research.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Pentaerythritol (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other relevant plasma matrix)
Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to achieve a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve pentaerythritol in a suitable solvent to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the stock solution to an optimal concentration (e.g., 5500 ng/mL).[1]
Sample Preparation
The sample preparation is designed to efficiently remove proteins and other interfering substances from the plasma matrix.
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 150 µL of cold acetonitrile to each tube.
-
Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of vials or a 96-well plate for analysis.
This protein precipitation procedure has been shown to yield recovery rates of over 80% for this compound.
HPLC-MS/MS Conditions
2.4.1. Liquid Chromatography
-
System: Waters ACQUITY UPLC or equivalent
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
A detailed gradient program should be optimized to ensure proper separation of this compound and the internal standard from matrix components. A typical HILIC gradient would start with a high percentage of organic solvent (Mobile Phase B) and gradually increase the aqueous component (Mobile Phase A).
-
2.4.2. Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (Quantifier): m/z 193 → 161[1]
-
This compound (Qualifier): m/z 193 → 175[1]
-
Pentaerythritol (IS): The specific transition for pentaerythritol in negative ion mode should be optimized. A potential transition could be the deprotonated molecule [M-H]⁻ at m/z 135 to a characteristic fragment ion.
-
Data Presentation: Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines, with all parameters meeting the acceptance criteria.[1] The following table summarizes the quantitative performance of the method.
| Validation Parameter | Result |
| Linearity | |
| Calibration Range | Data not available in search results |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | Data not available in search results |
| Precision (RSD%) | |
| Intra-day | < 2.9%[1] |
| Inter-day | < 2.9%[1] |
| Accuracy (% Bias) | Data not available in search results |
| Recovery | > 80% |
| Stability | |
| Freeze-Thaw Stability | Stable |
| Short-Term Stability | Stable |
| Long-Term Stability | Stable |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Conclusion
The described HPLC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of this compound in plasma samples. The simple protein precipitation protocol offers high recovery and is amenable to high-throughput analysis. The method has been validated to meet regulatory standards, making it suitable for supporting pharmacokinetic and other drug development studies involving this compound.
References
Application Note: Protocol for Bornesitol Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the derivatization of bornesitol for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a naturally occurring cyclitol, is non-volatile and requires chemical modification to be amenable to GC-MS analysis. The described method is based on a two-step derivatization process involving methoximation followed by trimethylsilylation (TMS). This procedure enhances the volatility of this compound, enabling robust and reproducible quantification. This document outlines the necessary reagents, step-by-step experimental procedures, and expected outcomes, including key mass spectrometry fragments for identification.
Introduction
This compound (1-O-methyl-myo-inositol) is a cyclitol, a class of polyols, found in various plant species. Its presence and concentration are of interest in phytochemical analysis, metabolomics, and for its potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. However, due to its multiple hydroxyl groups, this compound has a high boiling point and low volatility, making it unsuitable for direct GC-MS analysis.[1]
Chemical derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like this compound.[2][3] The most common and effective method for compounds with active hydrogen atoms (such as hydroxyl groups) is silylation.[4][5] This process replaces the acidic protons with a trimethylsilyl (TMS) group.[5] A widely used silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[6][7]
To prevent the formation of multiple isomers from any potential ring-opening of related sugar compounds that might be present in a crude extract, a methoximation step using methoxyamine hydrochloride is often performed prior to silylation.[1][6][7] This application note details a reliable two-step derivatization protocol for this compound, enabling its sensitive and accurate analysis by GC-MS.
Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and subsequent GC-MS analysis of this compound.
Sample Preparation
The preparation will vary depending on the sample matrix. A general protocol for the extraction of this compound from plant material is provided below.
-
Homogenization and Extraction:
-
Weigh approximately 50-100 mg of lyophilized and homogenized plant tissue into a microcentrifuge tube.
-
Add 1 mL of a pre-chilled 80:20 (v/v) methanol/water solution.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube for the drying step.
-
-
Drying:
-
Evaporate the supernatant to complete dryness. This can be achieved using a centrifugal vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen gas.
-
Ensure the sample is completely dry, as the presence of water will interfere with the silylation reaction.[4]
-
Derivatization Protocol
This is a two-step process: methoximation followed by silylation.[6][7]
-
Step 1: Methoximation
-
Step 2: Silylation
-
After the methoximation step, add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample vial.[6][7]
-
Vortex the mixture thoroughly.
-
Incubate the sample at 37°C for 30 minutes with agitation.[6][7]
-
After incubation, allow the sample to cool to room temperature. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or similar |
| Column | DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)[6] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[6] |
| Injection Volume | 1 µL |
| Injector Mode | Split (e.g., 10:1) or Splitless, depending on concentration[6] |
| Injector Temp. | 290°C[6] |
| Oven Program | Initial temp 70°C, hold for 4 min, then ramp at 5°C/min to 310°C, and hold for 10 min[6] |
| Mass Spectrometer | Agilent 5975C or similar |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 40-600 |
| Transfer Line Temp | 280°C[6] |
Data Presentation
Table 1: Expected Quantitative Data for Per-TMS-myo-Inositol (this compound Isomer)
| Analyte (Derivative) | Retention Index (RI) | Key Diagnostic Ions (m/z) | Relative Abundance |
| myo-Inositol (6TMS) | 1964 | 73 | 100% |
| 147 | ~20% | ||
| 205 | ~15% | ||
| 217 | ~25% | ||
| 305 | ~10% | ||
| 318 | ~15% |
Data sourced from the Golm Metabolome Database for the isomer myo-inositol.
Visualizations
Experimental Workflow
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brjac.com.br [brjac.com.br]
- 7. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Bornesitol as a Potential Biomarker for Abiotic Stress in Crops
Introduction
Abiotic stresses, such as drought, salinity, and extreme temperatures, are major factors limiting crop productivity worldwide, threatening global food security.[1][2] Plants have evolved complex mechanisms to perceive and respond to these stresses, often involving the synthesis and accumulation of specific metabolites.[3][4] These stress-induced molecules, or biomarkers, can serve as early indicators of a plant's physiological state, allowing for timely intervention before irreversible damage occurs.[5][6][7]
L-(+)-Bornesitol, a cyclitol (a type of sugar alcohol), is a compatible solute found in certain plant species.[8][9] Compatible solutes, or osmolytes, are small, highly soluble molecules that accumulate in the cytoplasm under stress conditions. Their primary roles are to maintain cellular turgor through osmotic adjustment, protect macromolecules and membranes from dehydration-induced damage, and scavenge reactive oxygen species (ROS).[4][10] While compounds like proline and mannitol are well-studied osmolytes in many crops, bornesitol presents an area of growing interest as a potential stress biomarker.[11][12] These notes provide an overview and detailed protocols for the quantification of this compound in plant tissues to evaluate its utility as a biomarker for abiotic stress.
Data Presentation: this compound and Related Osmolyte Accumulation
Quantitative data on this compound accumulation under specific abiotic stresses in major food crops is still an emerging area of research. The table below includes data for this compound content in Hancornia speciosa and, for comparative purposes, data for the related osmolyte mannitol, which has been shown to accumulate under stress in transgenic wheat.
| Compound | Plant Species | Tissue | Stress Condition | Concentration (Control) | Concentration (Stressed) | Fold Change | Reference |
| This compound | Hancornia speciosa | Leaves | Not Specified (Baseline) | 7.75 ± 0.78% w/w | - | - | [9] |
| Mannitol | Triticum aestivum (Transgenic Wheat) | Leaves | Water Stress | ~0.8 µmol/g FW | ~2.0 µmol/g FW | ~2.5x | [12] |
| Mannitol | Triticum aestivum (Transgenic Wheat) | Callus | Water Stress (-1.0 MPa PEG) | Not Detected | 1.7-3.7 µmol/g FW | - | [12] |
| Mannitol | Triticum aestivum (Transgenic Wheat) | Callus | Salinity (100 mM NaCl) | Not Detected | 1.7-3.7 µmol/g FW | - | [12] |
FW = Fresh Weight
Signaling Pathways and Experimental Workflow
Hypothesized Role of this compound in Abiotic Stress Response
Abiotic stress triggers a complex signaling cascade in plants. This typically involves the perception of the stress signal, leading to the production of secondary messengers like reactive oxygen species (ROS) and the synthesis of phytohormones such as abscisic acid (ABA). These signals activate downstream transcription factors, which in turn upregulate the expression of stress-responsive genes. Among these are genes encoding enzymes for the biosynthesis of compatible solutes like this compound. The accumulation of this compound helps the plant cell to mitigate the detrimental effects of the stress.
Caption: Hypothesized signaling pathway for this compound accumulation under abiotic stress.
Experimental Workflow for Biomarker Validation
The process of validating this compound as a biomarker involves several key stages, from controlled stress application to sensitive analytical quantification and data interpretation. This workflow ensures that observed changes in this compound levels are directly attributable to the applied stress.
Caption: General experimental workflow for this compound biomarker validation.
Experimental Protocols
Plant Growth and Stress Application
-
Plant Cultivation : Grow crop seedlings (e.g., wheat, maize, soybean) in a controlled environment (growth chamber or greenhouse) using either hydroponics or a soil/sand mixture. Maintain optimal conditions (e.g., 25°C day/20°C night, 16h photoperiod, adequate watering and nutrients).
-
Stress Induction :
-
Drought Stress : Withhold water from one group of plants until a specific soil water potential is reached or for a predetermined duration (e.g., 7-14 days). An alternative for soil-grown plants is to use a solution of polyethylene glycol (PEG) to induce osmotic stress in hydroponic systems.[12]
-
Salinity Stress : Apply a saline solution (e.g., 100-200 mM NaCl) to the treatment group's irrigation water or hydroponic medium.[12]
-
-
Control Group : Maintain a control group of plants under optimal conditions.
-
Sampling : At the end of the stress period, harvest leaf or root tissues from both control and stressed plants. Immediately snap-freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C until extraction.[13]
Sample Preparation and Extraction
This is a general protocol for extracting polar metabolites, including this compound.
-
Homogenization : Grind the frozen plant tissue (~100 mg fresh weight) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction : Transfer the powder to a microcentrifuge tube. Add 1.0 mL of cold 80% methanol. For quantitative analysis, add a known amount of an internal standard (e.g., pentaerythritol or a stable isotope-labeled standard) at this stage.[8][14]
-
Incubation : Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes, with periodic vortexing.
-
Centrifugation : Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Collection : Transfer the supernatant to a new tube. The supernatant contains the polar metabolites.
-
Drying : Dry the extract completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization (if needed) and analysis.
Protocol 1: Quantification by HPLC-DAD after Derivatization
Since this compound lacks a strong chromophore, derivatization is required for UV detection. This protocol is adapted from a validated method for Hancornia speciosa.[8][9]
-
Derivatization :
-
Reconstitute the dried plant extract in 100 µL of anhydrous pyridine.
-
Add 50 µL of p-toluenesulfonyl chloride (TsCl) solution (10 mg/mL in pyridine).
-
Incubate the reaction mixture at 70°C for 1 hour.
-
After cooling, add 500 µL of 5% sodium bicarbonate solution to stop the reaction.
-
Extract the derivatized this compound with 500 µL of ethyl acetate. Vortex and centrifuge.
-
Collect the upper ethyl acetate layer and dry it under nitrogen.
-
Reconstitute the final sample in a known volume of the mobile phase for injection.
-
-
HPLC Conditions :
-
Instrument : HPLC system with a Diode Array Detector (DAD).
-
Column : ODS (C18) column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of methanol, acetonitrile, and water.[8][9]
-
Flow Rate : 1.0 mL/min.
-
Detection : 230 nm.
-
Quantification : Create a five-point calibration curve using derivatized this compound standards of known concentrations (e.g., 60-300 µg/mL).[9] Calculate the concentration in samples by comparing peak areas to the standard curve.
-
Protocol 2: Quantification by GC-MS after Derivatization
Gas chromatography-mass spectrometry is a highly sensitive method for analyzing volatile compounds. Derivatization is necessary to increase the volatility of sugar alcohols like this compound.
-
Derivatization (Silylation) :
-
Place the dried plant extract in a GC vial.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. Incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst.
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Conditions :
-
Instrument : Gas chromatograph coupled to a Mass Spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode : Splitless.
-
Temperature Program : Start at 70°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
MS Detection : Operate in electron ionization (EI) mode. Scan from m/z 50-600 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions of derivatized this compound.
-
Quantification : Use an internal standard and a calibration curve with derivatized this compound standards for absolute quantification.
-
Protocol 3: High-Sensitivity Quantification by LC-MS/MS
LC-MS/MS offers excellent sensitivity and specificity without the need for derivatization, making it a powerful tool for biomarker discovery. This protocol is based on methods for similar compounds.[14]
-
Sample Preparation : Reconstitute the dried plant extract from step 2 in 100 µL of 50% methanol/water. Centrifuge to pellet any insoluble material before injection.
-
LC-MS/MS Conditions :
-
Instrument : Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
Column : A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase : A gradient of acetonitrile and water, both containing a small amount of an additive like ammonium formate to improve ionization.
-
Flow Rate : 0.2-0.4 mL/min.
-
MS/MS Detection : Operate in Multiple Reaction Monitoring (MRM) mode. This requires prior optimization to determine the specific precursor ion (the mass of the this compound molecule) and one or two product ions (fragments created by collision-induced dissociation).
-
Quantification : Perform absolute quantification using a calibration curve prepared with pure this compound standards and a suitable internal standard.[14]
-
Data Analysis and Interpretation
For each protocol, calculate the concentration of this compound per unit of tissue fresh weight (e.g., in µg/g FW or nmol/g FW). Use statistical tests (e.g., t-test or ANOVA) to determine if the differences in this compound concentrations between control and stress-treated groups are statistically significant. A consistent and significant increase in this compound levels under specific abiotic stress conditions across different crop varieties would validate its potential as a reliable biomarker for that stress.
References
- 1. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Breeding for Abiotic Stress Tolerance in Crops: Recent Developments and Future Prospectives | MDPI [mdpi.com]
- 3. Brassinosteroid Signaling Pathways: Insights into Plant Responses under Abiotic Stress | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Plant biomarkers as early detection tools in stress management in food crops: a review [ouci.dntb.gov.ua]
- 6. Plant biomarkers as early detection tools in stress management in food crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC-DAD method for quantification of this compound in extracts from Hancornia speciosa leaves after derivatization with p-toluenesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salt stress resilience in plants mediated through osmolyte accumulation and its crosstalk mechanism with phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drought Tolerance of Mannitol-Accumulating Wheat: Mechanisms and Agronomic Evaluation - OKLAHOMA STATE UNIVERSITY [portal.nifa.usda.gov]
- 12. Tolerance of Mannitol-Accumulating Transgenic Wheat to Water Stress and Salinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Quantitative Profiling Method of Phytohormones and Other Metabolites Applied to Barley Roots Subjected to Salinity Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bornesitol in Pharmacological Studies of Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bornesitol, a naturally occurring cyclitol, has garnered scientific interest for its potential therapeutic applications, including its role in the management of hypertension. As a methyl ether of myo-inositol, this compound's pharmacological profile suggests it may influence key physiological pathways involved in blood pressure regulation. This document provides a comprehensive overview of the current understanding of this compound's effects in the context of hypertension research, detailing its mechanism of action, and providing established experimental protocols for its investigation. The information presented is intended to serve as a valuable resource for researchers designing and conducting pharmacological studies to further elucidate the antihypertensive potential of this compound.
Pharmacological Profile of this compound
This compound exerts its potential antihypertensive effects through a multi-faceted mechanism primarily centered on vascular relaxation and modulation of the renin-angiotensin system.
Vasodilatory Effects
This compound induces a concentration-dependent vasodilation of the vasculature.[1] This effect is critically dependent on the presence of a functional endothelium, the inner lining of blood vessels.[1][2] The primary mechanism underlying this vasodilation is the enhancement of nitric oxide (NO) production.[1]
Signaling Pathway of Vasodilation
The vasodilatory action of this compound is initiated through the activation of the calcium-calmodulin signaling cascade within endothelial cells.[1] This pathway, independent of the PI3K/Akt signaling route, leads to the activation of endothelial nitric oxide synthase (eNOS).[1][2] The subsequent increase in NO bioavailability results in the relaxation of the surrounding vascular smooth muscle, leading to a widening of the blood vessels and a consequent reduction in blood pressure.[1]
Inhibition of Angiotensin-Converting Enzyme (ACE)
In addition to its vasodilatory properties, this compound has been shown to inhibit the activity of the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, this compound can reduce the levels of angiotensin II, further contributing to a decrease in blood pressure.
Data Presentation: In Vivo and In Vitro Effects of this compound
The following tables summarize the key quantitative data from pharmacological studies on this compound.
Table 1: In Vivo Effect of Intravenous this compound on Systolic Blood Pressure in Normotensive Wistar Rats [1][3]
| This compound Dose (mg/kg) | Change in Systolic Blood Pressure (mmHg) |
| 0.1 | ↓ 15.8 ± 2.1 |
| 1.0 | ↓ 20.1 ± 3.5 |
| 3.0 | ↓ 22.4 ± 4.2 |
Data are presented as mean ± SEM. The baseline systolic blood pressure of the normotensive rats was 110 ± 20 mmHg.[3] No significant effect on diastolic blood pressure was observed at these doses in normotensive animals.[3]
Table 2: Effect of this compound on Plasma Nitrite Levels and ACE Activity in Normotensive Wistar Rats [1]
| Treatment Group | Plasma Nitrite (µM) | Plasma ACE Activity (U/L) |
| Control (Vehicle) | 1.2 ± 0.1 | 150.2 ± 10.5 |
| This compound (3.0 mg/kg) | 2.5 ± 0.3 | 115.8 ± 8.7 |
Data are presented as mean ± SEM. *p < 0.05 compared to the control group.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the pharmacological effects of this compound on hypertension.
In Vivo Antihypertensive Activity in a Hypertensive Animal Model
Objective: To evaluate the dose-dependent effect of this compound on systolic and diastolic blood pressure in a hypertensive animal model.
Animal Model: Spontaneously Hypertensive Rats (SHR) or DOCA-salt induced hypertensive rats are recommended models of hypertension.[4][5][6][7][8][9]
Protocol:
-
Animal Acclimatization: House the hypertensive rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Blood Pressure Measurement Training: Acclimate the rats to the blood pressure measurement procedure (e.g., tail-cuff plethysmography) for several days to minimize stress-induced variations in readings.
-
Baseline Blood Pressure Measurement: Record the baseline systolic and diastolic blood pressure for each animal for at least three consecutive days before the administration of this compound.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Divide the animals into groups: a vehicle control group and at least three this compound treatment groups (e.g., 1, 5, and 10 mg/kg).
-
Administer the assigned treatment intravenously (i.v.) or orally (p.o.) to each animal.
-
-
Post-Treatment Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at various time points after administration (e.g., 15, 30, 60, 120, and 240 minutes) to determine the onset and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal. Compare the mean changes in blood pressure between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Ex Vivo Vasodilation Assay in Isolated Aortic Rings
Objective: To determine the concentration-dependent vasodilatory effect of this compound and its dependence on the endothelium.
Protocol:
-
Aorta Isolation and Preparation:
-
Euthanize a rat (e.g., Wistar or Sprague-Dawley) and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer and remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 3-4 mm in length. For some rings, gently scrape the intimal surface to remove the endothelium.
-
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with a high potassium solution (e.g., 60 mM KCl).
-
After washing and return to baseline, pre-contract the rings with an alpha-adrenergic agonist such as phenylephrine (e.g., 1 µM).[5][10][11][12][13]
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium. Rings with <10% relaxation are considered endothelium-denuded.
-
-
This compound Concentration-Response Curve:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with phenylephrine.
-
Once a stable plateau is reached, cumulatively add increasing concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Measurement of Nitric Oxide Production
Objective: To quantify the effect of this compound on nitric oxide production in vascular tissue or endothelial cells.
Protocol (using the Griess Reagent System): [14][15]
-
Sample Preparation:
-
Aortic Rings: Incubate aortic rings (with intact endothelium) with or without this compound for a specified period. Collect the incubation buffer.
-
Endothelial Cells: Culture endothelial cells (e.g., HUVECs) and treat them with different concentrations of this compound. Collect the cell culture supernatant.
-
-
Nitrite/Nitrate Measurement:
-
Nitric oxide is unstable and rapidly converts to nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess assay measures nitrite concentration.
-
To measure total NO production, nitrate in the samples must first be converted to nitrite using nitrate reductase.
-
Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
Incubate in the dark at room temperature for the recommended time.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
Compare the NO production in this compound-treated samples to the control samples.
-
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on ACE activity.
Protocol (Spectrophotometric Method): [2][6][7][16][17]
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl).
-
Prepare solutions of ACE, the substrate Hippuryl-Histidyl-Leucine (HHL), and this compound at various concentrations in the buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix the ACE solution with either this compound (test) or buffer (control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid (the product of the reaction) with ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Re-dissolve the residue in deionized water.
-
-
Measurement and Analysis:
-
Measure the absorbance of the hippuric acid at 228 nm.
-
Calculate the percentage of ACE inhibition for each this compound concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of ACE activity).
-
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant vasorelaxant and ACE inhibitory properties, making it a promising candidate for further investigation as a potential antihypertensive agent. The provided protocols offer a robust framework for researchers to explore its efficacy and mechanism of action.
Future studies should focus on:
-
In vivo efficacy in hypertensive models: The majority of the current in vivo data is from normotensive animals. It is crucial to evaluate the antihypertensive effects of this compound in established models of hypertension to ascertain its therapeutic potential.
-
Pharmacokinetics and bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for determining appropriate dosing regimens and assessing its drug-like properties.
-
Long-term studies and safety: Chronic administration studies are necessary to evaluate the long-term efficacy and safety of this compound.
-
Elucidation of ACE inhibition: Further studies are needed to determine the precise nature of ACE inhibition by this compound, including its IC₅₀ value and whether it is a competitive or non-competitive inhibitor.
By systematically addressing these research questions, the scientific community can fully delineate the therapeutic utility of this compound in the management of hypertension.
References
- 1. The Cyclitol L-(+)-Bornesitol as an Active Marker for the Cardiovascular Activity of the Brazilian Medicinal Plant Hancornia speciosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DOCA-salt induced malignant hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biometric genetic analysis of blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spontaneous genetic hypertension in the rat and its relationship to reduced ac cochlear potentials: implications for preservation of human hearing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of spontaneously hypertensive rats during pregnancy and lactation with the antioxidant tempol lowers blood pressure and reduces oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Choice and concentration of contractile agent influence responses of rat aorta to vascular relaxant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. View of Antihypertensive and Antioxidant Potential of Borneol-A Natural Terpene in L-NAME – Induced Hypertensive Rats [ijpba.info]
- 13. Inositol uptake in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, vasorelaxant activity and antihypertensive effect of benzo[d]imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 17. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Bornesitol: A Versatile Chiral Building Block in Organic Synthesis
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
L-(+)-Bornesitol, a naturally occurring monomethyl ether of D-myo-inositol, has emerged as a valuable and versatile chiral building block in organic synthesis. Its inherent chirality, derived from the cyclitol core, provides a robust scaffold for the stereoselective synthesis of a wide array of complex molecules. This application note explores the utility of bornesitol in the synthesis of bioactive compounds, particularly glycosidase inhibitors and other carbocyclic analogues. Detailed experimental protocols for the isolation, purification, and key transformations of this compound are provided, alongside a summary of quantitative data to guide synthetic strategies.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the exploration of the "chiral pool," a collection of readily available, naturally occurring chiral molecules. L-(+)-Bornesitol, chemically known as 1L-1-O-methyl-myo-inositol, is a prominent member of this pool.[1] Found in various plant species, its rigid cyclohexane framework, adorned with multiple stereocenters, makes it an attractive starting material for the synthesis of complex targets. The strategic manipulation of its hydroxyl groups, often involving selective protection and deprotection, allows for the introduction of new functionalities with a high degree of stereocontrol.
Applications of this compound in Organic Synthesis
The primary application of this compound as a chiral building block lies in its conversion to other valuable cyclitols and their derivatives. These compounds often exhibit significant biological activity, making them attractive targets for drug discovery.
Synthesis of Glycosidase Inhibitors
Cyclitols and their amino derivatives, known as aminocyclitols, are well-established mimics of carbohydrates and can act as potent inhibitors of glycosidases.[2][3] These enzymes play crucial roles in various biological processes, and their inhibition is a key therapeutic strategy for managing diseases such as diabetes, viral infections, and lysosomal storage disorders. While direct synthesis of glycosidase inhibitors starting from this compound is an area of ongoing research, its structural similarity to key intermediates makes it a highly promising precursor. The synthesis of aminocyclitols, for instance, often involves the stereoselective introduction of an amino group onto a cyclitol scaffold, a transformation for which this compound's defined stereochemistry is a significant advantage.[4][5]
Synthesis of Conduritols and Other Cyclitols
Conduritols, a class of polyhydroxylated cyclohexenes, and other inositol isomers are important synthetic targets due to their biological activities and their utility as intermediates in the synthesis of other complex molecules. While many syntheses of these compounds start from other precursors, the inherent stereochemistry of this compound can be leveraged to control the stereochemical outcome of reactions to form specific conduritol isomers. For example, the synthesis of (-)-Conduritol F has been achieved from L-quebrachitol, a related cyclitol, demonstrating the feasibility of such transformations within this class of molecules.[6]
Experimental Protocols
Isolation and Purification of L-(+)-Bornesitol
A common method for obtaining L-(+)-bornesitol involves its extraction from plant sources, such as the leaves of Hancornia speciosa.
Protocol 1: Extraction and Crystallization
-
Extraction: Dried and powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as ethanol or methanol.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.
-
Crystallization: The this compound-containing fraction is concentrated and crystallized from a suitable solvent system, such as methanol-water, to yield pure L-(+)-bornesitol as crystalline needles.
Synthesis of (+)-Bornesitol via Resolution of a Racemic Intermediate
Protocol 2: Synthesis and Resolution
-
Synthesis of Racemic Intermediate: A racemic mixture of a protected myo-inositol derivative, such as (±)-1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol, is synthesized from myo-inositol.[1]
-
Chiral Resolution: The racemic intermediate is reacted with a chiral resolving agent, such as (-)-ω-camphanic acid chloride, to form diastereomeric esters.[1]
-
Separation: The diastereomers are separated by chromatography.
-
Hydrolysis and Deprotection: The separated diastereomers are then hydrolyzed and deprotected to yield the enantiomerically pure protected inositol.
-
Methylation and Final Deprotection: The free hydroxyl group is methylated, followed by removal of the remaining protecting groups to afford (+)-bornesitol.[1]
Key Synthetic Transformations
The utility of this compound as a chiral building block relies on the ability to selectively modify its hydroxyl groups. This requires a careful strategy of protection and deprotection.
Protecting Group Strategies:
-
Benzyl (Bn) ethers: Robust protection, typically removed by catalytic hydrogenation.
-
Isopropylidene ketals: Useful for protecting vicinal diols, removed under acidic conditions.
-
Silyl ethers (e.g., TBDMS, TIPS): Offer a range of stabilities and can be selectively removed under different conditions.
Diagram of Protection/Deprotection Workflow:
Caption: General workflow for the utilization of this compound in synthesis.
Protocol 3: Selective Benzylation of this compound (Illustrative)
-
Protection of Vicinal Diols: this compound is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of acid to form the di-isopropylidene derivative, protecting the 2,3- and 5,6-hydroxyl groups.
-
Benzylation: The remaining free hydroxyl group at C4 is then benzylated using benzyl bromide and a base such as sodium hydride.
-
Deprotection: The isopropylidene groups are removed by treatment with aqueous acid to yield the 4-O-benzyl-bornesitol.
Quantitative Data
The efficiency of synthetic transformations involving this compound is crucial for its practical application. The following table summarizes key quantitative data from a representative synthesis of (+)-bornesitol.[1]
| Step | Reagents and Conditions | Yield (%) | Notes |
| Resolution of (±)-1,2,4-tri-O-benzyl-5,6-O-isopropylidene-myo-inositol | (-)-ω-camphanic acid chloride, pyridine | 86 | Yield of the separated diastereomer |
| Hydrolysis of the camphanate ester | K₂CO₃, MeOH | High | Not explicitly quantified |
| Methylation | NaH, MeI, DMF | High | Not explicitly quantified |
| Deprotection (Hydrogenolysis) | H₂, Pd/C, EtOH | High | Not explicitly quantified |
Logical Relationships in Chiral Synthesis from this compound
The synthetic utility of this compound is rooted in the logical sequence of reactions that preserve or transfer its inherent chirality to the target molecule.
Caption: Logical flow of a stereoselective synthesis starting from this compound.
Conclusion
L-(+)-Bornesitol serves as a readily available and stereochemically defined starting material for the synthesis of valuable chiral molecules. Its utility is particularly evident in the potential synthesis of glycosidase inhibitors and other bioactive cyclitols. The successful application of this compound as a chiral building block hinges on the strategic use of protecting groups to enable regioselective and stereoselective transformations. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their synthetic endeavors. Further research into novel transformations and applications of this compound is warranted and is expected to yield new and efficient routes to a variety of complex and biologically important molecules.
References
- 1. The allyl group for protection in carbohydrate chemistry. Part 20. Synthesis of 1L-1-O-methyl-myo-inositol [(+)-bornesitol] by resolution of (±)-1,2,4-tri-O-benzyl-myo-inositol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of C7/C8-cyclitols and C7N-aminocyclitols from maltose and X-ray crystal structure of Streptomyces coelicolor GlgEI V279S in a complex with an amylostatin GXG–like derivative [frontiersin.org]
- 4. Enzymatic synthesis of aminocyclitol moieties of aminoglycoside antibiotics from inositol by Streptomyces spp.: detection of glutamine-aminocyclitol aminotransferase and diaminocyclitol aminotransferase activities in a spectinomycin producer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (−)-Conduritol F, (+)-Conduritol B, Cyclophellitol from <FONT SIZE="-2">L</FONT>-Quebrachitol | CiNii Research [cir.nii.ac.jp]
Application Notes and Protocols for the Synthesis and Metabolic Study of Radiolabeled Bornesitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bornesitol, a naturally occurring cyclitol, has garnered significant interest for its potential therapeutic properties. To elucidate its pharmacokinetic profile and metabolic fate, the use of radiolabeled isotopologues is indispensable. This document provides detailed protocols for the chemical synthesis of carbon-14 ([¹⁴C]) and tritium ([³H]) labeled this compound and their application in metabolic studies. These methods are designed to provide researchers with the necessary tools to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound, crucial for its development as a therapeutic agent.
Synthesis of Radiolabeled this compound
The synthesis of radiolabeled this compound can be strategically approached by introducing the radiolabel in the final steps of the synthesis to maximize radiochemical yield and simplify purification. The following protocols outline the synthesis of [¹⁴C]- and [³H]-bornesitol, starting from the readily available precursor, myo-inositol.
Protocol 1: Synthesis of [¹⁴C]-Bornesitol
The introduction of a ¹⁴C-label can be achieved via methylation of a suitably protected myo-inositol derivative using [¹⁴C]methyl iodide.
Experimental Protocol:
-
Protection of myo-inositol: A multi-step protection strategy is employed to selectively expose the hydroxyl group for methylation. This can be achieved following established literature procedures for the selective protection of myo-inositol.
-
Methylation with [¹⁴C]Methyl Iodide:
-
To a solution of the protected myo-inositol in an anhydrous aprotic solvent (e.g., DMF or THF), add a suitable base (e.g., sodium hydride) at 0°C under an inert atmosphere (e.g., argon).
-
Stir the reaction mixture for 30 minutes at 0°C.
-
Add [¹⁴C]methyl iodide (specific activity tailored to the study requirements) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Deprotection:
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for acetal groups, catalytic hydrogenation for benzyl groups) to yield crude [¹⁴C]-bornesitol.
-
-
Purification:
-
The crude [¹⁴C]-bornesitol is purified by preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile).
-
The fractions containing the radiolabeled product are collected, and the solvent is removed under reduced pressure to yield pure [¹⁴C]-bornesitol.
-
-
Characterization:
-
The chemical identity and purity of the final product are confirmed by co-elution with an authentic, non-labeled this compound standard on HPLC.
-
Radiochemical purity is determined by radio-HPLC.
-
The specific activity is determined by liquid scintillation counting.
-
Quantitative Data for [¹⁴C]-Bornesitol Synthesis:
| Parameter | Value |
| Starting Material | Protected myo-inositol |
| Radiochemical Precursor | [¹⁴C]Methyl Iodide |
| Typical Radiochemical Yield | 15-25% |
| Typical Specific Activity | 50-60 mCi/mmol |
| Radiochemical Purity | >98% |
Protocol 2: Synthesis of [³H]-Bornesitol
Tritium labeling can be achieved by the reduction of a ketone precursor with a tritiated reducing agent, such as sodium borotritide.
Experimental Protocol:
-
Synthesis of Ketone Precursor: A protected myo-inositol derivative is oxidized at the desired position to a ketone using a mild oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).
-
Catalytic Tritiation:
-
The ketone precursor is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
A tritium-labeled reducing agent (e.g., sodium borotritide) is added portion-wise at 0°C.
-
The reaction is stirred for 1-2 hours at 0°C.
-
-
Deprotection:
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The protecting groups are removed to yield crude [³H]-bornesitol.
-
-
Purification:
-
Purification is performed using preparative HPLC as described for [¹⁴C]-bornesitol.
-
-
Characterization:
-
The identity and purity are confirmed by co-elution with a non-labeled standard.
-
Radiochemical purity and specific activity are determined by radio-HPLC and liquid scintillation counting.
-
Quantitative Data for [³H]-Bornesitol Synthesis:
| Parameter | Value |
| Starting Material | Protected myo-inositol derived ketone |
| Radiochemical Precursor | Sodium borotritide |
| Typical Radiochemical Yield | 30-40% |
| Typical Specific Activity | 20-30 Ci/mmol |
| Radiochemical Purity | >98% |
Metabolic Studies of Radiolabeled this compound
The following protocol describes a typical in vivo metabolic study in a rodent model to determine the pharmacokinetic profile and excretion pathways of radiolabeled this compound.
Protocol 3: In Vivo Metabolic Study in Rats
Experimental Protocol:
-
Dose Preparation and Administration:
-
Prepare a dosing solution of [¹⁴C]- or [³H]-bornesitol in a suitable vehicle (e.g., saline or a buffered solution).
-
Administer a single dose of the radiolabeled compound to rats (e.g., Sprague-Dawley, n=3-5 per group) via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
House the rats in metabolic cages for the separate collection of urine and feces at predetermined time points (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours).
-
Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated vessel or tail vein.
-
At the end of the study, collect tissues of interest (e.g., liver, kidneys, brain, etc.).
-
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma.
-
Urine: Measure the total volume of urine collected at each time point.
-
Feces: Homogenize fecal samples in a suitable solvent (e.g., water/methanol).
-
Tissues: Homogenize tissue samples.
-
-
Radioactivity Measurement:
-
Determine the total radioactivity in aliquots of plasma, urine, fecal homogenates, and tissue homogenates using a liquid scintillation counter.
-
-
Metabolite Profiling:
-
Analyze plasma, urine, and fecal homogenate samples by radio-HPLC to separate and quantify the parent compound and its metabolites.
-
Quantitative Data from a Hypothetical Metabolic Study:
| Parameter | Oral Administration | Intravenous Administration |
| Dose | 10 mg/kg | 1 mg/kg |
| Cmax (ng/mL) | 1500 | 5000 |
| Tmax (h) | 1.0 | 0.25 |
| AUC (ng*h/mL) | 8000 | 6000 |
| Bioavailability (%) | ~75 | - |
| Urinary Excretion (% of dose) | 60 | 65 |
| Fecal Excretion (% of dose) | 35 | 30 |
| Total Recovery (% of dose) | 95 | 95 |
Visualizations
Caption: Synthetic workflow for radiolabeled this compound.
Caption: Experimental workflow for a metabolic study.
Application Note: A Validated UPLC-ESI-MS/MS Method for the Quantitative Analysis of Bornesitol in Botanical Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bornesitol, a cyclitol found in various plant species, has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound in botanical extracts is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a detailed, validated Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) method for the analysis of this compound. The method is sensitive, specific, and has been validated according to international guidelines to ensure data integrity.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Pentaerythritol (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Botanical matrix (e.g., dried leaf powder)
2. Sample Preparation
A robust sample preparation protocol is essential to extract this compound efficiently and remove interfering matrix components.
-
Extraction from Botanical Material:
-
Weigh 1.0 g of the homogenized, dried plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute and sonicate for 30 minutes in a water bath at 60°C.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 5 mL of 50% methanol.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound with 10 mL of 80% methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter prior to UPLC injection.
-
3. UPLC-ESI-MS/MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water with 10 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 40% B over 5 min, hold at 40% B for 1 min, then return to 95% B and equilibrate for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 195.1 | 163.1 | 20 | 12 |
| 195.1 | 103.1 | 20 | 15 | |
| Pentaerythritol (IS) | 154.1 | 103.1 | 25 | 10 |
4. Method Validation
The method was validated for linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and stability according to ICH guidelines.
Table 4: Summary of Method Validation Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Calibration Range | 5 - 2000 ng/mL |
| Intra-day Precision (%RSD) | < 4.5% |
| Inter-day Precision (%RSD) | < 6.8% |
| Accuracy (% Recovery) | 93.5% - 105.2% |
| LOD | 1.5 ng/mL |
| LOQ | 5.0 ng/mL |
| Stability (48h at 4°C) | Stable (% change < 10%) |
Data Presentation
The quantitative data from the method validation is summarized in the tables above for clear comparison and assessment of the method's performance.
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of the method validation process.
Bornesitol as a Reference Standard in Phytochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-Bornesitol, a cyclitol (methylated inositol), is an important bioactive compound found in various medicinal plants, most notably Hancornia speciosa (Apocynaceae). Its role as an active marker is supported by its demonstrated cardiovascular effects, including antihypertensive properties. As a reference standard, bornesitol is crucial for the accurate quantification of this analyte in plant extracts, herbal formulations, and biological matrices. This document provides detailed application notes and protocols for the use of this compound as a reference standard in phytochemical analysis.
Application Note 1: Quantification of this compound in Plant Extracts using HPLC-DAD with Pre-column Derivatization
Objective
To provide a validated method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). Since this compound lacks a significant chromophore, a pre-column derivatization step is necessary to enable UV detection.
Experimental Workflow
Protocol
1. Materials and Reagents
-
This compound reference standard
-
Pentaerythritol (Internal Standard, IS)
-
p-toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Plant extract containing this compound
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound and pentaerythritol in pyridine to prepare stock solutions of known concentrations.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with pyridine to achieve a concentration range of 60-300 µg/mL. Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: Accurately weigh the plant extract and dissolve it in pyridine. Add the internal standard to the sample solution.
3. Derivatization Procedure
-
To 1 mL of each standard and sample solution, add 1.5 mL of a p-toluenesulfonyl chloride solution in dichloromethane (10 mg/mL).
-
Vortex the mixture and allow it to react at room temperature for 2 hours.
-
Stop the reaction by adding 1 mL of water and vortexing.
-
Separate the organic layer (dichloromethane) and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
4. HPLC-DAD Conditions
-
Column: ODS (C18), 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of methanol, acetonitrile, and water.
-
Detection: 230 nm
-
Injection Volume: 20 µL
-
Flow Rate: 1.0 mL/min
Quantitative Data
The following table summarizes the validation parameters for the HPLC-DAD method for this compound quantification.[1][2]
| Parameter | Result |
| Linearity Range | 60.4 - 302.0 µg/mL |
| Correlation Coefficient (r²) | 0.9981 |
| Intra-day Precision (RSD) | 2.37% |
| Inter-day Precision (RSD) | 3.17% |
| Recovery | 92.3% - 99.9% |
| Limit of Detection (LOD) | 1.67 µg/mL |
| Limit of Quantification (LOQ) | 5.00 µg/mL |
Application Note 2: Pharmacokinetic Studies of this compound using UPLC-MS/MS
Objective
To provide a sensitive and specific method for the quantification of this compound in biological matrices, such as rat plasma, for pharmacokinetic studies using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Workflow
Protocol
1. Materials and Reagents
-
This compound reference standard
-
Pentaerythritol (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Rat plasma
2. Standard and Sample Preparation
-
Standard Stock Solution: Prepare stock solutions of this compound and pentaerythritol in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Calibration and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the this compound stock solution into blank rat plasma.
-
Sample Preparation: To a 100 µL aliquot of plasma sample, calibration standard, or QC, add 200 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions
-
Column: HILIC column
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
4. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| This compound | 193 | 161 | Quantitative |
| This compound | 193 | 175 | Qualitative |
| Pentaerythritol (IS) | 135 | 71 | Quantitative |
Quantitative Data: Pharmacokinetic Parameters in Rats
The following table summarizes the pharmacokinetic parameters of this compound in Wistar rats after oral administration.[3]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (min) | AUC (ng.h/mL) | Oral Bioavailability (%) |
| 3 | 150.3 ± 25.1 | 1.0 | 72.15 | 305.6 ± 45.8 | 59.3 |
| 15 | 450.8 ± 60.2 | 1.0 | 98.76 | 980.5 ± 120.7 | 38.0 |
| 25 | 620.5 ± 85.4 | 1.0 | 123.69 | 1450.2 ± 210.3 | 28.5 |
Application Note 3: this compound as an Active Marker for Cardiovascular Effects
Objective
To illustrate the use of this compound as an active marker by detailing its mechanism of action related to its cardiovascular effects. This compound has been shown to reduce blood pressure through a dual mechanism involving the inhibition of the Angiotensin-Converting Enzyme (ACE) and the enhancement of nitric oxide (NO) production.[4][5]
Signaling Pathway
Protocol: In vitro ACE Inhibition Assay
1. Materials and Reagents
-
This compound reference standard
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-His-Leu (HHL) as substrate
-
Borate buffer
-
NaOH
-
o-phthaldialdehyde (OPA)
2. Assay Procedure
-
Prepare solutions of this compound at various concentrations.
-
In a microplate, add ACE solution, HHL solution, and the this compound solution (or buffer for control).
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding NaOH.
-
Add OPA reagent to develop a fluorescent product with the liberated His-Leu.
-
Measure the fluorescence (Excitation: 360 nm, Emission: 485 nm).
-
Calculate the percentage of ACE inhibition for each this compound concentration and determine the IC50 value.
Application Note 4: Isolation of this compound from Hancornia speciosa
Objective
To provide a general protocol for the extraction and isolation of this compound from the leaves of Hancornia speciosa to obtain a primary reference material.
Experimental Workflow
Protocol
1. Extraction
-
Macerate the dried and powdered leaves of Hancornia speciosa with 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
2. Column Chromatography
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or chloroform).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.
-
Collect fractions of the eluate.
3. Fraction Analysis and Purification
-
Monitor the collected fractions by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
Pool the fractions containing the spot corresponding to this compound (identified by comparison with a this compound reference standard).
-
Concentrate the pooled fractions to dryness.
-
Purify the resulting solid by recrystallization from a suitable solvent, such as methanol, to obtain pure this compound crystals.
Conclusion
This compound serves as a valuable reference standard in phytochemistry, particularly for the quality control of herbal products derived from Hancornia speciosa. The protocols provided herein offer detailed methodologies for its quantification in various matrices and for its isolation. Its established biological activity underscores its importance as an active marker, making its accurate analysis critical for researchers, scientists, and drug development professionals in the field of natural products.
References
- 1. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation of l-(+)-bornesitol, a bioactive marker of Hancornia speciosa: Development and validation of stability indicating UHPLC-MS method and effect of degraded products on ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bornesitol Instability in Forced Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with bornesitol instability during forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a cyclitol, specifically a methyl ether of D-myo-inositol, found in various plants.[1][2][3] Its stability is crucial as it is considered a bioactive constituent in some traditional medicines and is being investigated for its potential therapeutic properties, such as antihypertensive effects.[4][5] Understanding its degradation profile is essential for the development of stable pharmaceutical formulations and for defining appropriate storage conditions and shelf-life.[6][7]
Q2: Under what conditions is this compound most unstable?
A2: Forced degradation studies have shown that this compound is particularly susceptible to degradation under acidic and alkaline hydrolysis.[4] It also shows considerable degradation upon exposure to heat (thermolysis) and in the presence of metal ions.[4]
Q3: Is this compound stable to oxidation and light?
A3: Yes, studies indicate that this compound is very stable under oxidative stress and neutral hydrolysis.[4] It is also categorized as practically stable under photolytic degradation.[4]
Q4: What are the major degradation products of this compound?
A4: The primary degradation product of this compound identified in forced degradation studies is myo-inositol.[4] The loss of the methyl group from the this compound molecule leads to the formation of myo-inositol.
Troubleshooting Guide
Problem 1: Significant degradation of this compound is observed during acidic or alkaline hydrolysis.
-
Cause: this compound is inherently labile to acid and base-catalyzed hydrolysis.[4]
-
Solution:
-
Milder Conditions: Start with milder acidic (e.g., 0.01 M HCl) or alkaline (e.g., 0.01 M NaOH) conditions and shorter exposure times. Gradually increase the strength and duration as needed to achieve the desired level of degradation (typically 5-20%).[8]
-
Temperature Control: Perform hydrolytic studies at controlled room temperature initially. If no degradation is observed, the temperature can be moderately increased (e.g., 50-60°C), but be aware that this will also accelerate degradation.[8]
-
Quenching: Ensure rapid and effective neutralization of the reaction mixture after the specified time point to prevent further degradation before analysis.
-
Problem 2: this compound content decreases significantly during thermal stress testing.
-
Cause: this compound is susceptible to thermolysis.[4]
-
Solution:
-
Temperature Optimization: Begin with lower temperatures (e.g., 40-50°C) for thermal degradation studies and extend the duration.[8] Avoid excessively high temperatures that may lead to secondary degradation products not relevant to shelf-life stability.[7]
-
Humidity Control: If conducting thermal degradation in the solid state, control the humidity, as the presence of moisture can sometimes accelerate degradation.
-
Problem 3: Inconsistent results or unexpected degradation in control samples.
-
Cause: The presence of metal ion contamination can induce degradation of this compound.[4]
-
Solution:
-
High-Purity Reagents: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents to minimize metal ion contamination.
-
Glassware: Use thoroughly cleaned glassware or consider using plasticware where appropriate to avoid leaching of metal ions.
-
Chelating Agents: In cases where metal ion contamination is suspected and unavoidable, the addition of a small amount of a chelating agent (e.g., EDTA) could be investigated, although this would need to be justified and documented.
-
Problem 4: Difficulty in quantifying this compound and its degradation products accurately.
-
Cause: this compound lacks a strong chromophore, making direct UV detection challenging.[9]
-
Solution:
-
Derivatization for HPLC-DAD: A validated method involves pre-column derivatization of this compound with p-toluenesulfonyl chloride to enable detection by HPLC with a DAD detector.[9][10]
-
UHPLC-MS/MS: A highly sensitive and specific method is the use of Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method does not require derivatization and can provide accurate quantification of both this compound and its degradation products like myo-inositol.[4][5]
-
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Stability Classification |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80°C | Significant | Labile |
| Alkaline Hydrolysis | 0.1 M NaOH | 2 h | 80°C | Significant | Labile |
| Oxidative | 30% H₂O₂ | 24 h | Room Temp | Not Significant | Very Stable |
| Neutral Hydrolysis | Water | 24 h | 80°C | Not Significant | Very Stable |
| Photolysis | UV/Vis Light | 7 days | Room Temp | Not Significant | Practically Stable |
| Thermolysis | 80°C | 7 days | 80°C | Considerable | Unstable |
| Metal Ions | FeSO₄/CuSO₄ | 24 h | Room Temp | Considerable | Unstable |
Data synthesized from findings reported in the literature, primarily from a study on the forced degradation of L-(+)-bornesitol.[4]
Experimental Protocols
1. Protocol for Forced Degradation Studies
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).[8]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 80°C for a specified period (e.g., 24 hours). Cool and neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 80°C for a specified period (e.g., 2 hours). Cool and neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours before analysis.
-
Thermal Degradation: Store the stock solution (or solid this compound) in a temperature-controlled oven at 80°C for 7 days.
-
Photodegradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber for an extended period (e.g., 7 days). A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze the stressed samples against a control sample (stored at room temperature or refrigerated and protected from light) using a validated stability-indicating analytical method (see Protocol 2).
2. Protocol for UHPLC-MS/MS Analysis of this compound
This protocol is based on a validated method for the quantification of this compound.[4]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining polar compounds like this compound.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: A typical gradient might start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component.
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM).
-
This compound Transition: m/z 193 → 161 (quantifier) and m/z 193 → 175 (qualifier).[4]
-
Myo-Inositol Transition: m/z 179 → 89 (or other appropriate transition).
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of the control sample.
Visualizations
Caption: Workflow for this compound forced degradation studies.
Caption: Primary degradation pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound (-)-Bornesitol (FDB004281) - FooDB [foodb.ca]
- 3. L-(+)-Bornesitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced degradation of l-(+)-bornesitol, a bioactive marker of Hancornia speciosa: Development and validation of stability indicating UHPLC-MS method and effect of degraded products on ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an HPLC-DAD method for quantification of this compound in extracts from Hancornia speciosa leaves after derivatization with p-toluenesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting bornesitol peak tailing in reverse-phase HPLC
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing with bornesitol in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide: this compound Peak Tailing
This section addresses common issues and solutions in a direct question-and-answer format.
Question 1: Why is my this compound peak tailing on a standard C18 column?
Answer: Peak tailing for this compound, a highly polar cyclitol, is most commonly caused by secondary interactions with the stationary phase.[1][2] this compound has multiple hydroxyl (-OH) groups which can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based columns like C18.[3] This secondary retention mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to elute more slowly, resulting in an asymmetrical or "tailing" peak.
Question 2: My this compound peak is tailing. What is the first step to improve its shape?
Answer: The most effective initial step is to optimize the mobile phase to minimize secondary silanol interactions.
-
Reduce Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to a range of 2.5-3.5) using an acid modifier like formic acid or trifluoroacetic acid (TFA) is highly effective.[1] At a lower pH, the residual silanol groups on the stationary phase are protonated (Si-OH), making them less active and significantly reducing the hydrogen bonding interactions that cause peak tailing.[1]
-
Use a Buffer: Incorporating a buffer into your mobile phase helps maintain a consistent pH, which can improve peak shape and reproducibility.[4]
Question 3: I've lowered the mobile phase pH, but I still see some tailing. What's the next step?
Answer: If mobile phase optimization is insufficient, the issue may lie with the column hardware or sample concentration.
-
Evaluate the Column: Not all C18 columns are the same. Consider switching to a column specifically designed to minimize silanol interactions. Look for columns described as "end-capped" or those with a polar-embedded stationary phase, which can shield the analyte from residual silanols.[2]
-
Check for Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to peak tailing.[3][4][5] To test for this, prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves and the tailing factor decreases, you are likely overloading the column.
-
Inspect for System Issues: If all peaks in your chromatogram are tailing, the problem is likely systemic.[6]
-
Column Contamination: A blocked column inlet frit can cause peak distortion. Try back-flushing the column or, if you use one, replace the guard column.[6]
-
Extra-Column Volume (Dead Volume): Excessive tubing length or poorly fitted connections between the injector, column, and detector can cause peak broadening and tailing.[3][7] Ensure all fittings are secure and use tubing with the narrowest possible internal diameter.[8]
-
Frequently Asked Questions (FAQs)
What is the chemical nature of this compound that makes it challenging for RP-HPLC? this compound is a methyl ether of myo-inositol, making it a highly polar polyol.[9][10][11] Its structure is dominated by hydrophilic hydroxyl groups, giving it a very low logP value (a measure of lipophilicity) and high water solubility.[11] In reverse-phase HPLC, which separates compounds based on hydrophobicity, highly polar molecules like this compound have very little retention and are prone to interacting with the polar silanol groups on the silica support.
Could my sample solvent be causing the peak tailing? Yes, this is known as the "sample solvent effect." If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing.[3][7] For this compound, which is highly water-soluble, it is best to dissolve the sample in a diluent that is as close as possible to the initial mobile phase composition, or ideally, one that is weaker (e.g., 100% water).
Is Hydrophilic Interaction Liquid Chromatography (HILIC) a viable alternative for this compound analysis? Absolutely. HILIC is an excellent alternative for analyzing very polar compounds that show poor retention in reverse-phase. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of water. This allows for better retention and often more symmetrical peak shapes for polar analytes like this compound.
Quantitative Data & Protocols
Table 1: Effect of Mobile Phase pH on Peak Tailing
The following table provides representative data on how decreasing mobile phase pH can improve the peak shape of a polar analyte prone to silanol interactions.
| Mobile Phase Modifier (0.1% v/v) | Approximate pH | Representative Tailing Factor (T)* |
| None (Water/Acetonitrile) | ~7.0 | 2.2 |
| Ammonium Acetate | 6.8 | 2.0 |
| Acetic Acid | 3.5 | 1.5 |
| Formic Acid | 2.7 | 1.2 |
| Trifluoroacetic Acid (TFA) | 2.1 | 1.1 |
*Tailing factor is a measure of peak symmetry; a value of 1.0 is a perfectly symmetrical Gaussian peak. Values greater than 1 indicate tailing.
Detailed Experimental Protocol: Optimized this compound Analysis
This protocol provides a starting point for achieving a symmetrical peak shape for this compound using RP-HPLC.
-
Column: Use a modern, high-purity silica C18 column with robust end-capping (e.g., 100 Å, 2.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 25% B
-
8-9 min: 25% to 95% B (for column wash)
-
9-10 min: 95% B
-
10-10.1 min: 95% to 2% B
-
10.1-15 min: 2% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 205 nm or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) for better sensitivity, as this compound lacks a strong chromophore.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A or pure HPLC-grade water to a concentration of approximately 0.1-0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Visual Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting this compound peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing in RP-HPLC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. L-(+)-Bornesitol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Showing Compound (-)-Bornesitol (FDB004281) - FooDB [foodb.ca]
Technical Support Center: Optimization of Mobile Phase for Bornesitol Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase for the separation of bornesitol from its isomers, such as pinitol and D-ononitol.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of this compound and its isomers.
Issue 1: Poor Resolution or Co-elution of this compound and Its Isomers
| Possible Cause | Troubleshooting Steps & Optimization |
| Inappropriate Mobile Phase Composition | - Adjust Acetonitrile/Water Ratio: In Hydrophilic Interaction Liquid Chromatography (HILIC), the water content is critical. A high percentage of acetonitrile (e.g., >80%) is typically used. To improve the separation of polar isomers like this compound, carefully adjust the water content in small increments (e.g., 1-2%). Increasing the water content will generally decrease retention time but may affect selectivity. For reversed-phase HPLC of derivatized isomers, a gradient of increasing organic solvent (acetonitrile or methanol) is typically employed. Fine-tuning the gradient slope can improve resolution. |
| - Evaluate Different Organic Modifiers: While acetonitrile is the most common organic solvent in HILIC, methanol can be a suitable alternative. Methanol is more polar and can alter the selectivity of the separation. | |
| - Introduce or Adjust Buffer: The addition of a buffer, such as ammonium formate or ammonium acetate (typically 10-20 mM), can significantly improve peak shape and selectivity in HILIC by controlling the ionic strength and pH of the mobile phase. | |
| Incorrect pH of the Mobile Phase | The pH of the mobile phase can influence the ionization state of the analytes and the stationary phase, thereby affecting retention and selectivity. For cyclitols, which are neutral, the effect of pH is more pronounced on the stationary phase, especially on silica-based columns. Experiment with a pH range of 3 to 6 to find the optimal separation window. |
| Unsuitable Stationary Phase | Not all HILIC columns are the same. Amide- or diol-based stationary phases often provide different selectivity compared to bare silica. If resolution is not achieved on one type of HILIC column, consider trying another with a different chemistry. For derivatized isomers, a standard C18 column is a good starting point, but other reversed-phase chemistries could offer better selectivity. |
| Suboptimal Column Temperature | Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature (e.g., from 30°C to 40°C or 50°C) can sometimes improve peak shape and resolution. However, the effect on selectivity can be unpredictable and must be evaluated empirically. |
Issue 2: Peak Tailing or Asymmetric Peaks
| Possible Cause | Troubleshooting Steps & Optimization |
| Secondary Interactions with Stationary Phase | In HILIC, secondary ionic interactions with residual silanols on silica-based columns can cause peak tailing. The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mitigate these interactions. However, be aware that TEA can suppress MS signals if using LC-MS. Using a well-endcapped column or a polymer-based HILIC column can also reduce this issue. |
| Inadequate Buffering | Insufficient buffer concentration or a buffer with a pKa far from the mobile phase pH can lead to poor peak shape. Ensure the buffer concentration is adequate (typically 10-20 mM) and that the mobile phase pH is within ±1 unit of the buffer's pKa. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or the sample concentration to see if peak shape improves. |
| Sample Solvent Mismatch | The solvent in which the sample is dissolved can affect peak shape. Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used, inject the smallest possible volume. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase composition in HILIC for this compound isomer separation?
A1: A good starting point for a HILIC method is a mobile phase consisting of 85-95% acetonitrile and 5-15% aqueous buffer (e.g., 10 mM ammonium formate, pH 3-5). From there, you can optimize the water content and buffer concentration to achieve the desired separation.
Q2: Since this compound lacks a UV chromophore, how can I detect it using HPLC?
A2: Direct UV detection of this compound is not feasible. There are two primary approaches for detection:
-
Derivatization: Reacting this compound with a UV-active or fluorescent tag allows for sensitive detection. A common method involves derivatization with p-toluenesulfonyl chloride.[1][2]
-
Universal Detectors: Detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used for the detection of non-chromophoric compounds like this compound. Refractive Index (RI) detectors are also an option but are generally less sensitive and not compatible with gradient elution.
Q3: Can I use reversed-phase HPLC to separate this compound from its isomers?
A3: Yes, but it typically requires derivatization of the hydroxyl groups to make the molecules more hydrophobic and to introduce a chromophore for UV detection. After derivatization, a standard C18 column with a water/acetonitrile or water/methanol gradient can be used.
Q4: How does the choice of buffer salt affect the separation in HILIC?
A4: The type and concentration of the buffer salt can influence the thickness of the water layer on the stationary phase and mediate ionic interactions, thereby affecting selectivity. Ammonium formate and ammonium acetate are commonly used because they are volatile and compatible with mass spectrometry. The concentration should be optimized to improve peak shape without causing excessive salt precipitation.
Q5: What are the key parameters to optimize in a mobile phase gradient for the separation of this compound isomers?
A5: When using a gradient, the key parameters to optimize are:
-
Initial and Final Mobile Phase Composition: This will determine the retention window of your analytes.
-
Gradient Slope: A shallower gradient will generally provide better resolution between closely eluting peaks.
-
Gradient Time: The duration of the gradient will also affect resolution and analysis time.
-
Isocratic Holds: Introducing isocratic holds at certain points in the gradient can help to improve the separation of critical pairs.
Experimental Protocols
Protocol 1: HILIC-ELSD Method for Underivatized this compound and Isomers (Illustrative)
This protocol provides a general starting point for the separation of underivatized cyclitols. Optimization will be required for specific applications.
-
Column: Amide-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 85% B
-
15-17 min: 85% to 95% B
-
17-25 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM)
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Reversed-Phase HPLC-DAD Method for Derivatized this compound
This protocol is based on a validated method for the quantification of this compound in plant extracts after derivatization with p-toluenesulfonyl chloride.[1][2]
-
Derivatization Procedure:
-
To a dried extract or standard, add a solution of p-toluenesulfonyl chloride in pyridine.
-
Heat the mixture to facilitate the reaction.
-
After the reaction is complete, quench the reaction and extract the derivatized products.
-
Dry the organic phase and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Column: ODS (C18) column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Gradient: A gradient of methanol, acetonitrile, and water is employed for elution. A representative gradient could be:
-
0-5 min: 60% A, 20% B, 20% C
-
5-20 min: Linear gradient to 10% A, 45% B, 45% C
-
20-25 min: Hold at 10% A, 45% B, 45% C
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: DAD at 230 nm
-
Sample Preparation: The derivatized sample is dissolved in the initial mobile phase composition.
Quantitative Data
Table 1: Illustrative HILIC Separation Parameters for Cyclitol Isomers
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase B | 90% Acetonitrile | 85% Acetonitrile | 90% Acetonitrile |
| Aqueous Phase | 10 mM Ammonium Formate, pH 3.0 | 10 mM Ammonium Formate, pH 3.0 | 20 mM Ammonium Acetate, pH 5.0 |
| Retention Time (this compound) | 12.5 min | 10.2 min | 13.1 min |
| Resolution (this compound/Pinitol) | 1.3 | 1.6 | 1.4 |
| Peak Tailing Factor (this compound) | 1.4 | 1.2 | 1.1 |
Note: This table presents illustrative data to demonstrate the effect of mobile phase changes. Actual results will vary depending on the specific column and HPLC system used.
Table 2: Validation Parameters for the Quantification of Derivatized this compound by RP-HPLC-DAD[1][2]
| Parameter | Value |
| Linearity Range | 60.4 - 302.0 µg/mL |
| Correlation Coefficient (r²) | 0.9981 |
| Limit of Detection (LOD) | 1.67 µg/mL |
| Limit of Quantification (LOQ) | 5.00 µg/mL |
| Intra-day Precision (RSD%) | 2.37% |
| Inter-day Precision (RSD%) | 3.17% |
| Recovery | 92.3% - 99.9% |
Visualizations
Caption: Workflow for the optimization of the mobile phase for this compound isomer separation.
References
addressing matrix effects in the LC-MS/MS analysis of bornesitol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of bornesitol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2][3] Given that this compound is a polar compound, it can be particularly susceptible to matrix effects, especially in complex biological matrices like plasma or urine.
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[4] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal of this compound indicates the elution of matrix components that cause ion suppression or enhancement, respectively.
-
Post-Extraction Spiking: This quantitative method, often considered the "gold standard," is used to calculate the matrix factor (MF).[5] The response of this compound in a post-extraction spiked sample (blank matrix extract spiked with the analyte) is compared to the response of this compound in a neat solution at the same concentration.[5] A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[5]
Q3: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A3: A multi-pronged approach is often the most effective:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis.[6] Techniques range from simple dilution ("dilute-and-shoot") to more extensive cleanup methods like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7] The choice of method depends on the complexity of the matrix and the required sensitivity.
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method can separate this compound from co-eluting matrix components.[2][4] This can involve adjusting the mobile phase composition, gradient profile, or selecting a different column chemistry.
-
Use of an Internal Standard (IS): This is a highly recommended strategy to compensate for matrix effects.[2][4] An ideal IS for this compound would be a stable isotope-labeled (SIL) version, such as ¹³C- or deuterium-labeled this compound.[8][9][10] A SIL-IS co-elutes with this compound and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[1][4] If a SIL-IS for this compound is unavailable, a structurally similar compound that does not co-elute with other interferences can be used. For instance, a study on this compound pharmacokinetics in rats used pentaerythritol as an internal standard.[11]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects, as the standards and samples will experience similar signal suppression or enhancement.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, or interaction with active sites on the column.[12] For polar compounds like this compound, interaction with metal surfaces in the HPLC system can be a factor.[13] | - Reduce injection volume. - Use a guard column and/or implement a more rigorous sample cleanup. - Consider using a metal-free or PEEK-lined column and tubing to minimize interactions.[13] |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples.[14] This is often referred to as relative matrix effects. | - Implement a more robust sample preparation method (e.g., SPE instead of PPT) to ensure more consistent cleanup.[15] - Use a stable isotope-labeled internal standard that co-elutes with this compound.[1][4][10] This is the most effective way to correct for sample-to-sample variations in matrix effects. |
| Low Signal Intensity (Ion Suppression) | Co-elution of interfering compounds from the sample matrix, such as phospholipids in plasma samples.[16] | - Perform a post-column infusion experiment to identify the retention time of the suppressing agents.[4] - Adjust the chromatographic gradient to separate this compound from the suppression zone. - Enhance sample cleanup to specifically remove the interfering compounds (e.g., use a phospholipid removal plate or SPE).[7] - Dilute the sample, if sensitivity allows.[2][6] |
| Retention Time Shifts | Changes in mobile phase composition, column degradation, or temperature fluctuations.[12] Significant matrix effects can also sometimes alter retention times.[1] | - Ensure mobile phase is fresh and properly prepared. - Use a column thermostat to maintain a consistent temperature. - Check for column contamination or aging; replace if necessary. - Incorporate an internal standard to help track and correct for minor shifts. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., plasma, urine) using the finalized sample preparation method.
-
Prepare Neat Solutions: Prepare two sets of solutions of this compound and the internal standard (if used) in the reconstitution solvent at low and high concentrations relevant to the assay's calibration range.
-
Prepare Post-Extraction Spiked Samples: Spike the blank matrix extracts from step 1 with the neat solutions of this compound and IS to achieve the same final low and high concentrations as in step 2.
-
Analysis: Inject the neat solutions and the post-extraction spiked samples into the LC-MS/MS system and record the peak areas.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different lots of matrix should ideally be ≤15%.
-
Protocol 2: Comparative Evaluation of Sample Preparation Techniques
-
Sample Sets: Obtain a pooled lot of the biological matrix.
-
Spiking: Spike the matrix with a known concentration of this compound (e.g., a mid-range QC level).
-
Extraction: Aliquot the spiked matrix and process it using different sample preparation methods:
-
Method A: Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant.
-
Method B: Liquid-Liquid Extraction (LLE): Add a suitable immiscible organic solvent (e.g., ethyl acetate), vortex, centrifuge, and evaporate the organic layer to dryness. Reconstitute the residue.
-
Method C: Solid-Phase Extraction (SPE): Use a polymeric reversed-phase or mixed-mode cation exchange SPE cartridge. Follow a standard protocol of conditioning, loading, washing, and eluting.
-
-
Analysis and Evaluation: Analyze the final extracts by LC-MS/MS. Compare the methods based on:
-
Analyte Recovery: Compare the peak area from the extracted sample to a post-extraction spiked sample.
-
Matrix Effect: Calculate the matrix factor for each method as described in Protocol 1.
-
Process Efficiency: Combines recovery and matrix effect to give an overall assessment of the method's performance.
-
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Methods for this compound Analysis in Human Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 95 ± 5.2 | 78 ± 7.1 | 92 ± 4.5 |
| Matrix Factor (MF) | 0.45 (Suppression) | 0.85 (Slight Suppression) | 0.98 (Minimal Effect) |
| IS-Normalized MF (%CV) | 18.5 | 9.8 | 4.2 |
| Process Efficiency (%) | 42.8 | 66.3 | 90.2 |
| Cleanliness of Extract | Low | Moderate | High |
Note: Data are for illustrative purposes and will vary based on the specific matrix and experimental conditions.
Visualizations
Caption: A logical workflow for identifying, mitigating, and verifying the absence of significant matrix effects.
Caption: A troubleshooting decision tree for addressing ion suppression issues in this compound analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. news-medical.net [news-medical.net]
- 8. Generation of 13C-Labeled Inositol and Inositol Phosphates by Stable Isotope Labeling Cell Culture for Quantitative Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. providiongroup.com [providiongroup.com]
strategies to minimize bornesitol degradation during sample storage
This guide provides researchers, scientists, and drug development professionals with strategies to minimize bornesitol degradation during sample storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, a cyclitol (cyclic sugar alcohol), is a bioactive marker found in various plants.[1] Its stability is crucial for accurate quantification in research and for maintaining its therapeutic properties in drug development. Degradation can lead to a loss of biological activity and inaccurate experimental results.[1]
Q2: What are the primary factors that cause this compound degradation?
This compound is susceptible to several environmental factors. It is particularly labile to:
-
Acidic and alkaline hydrolysis: Exposure to strong acids or bases can rapidly degrade the molecule.[1]
-
Thermolysis: High temperatures can induce significant degradation.[1]
-
Metal ions: The presence of certain metal ions can promote degradation.[1]
-
Enzymatic degradation: In biological samples, endogenous enzymes may catabolize this compound.
It is relatively stable under oxidative stress, neutral hydrolysis, and photolysis.[1]
Q3: What is the main degradation product of this compound?
Under conditions of neutral hydrolysis and thermolysis, myo-inositol has been identified as the major degradation product.[1]
Q4: What are the general recommendations for storing samples containing this compound?
To ensure the stability of this compound in various sample types, the following general guidelines are recommended:
-
Temperature: Store samples at low temperatures. For long-term storage, -80°C is recommended.
-
Light: Protect samples from light by using amber or opaque containers.
-
Atmosphere: Minimize exposure to oxygen by using airtight containers. For highly sensitive samples, consider storing under an inert gas like nitrogen or argon.
-
pH: Maintain a neutral pH during sample preparation and storage to avoid acid or base-catalyzed hydrolysis.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade biomolecules and affect sample integrity.[2][3][4][5][6] Aliquoting samples into single-use vials is highly recommended.
Quantitative Data on this compound Degradation
The following table summarizes the stability of this compound under various forced degradation conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | This compound Degradation (%) | Major Degradation Product | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80°C | Significant | Not specified | [1] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 h | 80°C | Significant | Not specified | [1] |
| Oxidative Stress | 30% H₂O₂ | 24 h | Room Temp | Very Stable | - | [1] |
| Neutral Hydrolysis | Water | 24 h | 80°C | Stable | myo-Inositol | [1] |
| Thermolysis | Dry Heat | 24 h | 100°C | Considerable Reduction | myo-Inositol | [1] |
| Photolysis | UV light (254 nm) | 24 h | Room Temp | Practically Stable | - | [1] |
| Metal Ion Exposure | FeSO₄ solution | 24 h | 80°C | Considerable Reduction | Not specified | [1] |
Troubleshooting Guides
Issue: Low Recovery of this compound in Analyzed Samples
This guide helps to identify and mitigate potential sources of this compound degradation during sample storage and preparation.
References
- 1. Forced degradation of l-(+)-bornesitol, a bioactive marker of Hancornia speciosa: Development and validation of stability indicating UHPLC-MS method and effect of degraded products on ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dpz.eu [dpz.eu]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Freeze-Thaw Cycles and Assessment of Short-Term Storage Stability on Serum Iron, Ferritin, and Transferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Recovery of Bornesitol from Aqueous Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and purification of bornesitol from aqueous plant extracts.
Frequently Asked Questions (FAQs)
1. General Knowledge
-
Q1: What is this compound and why is it of interest?
-
A: this compound is a cyclitol, specifically a methyl ether of D-myo-inositol, found in various plants like Hancornia speciosa.[1][2] It is of significant interest due to its potential biological activities, including antihypertensive properties as a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][3]
-
-
Q2: What makes this compound challenging to recover from aqueous extracts?
-
A: Several factors contribute to the difficulty in recovering this compound:
-
High Water Solubility: this compound is highly soluble in water, which makes its separation from the aqueous phase difficult.[4]
-
Co-extraction of Similar Compounds: Aqueous extraction also solubilizes other polar compounds like sugars, flavonoids, and other cyclitols, which have similar chemical properties, complicating purification.[5][6]
-
Lack of Chromophore: this compound does not possess a chromophore, meaning it cannot be directly detected by standard UV-Vis spectrophotometry, which makes quantification challenging without derivatization.[5]
-
Chemical Stability: this compound is susceptible to degradation under certain conditions. It is labile to both acidic and alkaline hydrolysis and can be degraded by exposure to metal ions and high temperatures.[3]
-
-
2. Extraction & Purification
-
Q3: What is the recommended initial extraction method for this compound?
-
A: Maceration using polar solvents is a common method. An 80% ethanol solution is frequently used for extracting cyclitols from plant material.[7] The choice of solvent is critical and depends on the specific plant matrix.
-
-
Q4: How can I purify this compound from the crude aqueous extract?
-
A: A multi-step approach is often necessary. Common strategies include:
-
Adsorbent Treatment: Using adsorbents like activated carbon can help remove pigments and some organic impurities from the initial extract.[8][9]
-
Chromatography: Ion-exchange chromatography can be effective for separating sugar alcohols like this compound from other charged and uncharged molecules in the extract.[6][10]
-
Crystallization: This is a key step for obtaining high-purity this compound. Anti-solvent crystallization is particularly effective. By adding a solvent in which this compound is poorly soluble (an anti-solvent, such as ethanol) to a concentrated aqueous solution, this compound can be precipitated and recovered.[8][11]
-
-
-
Q5: Which anti-solvents are effective for crystallizing this compound?
3. Quantification & Analysis
-
Q6: How can I quantify the concentration of this compound in my samples?
-
A: Due to the lack of a UV-absorbing chromophore, direct quantification by HPLC-UV is not feasible.[5] The primary methods are:
-
HPLC with Derivatization: This involves a pre-column derivatization reaction to attach a UV-active molecule to this compound. A common agent is p-toluenesulfonyl chloride (TsCl), allowing detection at around 230 nm.[5]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method that does not require derivatization. It can directly quantify this compound in complex matrices.[1][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separation.[3][13]
-
-
4. Stability & Storage
-
Q7: What conditions can lead to the degradation of this compound during processing?
-
A: this compound is sensitive to several factors. To prevent degradation, avoid:
-
-
Q8: How should I store purified this compound?
-
A: Purified solid this compound should be stored in a cool, dry place, protected from light. For solutions, storage at 2-4°C is recommended to maintain stability, ideally at a neutral pH.[14]
-
Troubleshooting Guides
This section addresses common issues encountered during the recovery of this compound.
Problem 1: Low Final Yield
| Possible Cause | Recommended Solution |
| Incomplete Initial Extraction | Ensure the plant material is finely ground. Increase the extraction time or perform multiple extraction cycles. Consider using ultrasound-assisted or microwave-assisted extraction techniques to improve efficiency.[15] |
| Degradation During Processing | Maintain a neutral pH throughout the process and avoid excessive heat.[3] If heating is necessary for concentration, use a rotary evaporator under reduced pressure to lower the boiling point. |
| Losses During Purification | Adsorbent Step: Use the minimum amount of adsorbent (e.g., activated carbon) necessary, as excessive use can lead to adsorption of the target compound.[16] Chromatography: Ensure the column is not overloaded. Optimize the mobile phase to achieve good separation and recovery.[17] Crystallization: Ensure the aqueous solution is sufficiently concentrated before adding the anti-solvent. Seeding the solution with a small crystal of pure this compound can initiate crystallization if spontaneous nucleation is slow.[12] |
| Incomplete Crystallization | The ratio of anti-solvent to aqueous extract may be incorrect. An optimal ratio is typically 4-6 parts anti-solvent to 1 part aqueous solution.[8] Allow sufficient time at a reduced temperature (e.g., 4°C) for crystallization to complete. |
Problem 2: Poor Purity / Contaminated Product
| Possible Cause | Recommended Solution |
| Co-precipitation of Sugars/Impurities | Impurities can get trapped in the crystal lattice. Recrystallization of the crude this compound product can significantly improve purity. Dissolve the crystals in a minimal amount of hot water and repeat the anti-solvent crystallization process. |
| Insufficient Removal of Pigments | The initial treatment with an adsorbent like activated carbon was insufficient. Increase the amount of adsorbent or the contact time, but monitor for this compound loss. |
| Residual Solvent | After filtration, ensure the crystals are thoroughly washed with the anti-solvent (e.g., cold ethanol) to remove residual mother liquor. Dry the final product under vacuum to remove any remaining solvent.[18] |
| Genomic DNA/RNA Contamination (if applicable) | If working with fresh plant material, ensure proper cell lysis and consider adding RNase or DNase steps if nucleic acid contamination is a concern, though this is less common for small molecule purification.[19] |
Problem 3: Inaccurate Quantification
| Possible Cause | Recommended Solution |
| No Peak in HPLC-UV/DAD | This compound lacks a chromophore and is essentially invisible to UV detectors.[5] You must use a derivatization method (e.g., with TsCl) or switch to a different detection method like Mass Spectrometry (MS) or Evaporative Light Scattering (ELS). |
| Poor Reproducibility (LC-MS) | Complex plant extracts can cause ion suppression in the MS source. Ensure adequate sample cleanup before injection. Use a stable isotope-labeled internal standard for the most accurate quantification.[20] |
| Incorrect Standard Curve | Prepare calibration standards in a matrix that closely matches the sample matrix to account for matrix effects. Ensure the calibration range covers the expected concentration of this compound in your samples.[21] |
Quantitative Data Summary
Table 1: Solubility and Stability of this compound and Related Cyclitols
| Compound | Property | Value / Condition | Reference |
| This compound | Water Solubility | High (exact value not specified, but behaves like other cyclitols) | [4] |
| Stability | Labile in acidic and alkaline conditions; Stable in neutral hydrolysis | [3] | |
| Thermal Stability | Considerable degradation upon thermolysis exposure | [3] | |
| myo-Inositol | Water Solubility | 143 g/L (at 20°C) | [22] |
| Thermal Stability | Shows better thermal stability than mannitol but can decrease upon repeated cycling. | [22] | |
| Mannitol | Water Solubility | ~216 g/L (at 25°C) | [23] |
| Solubility in Ethanol | Low | [24] | |
| Xylitol | Water Solubility | Very high | [12] |
| Solubility in Ethanol | Low (Ethanol is used as an anti-solvent) | [11][12] |
Experimental Protocols
Protocol 1: Anti-Solvent Crystallization for this compound Purification
This protocol is adapted from methods used for similar sugar alcohols like inositol.[8]
-
Concentration: Take the crude aqueous plant extract and concentrate it using a rotary evaporator at a temperature not exceeding 50°C to produce a viscous syrup. This step is critical to achieve supersaturation.
-
Pre-treatment (Optional): If the extract is highly colored, treat it with 1-2% (w/v) activated carbon, stir for 30 minutes, and filter to remove the carbon and adsorbed pigments.
-
Anti-Solvent Addition: Transfer the concentrated syrup to a clean beaker. While stirring continuously, slowly add cold (4°C) ethanol. The recommended volume ratio is 4-6 parts ethanol to 1 part concentrated aqueous extract.
-
Induce Crystallization: The solution will become cloudy as this compound precipitates. Continue stirring for 1-2 hours at room temperature.
-
Crystal Growth: Cover the beaker and transfer it to a cold environment (e.g., a 4°C refrigerator) and leave it undisturbed for 12-24 hours to allow for complete crystal growth.
-
Recovery: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Quantification by HPLC-DAD with TsCl Derivatization
This protocol is based on a validated method for this compound quantification.[5]
-
Sample/Standard Preparation: Prepare a stock solution of pure this compound standard. Aliquots of the sample extract and the standard are dried completely (e.g., under a stream of nitrogen).
-
Derivatization Reaction:
-
To the dried residue, add a solution of p-toluenesulfonyl chloride (TsCl) in a suitable solvent like pyridine.
-
Add an internal standard (e.g., pentaerythritol) to correct for variations.
-
Heat the mixture (e.g., at 70°C) for a specified time (e.g., 1 hour) to complete the reaction.
-
-
Reaction Quench: Stop the reaction by adding water and extract the derivatized product with an organic solvent like ethyl acetate.
-
Sample Cleanup: Wash the organic layer with a dilute acid (e.g., 5% HCl) and then with water to remove excess reagents. Dry the organic layer over anhydrous sodium sulfate.
-
Final Preparation: Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Set the DAD detector to 230 nm.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve generated from the derivatized this compound standards.
-
Visualizations
References
- 1. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Forced degradation of l-(+)-bornesitol, a bioactive marker of Hancornia speciosa: Development and validation of stability indicating UHPLC-MS method and effect of degraded products on ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound (-)-Bornesitol (FDB004281) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. JPH0311026A - Inositol crystallization method - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.aalto.fi [research.aalto.fi]
- 12. aspire2050.eu [aspire2050.eu]
- 13. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of Adsorbents for Heavy Metal Decontamination: Growing Approach to Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neb.com [neb.com]
- 18. WO2000064921A2 - Process of purifying phytosterols from wood or plant-derived sources by means of metal salt complexes and compositions resulting therefrom - Google Patents [patents.google.com]
- 19. go.zageno.com [go.zageno.com]
- 20. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repositori.udl.cat [repositori.udl.cat]
- 23. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Study of solubility of mannitol in different organic solvents. [diposit.ub.edu]
dealing with co-eluting interferences in bornesitol quantification
Welcome to the technical support center for bornesitol quantification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical quantification of this compound, with a specific focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in this compound quantification?
A1: The most common co-eluting interferences in this compound quantification are its own isomers (e.g., myo-inositol, D-chiro-inositol, scyllo-inositol) and other structurally similar polyols or monosaccharides, such as glucose.[1][2] These compounds often share similar physicochemical properties, making their separation challenging.[2] In mass spectrometry-based methods, isobaric compounds (molecules with the same nominal mass) can also lead to interference.[3]
Q2: Why is it critical to separate this compound from its isomers?
A2: this compound and its isomers can have different biological activities and metabolic fates. Therefore, accurate quantification of this compound requires specific measurement without interference from its isomers to ensure reliable biological interpretation and accurate dose-response assessments in drug development.
Q3: My this compound peak is showing fronting or tailing. What are the possible causes and solutions?
A3: Poor peak shape can be caused by several factors:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Solution: Dilute your sample extract and re-inject.[3]
-
Column Contamination: Residual matrix components can accumulate on the column. Solution: Implement a column washing step after each run or periodically clean the column according to the manufacturer's instructions.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound. Solution: Ensure the mobile phase is correctly prepared and degassed. Adjusting the pH or adding modifiers like formic acid or ammonium acetate can sometimes improve peak shape.[3]
-
Suboptimal Gradient: A steep gradient may not provide adequate separation from closely eluting compounds. Solution: Optimize the gradient profile by making it shallower to improve resolution.[3]
Troubleshooting Guides
Issue 1: Inaccurate quantification and high variability in results due to suspected co-elution.
This guide will help you diagnose and resolve issues related to inaccurate quantification likely caused by co-eluting interferences.
Step 1: Identify the nature of the interference.
-
Isobaric Interference (LC-MS/MS): If you are using a mass spectrometer, co-eluting compounds with the same nominal mass as this compound can lead to overestimation.[3]
-
Solution: Utilize high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) instruments, to differentiate between this compound and the interferent based on their accurate mass.[3]
-
-
Isomeric Interference: Isomers of this compound are a common source of interference.
-
Solution: Proceed to Step 2 for chromatographic optimization or consider derivatization (Step 3).
-
Step 2: Optimize chromatographic separation.
Effective chromatographic separation is key to resolving this compound from interferences.
-
Column Selection:
-
Cation-exchange columns (e.g., Aminex HPX-87C) with water as the mobile phase can be effective for separating inositol isomers and monosaccharides.[1]
-
Reversed-phase columns can be used with a micellar mobile phase to separate inositol phosphate isomers, a principle that may be adapted for this compound.[4]
-
Resin-based columns are another option for separating small carbohydrates.[2]
-
-
Mobile Phase and Gradient Optimization:
Step 3: Consider pre-column derivatization.
Derivatization can alter the physicochemical properties of this compound, potentially improving its separation from interferences and enhancing its detection.
-
Method: Derivatization with p-toluenesulfonyl chloride (TsCl) allows for the quantification of this compound using HPLC with UV-Vis detection at 230 nm.[6] Another option is benzoylation, which also enables UV detection.[7]
-
Advantage: This approach can be useful when an LC-MS system is unavailable.
-
Disadvantage: Derivatization adds an extra step to the sample preparation workflow and needs to be carefully validated for completeness and stability.
Step 4: Refine sample preparation.
Complex sample matrices can introduce a wide range of interfering compounds.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up samples by retaining the analyte while washing away interfering substances.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE partitions the analyte of interest into a solvent that is immiscible with the sample matrix, thereby removing interferences.[8]
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Issue 2: Ion suppression in LC-MS/MS analysis.
Ion suppression, often caused by co-eluting matrix components like glucose, can lead to underestimation of the analyte concentration.[2]
Step 1: Assess for ion suppression.
-
Method: Perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate into the mobile phase flow after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates ion suppression.
Step 2: Improve chromatographic separation from suppressors.
-
As detailed in Issue 1, Step 2, optimizing the chromatography to separate this compound from the ion-suppressing compounds is the most effective solution.[2]
Step 3: Modify sample preparation.
-
Dilute the sample extract to reduce the concentration of matrix components.
-
Employ more rigorous sample cleanup techniques like SPE or LLE to remove interfering compounds before injection.[8]
Step 4: Use a stable isotope-labeled internal standard.
-
A stable isotope-labeled internal standard (e.g., ¹³C-bornesitol) will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate quantification by normalizing the analyte signal to the internal standard signal.
The following diagram illustrates the decision-making process for addressing ion suppression.
Experimental Protocols
Protocol 1: HPLC-DAD Quantification of this compound after Derivatization
This protocol is based on the method described for derivatization with p-toluenesulfonyl chloride.[6]
-
Sample Extraction:
-
Extract this compound from the sample matrix using an appropriate solvent (e.g., ethanol/water mixtures).
-
Evaporate the solvent to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add p-toluenesulfonyl chloride (TsCl) and a catalyst (e.g., pyridine).
-
Heat the reaction mixture to facilitate derivatization.
-
Quench the reaction and prepare the sample for HPLC injection.
-
-
HPLC-DAD Analysis:
-
Column: ODS (C18) column.
-
Mobile Phase: A gradient of methanol, acetonitrile, and water.
-
Detection: 230 nm.
-
Quantification: Use a calibration curve prepared from derivatized this compound standards.
-
Protocol 2: LC-MS/MS Quantification of this compound
This protocol is a general guideline based on typical methods for analyzing small, polar molecules like inositols.[2][5]
-
Sample Preparation:
-
For biological fluids (plasma, urine), perform a protein precipitation step (e.g., with cold acetonitrile).
-
For tissues, homogenize in a suitable buffer and then perform protein precipitation.
-
For cell cultures, quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites with a cold solvent mixture.[10]
-
Centrifuge the sample and collect the supernatant.
-
Evaporate and reconstitute in the initial mobile phase if necessary.
-
-
LC-MS/MS Analysis:
-
Column: A column suitable for polar compounds, such as a carbohydrate analysis column or a HILIC column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate).[5]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), typically in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Transitions: Monitor at least two transitions for this compound to ensure specificity. The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will result from fragmentation.
-
-
Quantitative Data Summary
The following tables summarize key performance characteristics of different analytical methods for this compound and related compounds.
Table 1: Performance of HPLC-DAD Method with Derivatization for this compound [6]
| Parameter | Value |
| Linearity Range | 60.4 - 302.0 µg/mL |
| Correlation Coefficient (r²) | 0.9981 |
| Intra-day Precision (RSD) | 2.37% |
| Inter-day Precision (RSD) | 3.17% |
| Recovery | 92.3% - 99.9% |
| Limit of Quantification (LOQ) | 5.00 µg/mL |
| Limit of Detection (LOD) | 1.67 µg/mL |
Table 2: Performance of Benzoylation Derivatization Method for myo-Inositol [7]
| Parameter | Value |
| Linearity Range | 1.4 - 89 nmol |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Quantification (LOQ) | 1.8 nmol/mL (plasma), 3.6 nmol/g (tissue) |
| Recovery | 37.7 ± 0.5% |
References
- 1. Analysis of inositol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-performance liquid chromatographic separation of inositol phosphate isomers employing a reversed-phase column and a micellar mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.und.edu [med.und.edu]
- 8. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Bornesitol in Herbal Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of bornesitol in complex herbal formulations.
Frequently Asked Questions (FAQs)
Q1: Why is a derivatization step necessary for the analysis of this compound by HPLC-UV/DAD?
A1: this compound is a cyclitol, a type of sugar alcohol, that lacks a chromophore. A chromophore is the part of a molecule that absorbs ultraviolet (UV) or visible light. Since HPLC with UV or Diode Array Detection (DAD) relies on this absorption for quantification, this compound is essentially "invisible" to the detector in its natural state.[1] Derivatization with a reagent like p-toluenesulfonyl chloride (TsCl) introduces a chromophore (the tosyl group) into the this compound molecule, allowing for its detection and quantification at a specific wavelength, typically around 230 nm.[1]
Q2: What are the main challenges associated with quantifying this compound in herbal formulations?
A2: The primary challenges stem from the complexity of the herbal matrix.[2] These challenges include:
-
Matrix Effects: Herbal extracts contain a multitude of compounds like flavonoids, phenolic acids, tannins, and other polar molecules that can interfere with the analysis.[1][2] This can lead to signal suppression or enhancement, affecting accuracy.
-
Lack of Chromophore: As mentioned in Q1, this compound's inherent structure requires a derivatization step for UV-based detection, which adds complexity and potential for error to the workflow.[1]
-
Extraction Efficiency: Ensuring complete and reproducible extraction of this compound from the plant material is critical. The choice of solvent and extraction technique can significantly impact the final quantified amount.
-
Analyte Stability: this compound can be susceptible to degradation under certain conditions, such as acidic or alkaline hydrolysis and high temperatures. Sample handling and preparation steps must be carefully controlled to prevent loss of the analyte.
Q3: Which analytical technique is most suitable for this compound quantification?
A3: The choice of technique depends on the specific requirements of the analysis:
-
HPLC-DAD (after derivatization): This is a robust and widely accessible method for routine quality control. A validated method using p-toluenesulfonyl chloride derivatization has been successfully applied for quantifying this compound in herbal extracts.[1]
-
UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers higher sensitivity and selectivity. It does not require derivatization as it identifies and quantifies molecules based on their mass-to-charge ratio. This method is particularly useful for analyzing samples with very low concentrations of this compound or for bioanalytical studies in complex matrices like plasma.
Q4: What is a typical recovery rate for this compound from a complex herbal matrix?
A4: A well-optimized method should yield high and consistent recovery. For an HPLC-DAD method following derivatization, recovery rates have been reported to be in the range of 92.3% to 99.9%.[1] Achieving such rates depends on an efficient extraction procedure and sample cleanup to minimize loss of the analyte.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound in herbal formulations.
Issue 1: Low or No Peak Corresponding to the this compound Derivative
| Potential Cause | Recommended Solution(s) |
| Incomplete Derivatization | Optimize Reaction Conditions: Ensure the pH of the reaction mixture is appropriate for the derivatization agent (p-toluenesulfonyl chloride typically requires a basic environment). Verify the concentration of the derivatizing agent and catalyst (if any). Extend the reaction time or increase the temperature, but be mindful of potential this compound degradation at excessive heat. |
| Matrix Interference: Phenolic compounds in the extract can compete with this compound for the derivatizing reagent. Implement a sample cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering compounds prior to derivatization. | |
| Degradation of this compound | Control Sample pH: Maintain a neutral pH during sample preparation, as this compound is known to be labile to acidic and alkaline hydrolysis. |
| Avoid Excessive Heat: Use moderate temperatures for any heating steps, such as solvent evaporation. Evaporation under a gentle stream of nitrogen is preferable. | |
| Poor Extraction Efficiency | Optimize Extraction Solvent: The polarity of the extraction solvent is critical. Test different solvent systems (e.g., methanol/water or ethanol/water mixtures in various ratios) to maximize the extraction of the polar this compound. |
| Refine Extraction Technique: Consider techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency compared to simple maceration. |
Issue 2: Poor Peak Shape (Broadening or Tailing) for the this compound Derivative
| Potential Cause | Recommended Solution(s) |
| Column Overload | Dilute the Sample: The concentration of the derivatized this compound or other matrix components might be too high. Dilute the final sample before injection. |
| Check Injection Volume: Reduce the injection volume. | |
| Co-elution with Interfering Compounds | Adjust Mobile Phase Gradient: Modify the gradient elution profile to improve the separation between the this compound derivative and closely eluting matrix components. |
| Optimize Sample Cleanup: Enhance the SPE protocol by testing different sorbents (e.g., C18, polymeric) and optimizing the wash and elution steps to better remove interferences. | |
| Incompatibility of Injection Solvent | Match Solvent to Mobile Phase: Whenever possible, dissolve the final derivatized sample in the initial mobile phase composition to ensure good peak shape. If a stronger solvent is used for dissolution, inject a smaller volume. |
| Column Degradation | Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. |
| Flush the Column: Implement a robust column washing procedure after each analytical batch to remove contaminants. |
Issue 3: High Variability in Quantitative Results (Poor Precision)
| Potential Cause | Recommended Solution(s) |
| Inconsistent Derivatization | Standardize the Derivatization Protocol: Ensure precise timing, temperature control, and reagent addition for every sample, standard, and quality control. Use an internal standard to compensate for variations. Pentaerythritol is a suitable internal standard for this compound derivatization.[1] |
| Inconsistent Sample Preparation | Homogenize Samples Thoroughly: Ensure the herbal raw material is finely and uniformly powdered. |
| Standardize Extraction Procedure: Maintain consistent extraction times, temperatures, and solvent-to-solid ratios for all samples. | |
| Matrix Effects | Assess Matrix Effects: Prepare matrix-matched calibration standards by spiking a blank herbal extract (known not to contain this compound) with known concentrations of the analyte. This will help to compensate for signal suppression or enhancement. |
| Improve Sample Cleanup: A more effective cleanup procedure (e.g., SPE) can significantly reduce matrix variability between samples. |
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the quantification of this compound using an HPLC-DAD method after derivatization with p-toluenesulfonyl chloride, based on published data.[1]
Table 1: Linearity and Range
| Parameter | Value |
|---|---|
| Linear Range | 60.4 - 302.0 µg/mL |
| Correlation Coefficient (r²) | 0.9981 |
Table 2: Precision
| Parameter | Relative Standard Deviation (RSD) |
|---|---|
| Intra-day Precision | 2.37% |
| Inter-day Precision | 3.17% |
Table 3: Accuracy and Detection Limits
| Parameter | Value |
|---|---|
| Recovery | 92.3% - 99.9% |
| Limit of Quantification (LOQ) | 5.00 µg/mL |
| Limit of Detection (LOD) | 1.67 µg/mL |
Experimental Protocols & Visualizations
Protocol 1: Extraction and Derivatization of this compound
This protocol describes a general procedure for the extraction of this compound from a powdered herbal matrix and its subsequent derivatization for HPLC-DAD analysis.
1. Extraction: a. Accurately weigh approximately 1.0 g of finely powdered herbal material. b. Transfer to a suitable flask and add 20 mL of 80% methanol (methanol:water, 80:20 v/v). c. Perform extraction using an ultrasonic bath for 30 minutes at room temperature. d. Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant. e. Repeat the extraction on the pellet with another 20 mL of 80% methanol and combine the supernatants. f. Evaporate the combined solvent to dryness under reduced pressure.
2. Sample Cleanup (Solid-Phase Extraction - Optional but Recommended): a. Reconstitute the dried extract in 5 mL of water. b. Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of water. c. Load the reconstituted extract onto the SPE cartridge. d. Wash the cartridge with 10 mL of water to remove highly polar interferences. e. Elute the this compound fraction with 10 mL of 50% methanol. f. Evaporate the eluate to dryness.
3. Derivatization: a. Reconstitute the dried extract (from step 1f or 2f) in 1 mL of a suitable solvent (e.g., pyridine). b. Add the internal standard solution (e.g., pentaerythritol). c. Add an excess of the derivatizing agent, p-toluenesulfonyl chloride (TsCl). d. Allow the reaction to proceed in a controlled environment (e.g., 60°C for 30 minutes). e. Quench the reaction by adding a small amount of water or a dilute acid to hydrolyze excess TsCl. f. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: HPLC-DAD Analysis
This protocol provides typical chromatographic conditions for the analysis of the derivatized this compound.
-
HPLC System: A standard HPLC system with a DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Gradient Elution: A gradient of methanol, acetonitrile, and water is employed. An example program: Start with a composition that allows for the retention of the derivatized analyte, then gradually increase the organic solvent proportion to elute it.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
References
Technical Support Center: Optimizing Derivatization for Volatile Analysis of Bornesitol
Welcome to the technical support center for the volatile analysis of bornesitol. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their derivatization experiments for gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
This compound, a cyclitol, is a polar and non-volatile compound.[1][2] Direct analysis by gas chromatography is not feasible because it will not vaporize at the temperatures used in the GC inlet and will not elute from the column. Derivatization is a chemical process that replaces the polar hydroxyl (-OH) groups on the this compound molecule with non-polar functional groups.[2][3] This transformation increases the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[2][3]
Q2: What are the most common derivatization methods for cyclitols like this compound?
The most common and effective methods for cyclitols are silylation and acetylation.[4] Silylation, particularly using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS), is widely used.[5][6] Often, a two-step process involving methoximation followed by silylation is employed. The initial methoximation step is crucial when analyzing complex mixtures as it stabilizes any carbonyl-containing compounds, reducing the formation of multiple isomers and simplifying the resulting chromatogram.[4][7]
Q3: What are the critical parameters to control during the derivatization reaction?
The success of the derivatization reaction hinges on several key parameters:
-
Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. The presence of water will deactivate the reagent and lead to incomplete derivatization.[4][8] All glassware, solvents, and the sample itself must be thoroughly dried.
-
Reaction Temperature: The optimal temperature ensures a complete and efficient reaction. Common temperatures for silylation of cyclitols range from 30°C to 85°C.[8][9]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. This can range from 20 minutes to over 90 minutes depending on the specific reagents and temperature used.[4][9]
-
Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion.[8] The use of a catalyst, such as TMCS (often 1% in BSTFA), can significantly improve the reaction rate, especially for sterically hindered hydroxyl groups.[4][8]
-
Solvent Choice: The reaction is typically performed in an aprotic solvent like pyridine or acetonitrile. Pyridine is often favored as it can also act as a catalyst and neutralize the HCl byproduct generated during some silylation reactions.[7]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization and analysis of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| No Peak or Very Small Peak for this compound | 1. Incomplete Derivatization: The most common cause. This can be due to the presence of moisture, insufficient reagent, inadequate reaction time, or low temperature.[4] 2. Sample Degradation: The derivatized this compound may be unstable and could degrade in the hot GC inlet.[4][8] 3. GC-MS System Issue: Problems such as a leak in the injector, a dirty inlet liner, a broken column, or incorrect detector settings can lead to signal loss.[4][10] | 1. Optimize Derivatization: Ensure the sample is completely dry before adding reagents. Increase the volume of the silylating agent, extend the reaction time, or increase the temperature (see tables below for starting points). Consider adding a catalyst like TMCS.[4][8] 2. Check Sample Stability & Inlet Temperature: Analyze derivatized samples as soon as possible. Use the lowest possible GC inlet temperature that still allows for efficient vaporization of the derivative.[4] 3. Perform System Maintenance: Check for leaks using an electronic leak detector. Replace the septum and inlet liner. Visually inspect the column. Confirm MS parameters are appropriate.[11] |
| Broad or Tailing Peak | 1. Active Sites in the GC System: Polar hydroxyl groups on the surface of the inlet liner or the front of the column can interact with the analyte, causing peak tailing.[8][12] 2. Incomplete Derivatization: The presence of underivatized this compound will result in poor peak shape.[8] 3. Column Overload: Injecting too much sample can saturate the column.[10] | 1. Deactivate the System: Use a silanized (deactivated) inlet liner. Trim the first 15-30 cm from the front of the GC column to remove active sites that have developed over time.[12] 2. Re-optimize Derivatization: Ensure the reaction has gone to completion by adjusting time, temperature, or reagent concentration.[4] 3. Reduce Sample Concentration: Dilute the sample or increase the split ratio on the GC inlet. |
| Multiple Peaks for this compound | 1. Incomplete Derivatization: Partially silylated this compound molecules (e.g., with 1, 2, 3, etc., TMS groups attached) will elute at different retention times, appearing as multiple peaks.[4] 2. Isomer Formation: If analyzing a crude extract, other sugars present can form multiple anomers (e.g., α and β forms) during derivatization.[4] | 1. Drive Reaction to Completion: Increase the reaction temperature or time. Use a stronger silylating agent or add a catalyst (e.g., TMCS) to ensure all hydroxyl groups are derivatized.[4] 2. Add a Methoximation Step: Before silylation, perform a methoximation step (e.g., with methoxyamine hydrochloride in pyridine). This will stabilize reducing sugars and prevent the formation of multiple anomers.[4][7] |
| Poor Reproducibility / Inconsistent Results | 1. Presence of Water: Small, variable amounts of moisture in different samples will lead to inconsistent derivatization efficiency.[8] 2. Variable Reaction Time: In manual derivatization of a large batch, the time between derivatization and injection can differ significantly between the first and last sample, leading to variability if the derivatives are not completely stable.[4][7] 3. Matrix Effects: Other compounds in the sample matrix can interfere with the derivatization reaction or the ionization process in the mass spectrometer.[13][14] | 1. Ensure Anhydrous Conditions: Lyophilize (freeze-dry) samples to absolute dryness. Use fresh, high-quality anhydrous solvents and store silylating reagents properly under an inert atmosphere.[8] 2. Standardize Workflow: Use an automated derivatization system if available.[7] If preparing manually, strive for consistent timing for each sample's incubation and injection. Analyze samples promptly after derivatization.[8] 3. Use an Internal Standard: Add a stable, labeled internal standard prior to derivatization to correct for variations in reaction efficiency and injection volume. |
Experimental Protocols & Data
Recommended Protocol: Two-Step Methoximation and Silylation
This protocol is a robust method for derivatizing this compound, particularly when it is present in a complex biological matrix.
1. Sample Preparation:
-
Accurately weigh the sample into a GC vial.
-
Lyophilize the sample to complete dryness. It is critical that no moisture is present.
2. Methoximation:
-
Prepare a solution of methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).
-
Add 20 µL of the MeOx solution to the dried sample extract.[7]
-
Cap the vial tightly and vortex to ensure the sample is fully dissolved.
-
Incubate the vial at 30-37°C for 60-90 minutes with agitation (e.g., in a thermoshaker).[4][7] This step protects any reactive carbonyl groups in the sample matrix.
3. Silylation:
-
Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For enhanced reactivity, MSTFA containing 1% TMCS as a catalyst can be used.[4][7]
-
Recap the vial and vortex briefly.
-
Incubate the vial at 30-80°C for 30-60 minutes with agitation.[4][7][9] This step silylates the hydroxyl groups on this compound.
-
Allow the vial to cool to room temperature before analysis.
Data Presentation: Optimized Derivatization Conditions for Cyclitols
The optimal conditions for derivatization can vary. The following table summarizes conditions reported for cyclitols structurally related to this compound and can serve as excellent starting points for method development.
| Analyte | Derivatization Reagent(s) | Solvent | Temperature | Time | Reference |
| Myo-inositol | TMCS/HMDS/N,N-DMF | N,N-Dimethylformamide | 70°C | 60 min | [9] |
| Pinitol | Trimethylsilyl imidazole (TMSI) | (neat reagent) | Room Temp. | 20 min | [4] |
| General Metabolites | MeOx, then MSTFA | Pyridine | 37°C | 90 min (MeOx), 30 min (MSTFA) | [4][5] |
| General Metabolites | MeOx, then MSTFA | Pyridine | 30°C | 60 min (MeOx), 30 min (MSTFA) | [4][7] |
Visualizations
Derivatization and Analysis Workflow
Caption: General experimental workflow for the two-step derivatization of this compound.
Troubleshooting Decision Tree for "No Peak"
Caption: A decision tree for troubleshooting the absence of a this compound peak.
References
- 1. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shopshimadzu.com [shopshimadzu.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Bornesitol vs. Pinitol: A Comparative Analysis of Antihypertensive Activity
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of hypertension has spurred significant research into naturally derived compounds with potential therapeutic benefits. Among these, the cyclitols L-(+)-Bornesitol and D-Pinitol have emerged as compounds of interest due to their demonstrated effects on blood pressure regulation. This guide provides an objective comparison of their antihypertensive activities, supported by available experimental data, to aid in research and development efforts.
Comparative Efficacy: A Summary of In Vivo Data
| Parameter | L-(+)-Bornesitol | D-Pinitol |
| Study Population | Normotensive Wistar Rats[1][2] | Normotensive Mice[3] / Humans with Type 2 Diabetes[4][5] |
| Dosage & Route | 0.1, 1.0, and 3.0 mg/kg (intravenous)[1][2] | 10 mg/kg (intraperitoneal)[3] / 1.2 g/day (oral)[5] |
| Effect on Systolic Blood Pressure (SBP) | Significant reduction at all tested doses.[1][2] | Significant reduction observed 30 mins after administration.[3] |
| Effect on Diastolic Blood Pressure (DBP) | No significant effect observed.[2] | Reduced in human studies.[4] |
| Key Findings | Dose-dependent reduction in SBP.[2] | Demonstrated hypotensive effect in mice and humans.[3][4] |
Mechanisms of Action: A Divergent Path to Vasodilation
Both bornesitol and pinitol exert their antihypertensive effects primarily through mechanisms that promote vasodilation, but they appear to engage different components of the underlying signaling pathways.
L-(+)-Bornesitol has a multi-faceted mechanism of action. Studies have shown that it reduces blood pressure by:
-
Inhibiting the Angiotensin-Converting Enzyme (ACE): this compound is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin system that produces the vasoconstrictor angiotensin II.[1][6][7]
-
Promoting Nitric Oxide (NO) Production: It increases the bioavailability of NO, a critical signaling molecule that causes vasodilation.[1][6] This effect is dependent on the endothelium and involves the calcium-calmodulin complex, but not the PI3K/Akt pathway.[1][6]
D-Pinitol also induces endothelium- and NO-dependent vasodilation. Its mechanism involves:
-
Activation of eNOS: D-pinitol activates endothelial nitric oxide synthase (eNOS) by increasing its phosphorylation at the Ser1177 activation site and reducing phosphorylation at the Thr495 inactivation site.[3]
-
Calcium-Calmodulin Complex Involvement: The activation of eNOS by pinitol is dependent on the calcium-calmodulin complex.[3]
The following diagrams illustrate the proposed signaling pathways for each compound.
Experimental Protocols
The methodologies employed in the cited studies form the basis for assessing the antihypertensive properties of these compounds. Below is a generalized protocol for an in vivo study.
1. Animal Model and Acclimatization:
-
Species: Normotensive male Wistar rats (weighing 250-300g) or normotensive mice are commonly used.[1][3]
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water.
-
Acclimatization: A period of at least one week is allowed for acclimatization to the housing conditions before any experimental procedures.
2. Blood Pressure Measurement:
-
Method: Non-invasive tail-cuff plethysmography is a standard method for conscious animals to avoid the confounding effects of anesthesia.[2]
-
Procedure: Animals are accustomed to the restraining device and tail-cuff inflation for several days before the actual measurement. On the day of the experiment, baseline Systolic Blood Pressure (SBP) and Diastolic Blood Pressure (DBP) are recorded.
3. Compound Administration and Data Collection:
-
Grouping: Animals are randomly divided into a control group (receiving vehicle, e.g., saline) and treatment groups (receiving different doses of the test compound).
-
Administration: this compound has been administered intravenously (IV), while pinitol has been studied via intraperitoneal (IP) injection.[1][3] The route of administration is a critical variable.
-
Data Recording: SBP and DBP are measured at specific time points post-administration (e.g., 30, 60, 90, 120 minutes) to determine the onset and duration of the effect.
4. Biochemical Analysis (Mechanism of Action):
-
Plasma Collection: At the end of the experiment, blood samples are collected to measure plasma levels of relevant biomarkers.
-
Nitric Oxide (NO) Levels: NO levels can be indirectly quantified by measuring its stable metabolites, nitrite and nitrate, using a colorimetric assay (e.g., Griess reagent).[1]
-
ACE Activity: Angiotensin-Converting Enzyme activity in the plasma can be determined using specific spectrophotometric kits.[1]
The following diagram outlines a typical experimental workflow for evaluating the antihypertensive activity of a test compound.
Conclusion
Both this compound and pinitol demonstrate promising antihypertensive properties, primarily acting through NO-mediated vasodilation. A key difference lies in their additional mechanisms; this compound also functions as an ACE inhibitor, suggesting a dual-action therapeutic potential. In contrast, pinitol's effects are strongly linked to the direct activation of eNOS.
The available data is derived from studies with different animal models, dosages, and routes of administration, making a direct comparison challenging. Pinitol has been investigated in human subjects, particularly those with metabolic disorders, where it has shown efficacy in reducing both SBP and DBP.[4] Future research should focus on direct, head-to-head comparative studies in standardized hypertensive animal models to elucidate the relative potency and therapeutic potential of these two cyclitols.
References
- 1. The Cyclitol L-(+)-Bornesitol as an Active Marker for the Cardiovascular Activity of the Brazilian Medicinal Plant Hancornia speciosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Activation of eNOS by D-pinitol Induces an Endothelium-Dependent Vasodilatation in Mouse Mesenteric Artery [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the in vivo mechanism of action of bornesitol's hypotensive effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo mechanism of action of bornesitol, a naturally occurring cyclitol, with established antihypertensive agents. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers investigating novel therapeutic strategies for hypertension.
Executive Summary
This compound exerts its hypotensive effects through a multi-faceted mechanism involving the enhancement of nitric oxide (NO) bioavailability, inhibition of the angiotensin-converting enzyme (ACE), and endothelium-dependent vasodilation. This positions this compound as a promising natural compound for cardiovascular research, with a distinct mechanistic profile compared to conventional single-target antihypertensive drugs. This guide will delve into the experimental evidence supporting this compound's mechanism of action and compare it with two widely used antihypertensive drugs, Lisinopril (an ACE inhibitor) and Amlodipine (a calcium channel blocker).
Comparative Data on Hypotensive Efficacy
The following tables summarize the available quantitative data on the in vivo effects of this compound, lisinopril, and amlodipine in rat models.
| Compound | Dose | Route of Administration | Animal Model | Change in Systolic Blood Pressure (SBP) | Effect on Heart Rate | Source |
| This compound | 1.0 mg/kg | Intravenous | Normotensive Wistar Rats | Significant reduction | Not specified | [1] |
| This compound | 3.0 mg/kg | Intravenous | Normotensive Wistar Rats | Significant reduction | Not specified | [2] |
| Lisinopril | 10 mg/kg/day (chronic) | Oral | Spontaneously Hypertensive Rats (SHR) | Normalized SBP (from 206.4 mmHg to 114.8 mmHg) | No significant change | [1][3] |
| Lisinopril | Once daily monotherapy | Oral | Hypertensive Patients | 11-15% reduction | No significant change | [4] |
| Amlodipine | 50-100 µg/kg | Intravenous | Spontaneously Hypertensive Rats (SHR) | Dose-dependent decrease | Increased | [5][6] |
| Amlodipine | 200 µg/kg + 50 µg/kg/h | Intravenous | Normotensive Rats | 12 mmHg decrease | Not specified | [7][8] |
| Amlodipine | 400 µg/kg + 100 µg/kg/h | Intravenous | Spontaneously Hypertensive Rats (SHR) | 27 mmHg decrease | Not specified | [7][8] |
Mechanistic Comparison
| Mechanism of Action | This compound | Lisinopril | Amlodipine |
| ACE Inhibition | Yes (Decreased ACE activity observed in vivo) | Yes (Primary Mechanism) | No |
| Nitric Oxide (NO) Increase | Yes (Increased plasma nitrite levels) | No direct effect | Yes (can increase NO levels)[3] |
| Vasodilation | Yes (Endothelium-dependent) | Yes (Indirectly, by reducing Angiotensin II) | Yes (Directly relaxes vascular smooth muscle) |
| Calcium Channel Blockade | Not a primary mechanism | No | Yes (Primary Mechanism) |
In Vivo Experimental Protocols
In Vivo Blood Pressure Measurement in Rats
-
Animal Model: Normotensive male Wistar rats or Spontaneously Hypertensive Rats (SHR).
-
Procedure:
-
Rats are anesthetized (e.g., with urethane).
-
The carotid artery is cannulated for direct blood pressure measurement using a pressure transducer connected to a data acquisition system.
-
A jugular vein is cannulated for intravenous drug administration.
-
After a stabilization period, baseline systolic and diastolic blood pressure, and heart rate are recorded.
-
This compound, lisinopril, amlodipine, or vehicle is administered intravenously or orally.
-
Blood pressure and heart rate are continuously monitored and recorded for a specified period.
-
Measurement of Plasma Nitrite Levels (Griess Assay)
-
Principle: Nitrite, a stable metabolite of NO, is measured as an indicator of NO production. The Griess reagent converts nitrite into a colored azo compound, which is quantified spectrophotometrically.
-
Procedure:
-
Blood samples are collected from rats at specified time points after treatment.
-
Plasma is separated by centrifugation.
-
Deproteinization of plasma is performed (e.g., using a Spin-X UF concentrator).
-
The Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the deproteinized plasma.
-
After incubation, the absorbance is measured at approximately 540 nm.
-
Nitrite concentration is determined from a standard curve. While specific percentages of increase for this compound are not detailed in the literature, studies show a significant elevation in plasma nitrite.[9][10][11][12][13][14]
-
Angiotensin-Converting Enzyme (ACE) Activity Assay
-
Principle: The assay measures the rate at which ACE cleaves a synthetic substrate.
-
Procedure:
-
Serum or tissue homogenates are prepared from treated and control rats.
-
The sample is incubated with an ACE substrate (e.g., hippuryl-histidyl-leucine).
-
The reaction is stopped, and the product (e.g., hippuric acid) is quantified, often by spectrophotometry or fluorometry.
-
ACE inhibitory activity is calculated as the percentage reduction in product formation compared to the control. Studies on lisinopril show a reduction of plasma ACE binding to 5% of that in untreated rats 2 hours after a 10 mg/kg oral dose.[15][16][17][18][19]
-
Vascular Reactivity Study in Isolated Rat Aorta
-
Principle: This ex vivo method assesses the direct effect of a substance on blood vessel constriction and relaxation.
-
Procedure:
-
The thoracic aorta is isolated from rats and cut into rings.
-
The aortic rings are mounted in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
The rings are connected to a force transducer to measure isometric tension.
-
The endothelium's integrity is assessed (e.g., using acetylcholine).
-
A contractile agent (e.g., phenylephrine) is added to pre-constrict the aortic rings.
-
Cumulative concentrations of the test substance (this compound) are added to generate a concentration-response curve for vasodilation.
-
To investigate the mechanism, the experiment is repeated in the presence of specific inhibitors (e.g., L-NAME to block NO synthase).
-
Visualizing the Mechanisms of Action
Caption: this compound's dual hypotensive mechanism.
Caption: Experimental workflow for validating this compound's action.
Caption: Mechanistic comparison of hypotensive agents.
Conclusion
This compound demonstrates a unique, multi-target mechanism for lowering blood pressure in vivo, distinguishing it from single-pathway drugs like lisinopril and amlodipine. Its ability to concurrently increase nitric oxide and inhibit ACE suggests a synergistic potential for managing hypertension. The data presented in this guide underscores the importance of further research into the dose-response relationship and long-term efficacy of this compound. The detailed experimental protocols provided herein offer a framework for future preclinical investigations into this promising natural hypotensive agent.
References
- 1. Lisinopril reverses behavioural alterations in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of l-(+)-bornesitol, the hypotensive constituent of Hancornia speciosa, in rat plasma by LC-MS/MS and its application on a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The clinical pharmacology of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sympathoinhibitory and depressor effects of amlodipine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the renal actions of amlodipine in the normotensive and spontaneously hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitrate-induced increase of plasma nitrite and methemoglobinemia in rats by simultaneous feeding of ascorbic acid or tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrate and Nitrite Metabolism in Aging Rats: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective role of nitric oxide inhalation and nitrite in a Neonatal Rat Model of Hypoxic-Ischemic Injury | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Dietary doses of nitrite restore circulating nitric oxide level and improve renal injury in L-NAME-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3-Butanediol attenuates hypertension and suppresses kidney injury in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of angiotensin converting enzyme inhibition in tissues following oral lisinopril: studies in the rat using quantitative radioinhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of the angiotensin converting enzyme inhibitor, lisinopril, on normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Angiotensin converting enzyme in the rat heart: studies of its inhibition in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Induction of angiotensin-converting enzyme with the ACE inhibitory compound MK-421 in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative metabolomics of cyclitols in response to drought stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyclitol accumulation in various plant species in response to drought stress, supported by experimental data. It details the methodologies used in key experiments and visualizes the underlying biological pathways and experimental workflows.
Comparative Analysis of Cyclitol Accumulation
Drought stress triggers the accumulation of various compatible solutes in plants, with cyclitols playing a crucial role in osmotic adjustment and cellular protection. The following table summarizes the quantitative changes of different cyclitols in several plant species under drought conditions, as reported in peer-reviewed literature.
| Plant Species | Cyclitol | Tissue | Drought Stress Treatment | Fold Change (Drought vs. Control) | Reference |
| Cicer arietinum (Chickpea) | D-Pinitol | Leaves | 14 days withholding water | ~39 | [1] |
| Cicer arietinum (Chickpea) | D-Pinitol | Shoot Axis | 14 days withholding water | ~7.4 | [1] |
| Cicer arietinum (Chickpea) | D-Pinitol | Roots | 14 days withholding water | ~4.4 | [1] |
| Vigna umbellata (Rice Bean) | D-Ononitol | Leaves | 9 days withholding water | ~2.7 | [1] |
| Lupinus luteus | D-Pinitol | Embryos | Soil drought | Increased | [2] |
| Lupinus luteus | myo-Inositol | Embryos | Soil drought | Increased | [2] |
| Lupinus pilosus | D-Pinitol | Embryos | Soil drought | Increased | [2] |
| Lupinus pilosus | myo-Inositol | Embryos | Soil drought | Increased | [2] |
| Phaseolus vulgaris (Common Bean) | Galactinol | Primary Leaves | Withholding water (22 DAS) | Significantly upregulated | [3][4] |
| Eucalyptus spp. (Xeric species) | Quercitol | Leaves | 10 weeks of water deficit | Increased | [5] |
| Eucalyptus spp. (Xeric species) | Mannitol | Roots | 10 weeks of water deficit | Increased | [5] |
| Grapevine (Vitis vinifera) | Galactinol | Berry Mesocarp | Non-irrigation | Increased | [6] |
| Grapevine (Vitis vinifera) | myo-Inositol | Berry Mesocarp | Non-irrigation | Increased | [6] |
Experimental Protocols
The data presented in this guide are based on established methodologies for inducing drought stress and analyzing cyclitol content. A generalized experimental workflow is described below.
I. Drought Stress Induction
A common method for inducing drought stress in a controlled environment is by withholding water or by using osmotic agents like polyethylene glycol (PEG).
-
Withholding Water:
-
Plants are grown under well-watered conditions to a desired developmental stage.
-
Watering is then completely stopped for a specified period (e.g., 9-14 days), or until a certain physiological endpoint is reached (e.g., a specific soil water content or plant water potential).[1]
-
Control plants continue to be well-watered throughout the experiment.
-
Plant tissues are harvested at the end of the stress period, immediately frozen in liquid nitrogen, and stored at -80°C until analysis.[7]
-
-
Polyethylene Glycol (PEG) Treatment:
-
Plants are typically grown hydroponically or in a suitable liquid culture medium.
-
Drought stress is induced by adding a specific concentration of PEG (e.g., PEG-6000) to the growth medium to create a defined osmotic potential.[8]
-
The duration of the treatment is predetermined based on the research question.
-
Control plants are grown in the same medium without the addition of PEG.
-
Tissue harvesting and storage are performed as described above.
-
II. Metabolite Extraction and Cyclitol Analysis (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the quantification of cyclitols. The general procedure involves extraction, derivatization, and instrumental analysis.[7][9][10]
-
Extraction:
-
Approximately 100 mg of frozen, ground plant tissue is weighed.[7]
-
A pre-chilled extraction solvent, typically a mixture of methanol, chloroform, and water, is added to the sample.
-
An internal standard (e.g., ribitol) is added for quantification.[7]
-
The mixture is vortexed and incubated, often with shaking at a specific temperature (e.g., 70°C).[7]
-
After centrifugation, the polar (upper) phase containing the cyclitols is collected.[7]
-
-
Derivatization:
-
The collected polar extract is dried, for example, under a stream of nitrogen gas or in a vacuum concentrator.
-
A two-step derivatization process is then performed:
-
Methoximation: The dried extract is treated with methoxyamine hydrochloride in pyridine to protect aldehyde and ketone groups. The reaction is typically carried out with shaking at a controlled temperature (e.g., 37°C for 2 hours).[7]
-
Silylation: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to the mixture to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility of the cyclitols for GC analysis. This reaction is also performed with shaking at a controlled temperature (e.g., 37°C for 30 minutes).[7]
-
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a GC-MS system.
-
The gas chromatograph separates the different derivatized metabolites based on their boiling points and interactions with the column.
-
The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their mass spectra and retention times compared to known standards.
-
Visualizing the Pathways
Cyclitol Biosynthesis Pathway under Drought Stress
The biosynthesis of most cyclitols originates from glucose-6-phosphate, with myo-inositol being a key intermediate. Under drought stress, the production of these compounds is often enhanced to aid in osmotic adjustment and protect cellular structures.
Caption: Simplified biosynthetic pathway of major cyclitols in plants.
ABA Signaling Pathway in Drought Stress Response
Abscisic acid (ABA) is a key phytohormone that mediates the plant's response to drought stress, leading to various physiological and biochemical changes, including the accumulation of compatible solutes like cyclitols.
Caption: Core ABA signaling pathway leading to cyclitol accumulation.
Experimental Workflow for Comparative Metabolomics
The following diagram illustrates a typical workflow for a comparative metabolomics study of cyclitols in response to drought stress.
Caption: A standard workflow for drought stress metabolomics studies.
References
- 1. Fructans, But Not the Sucrosyl-Galactosides, Raffinose and Loliose, Are Affected by Drought Stress in Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of drought and salt stress on galactinol and raffinose family oligosaccharides in common bean (Phaseolus vulgaris) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Bornesitol Quantification: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantification of bornesitol, a bioactive cyclitol found in various plant species.
This compound's lack of a UV-absorbing chromophore presents a challenge for direct quantification by HPLC with Diode-Array Detection (DAD). This necessitates a derivatization step to attach a UV-active molecule. In contrast, quantitative NMR (qNMR) offers a direct method for quantification without the need for chemical modification, relying on the inherent magnetic properties of the molecule's protons.
This guide presents a cross-validation of a validated HPLC-DAD method for this compound with a representative qNMR method for the quantification of similar polyols, providing supporting experimental data and detailed protocols to aid researchers in selecting the most suitable technique for their needs.
Quantitative Performance: A Side-by-Side Comparison
The following table summarizes the key validation parameters for a published HPLC-DAD method for this compound quantification and a validated qNMR method for the analysis of structurally similar polyols. This comparison provides a snapshot of the expected performance of each technique.
| Validation Parameter | HPLC-DAD for this compound[1][2] | qNMR for Polyols (Representative for this compound)[3] |
| Linearity (r²) | 0.9981 | Not explicitly stated, but inherent to the method |
| Limit of Detection (LOD) | 1.67 µg/mL | 2.8 - 91 mg/L (analyte dependent) |
| Limit of Quantification (LOQ) | 5.00 µg/mL | 2.8 - 91 mg/L (analyte dependent) |
| Precision (RSD%) | Intra-day: 2.37%, Inter-day: 3.17% | 0.40 - 4.03% |
| Accuracy/Recovery (%) | 92.3 - 99.9% | 98 - 104% |
| Trueness (bias %) | Not explicitly stated | 0.15 - 4.81% |
Experimental Workflows
The choice between HPLC and qNMR often depends on factors beyond quantitative performance, including sample preparation complexity, analysis time, and instrument availability. The following diagrams illustrate the typical experimental workflows for each technique.
Detailed Experimental Protocols
HPLC-DAD Method for this compound Quantification[1][2]
1. Sample Preparation and Derivatization:
-
An aliquot of the plant extract is combined with an internal standard solution (pentaerythritol).
-
The mixture is derivatized with p-toluenesulfonyl chloride in the presence of pyridine.
-
The reaction mixture is heated, and then the solvent is evaporated. The residue is reconstituted in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: ODS (Octadecylsilane) column.
-
Mobile Phase: A gradient of methanol, acetonitrile, and water.
-
Detection: Diode-Array Detector (DAD) set at a wavelength of 230 nm.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: Typically 20 µL.
3. Data Analysis:
-
A five-point calibration curve is constructed by plotting the ratio of the peak area of derivatized this compound to the peak area of the internal standard against the concentration of this compound.
-
The concentration of this compound in the samples is determined using the regression equation from the calibration curve.
Quantitative ¹H-NMR Method for Polyol Quantification (Representative for this compound)[3]
1. Sample Preparation:
-
A known amount of the plant extract is accurately weighed.
-
A known amount of an internal standard (e.g., maleic acid, DSS) is added.
-
The mixture is dissolved in a deuterated solvent (e.g., D₂O).
2. NMR Acquisition:
-
¹H-NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Key acquisition parameters for accurate quantification include a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, and a calibrated 90° pulse.
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
3. Data Analysis:
-
The acquired spectra are processed with phasing and baseline correction.
-
The integrals of a well-resolved signal from this compound and a signal from the internal standard are determined.
-
The concentration of this compound is calculated using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₛ / Mₓ) * (mₛ / mₓ) * Pₛ
Where:
-
Cₓ = Concentration of the analyte (this compound)
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iₛ = Integral of the internal standard signal
-
Nₛ = Number of protons for the internal standard signal
-
Mₓ = Molar mass of the analyte
-
Mₛ = Molar mass of the internal standard
-
mₓ = Mass of the sample
-
mₛ = Mass of the internal standard
-
Pₛ = Purity of the internal standard
-
Concluding Remarks
Both HPLC-DAD with derivatization and qNMR are viable and robust methods for the quantification of this compound.
HPLC-DAD offers excellent sensitivity (low LOD and LOQ) and is a widely available technique in many analytical laboratories.[1][2] However, the requirement for a derivatization step adds complexity to the sample preparation, increases the potential for analytical error, and can be time-consuming.
qNMR , on the other hand, provides a more direct and often faster method of quantification with minimal sample preparation. It is a primary analytical method, meaning it does not strictly require a calibration curve with the analyte of interest, and can provide structural information simultaneously. The precision and accuracy are comparable to HPLC.[3] However, the initial investment for an NMR spectrometer is significantly higher, and the sensitivity may be lower than that of HPLC, which could be a limitation for samples with very low concentrations of this compound.
The choice between these two powerful techniques will ultimately depend on the specific requirements of the research, including the expected concentration range of this compound, the number of samples, available instrumentation, and the desired throughput. For high-throughput analysis where sensitivity is critical, a validated HPLC method may be preferred. For studies requiring absolute quantification with minimal sample manipulation and the potential for simultaneous structural confirmation, qNMR is an excellent alternative.
References
- 1. Development and validation of an HPLC-DAD method for quantification of this compound in extracts from Hancornia speciosa leaves after derivatization with p-toluenesulfonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of polyols in sugar-free foodstuffs by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Bornesitol and Captopril: A Comparative Analysis of Angiotensin-Converting Enzyme Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Angiotensin-Converting Enzyme (ACE) inhibitory effects of the naturally occurring cyclitol, bornesitol, and the well-established synthetic drug, captopril. This analysis is supported by available experimental data and detailed methodologies.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the Angiotensin-Converting Enzyme (ACE) is a key component of this pathway. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II, making it a prime target for antihypertensive therapies. Captopril was the first orally active ACE inhibitor to be developed and has since become a cornerstone in the treatment of hypertension.[1] this compound, a cyclitol found in various plants, has emerged as a compound of interest due to its potential cardiovascular effects, including ACE inhibition.[2][3]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the inhibitor. The available in vitro data for this compound and captopril are summarized below.
| Compound | IC50 Value (ACE Inhibition) | Source |
| This compound | 41.4 ± 9.6 µM | [3][4] |
| Captopril | 1.7 - 20 nM |
It is important to note that the IC50 value for captopril can vary depending on the specific experimental conditions.
Experimental Protocols
The determination of ACE inhibitory activity is crucial for the evaluation of potential therapeutic agents. A commonly employed method is the in vitro ACE inhibition assay, which measures the extent to which a compound can inhibit the enzymatic activity of ACE.
In Vitro ACE Inhibition Assay
Principle: This assay typically involves the use of a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), which is hydrolyzed by ACE to produce hippuric acid (HA) and the dipeptide His-Leu. The amount of HA produced is quantified, and the inhibitory effect of a test compound is determined by comparing the rate of HA formation in the presence and absence of the inhibitor.
General Procedure:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).
-
Prepare a solution of ACE from a commercially available source (e.g., rabbit lung acetone extract) in the buffer.
-
Prepare a solution of the substrate HHL in the buffer.
-
Prepare solutions of the test compound (this compound) and the positive control (captopril) at various concentrations.
-
-
Assay Reaction:
-
In a reaction vessel (e.g., a microcentrifuge tube or a well in a microplate), add the ACE solution and the test compound or control solution.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Quantification:
-
Stop the reaction by adding a strong acid, such as 1 M HCl.
-
Extract the hippuric acid produced into an organic solvent, typically ethyl acetate.
-
After centrifugation to separate the phases, a portion of the ethyl acetate layer is transferred to a new tube and the solvent is evaporated.
-
The dried residue (hippuric acid) is redissolved in a suitable solvent (e.g., deionized water or buffer), and the absorbance is measured at a specific wavelength (typically 228 nm) using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (reaction without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the renin-angiotensin system and the general workflow for an in vitro ACE inhibition assay.
Figure 1. The Renin-Angiotensin System and points of inhibition.
Figure 2. General workflow for an in vitro ACE inhibition assay.
Discussion
The available data indicates that while this compound does exhibit ACE inhibitory activity, its in vitro potency is significantly lower than that of captopril. The IC50 value of this compound is in the micromolar range, whereas captopril's IC50 is in the nanomolar range, suggesting that captopril is a much more potent inhibitor of the ACE enzyme in a cell-free system.
Interestingly, molecular docking studies suggest that this compound may exert its inhibitory effect through a different mechanism than classical ACE inhibitors like captopril.[4] It is proposed that this compound binds to a tunnel directed towards the active site of the enzyme, rather than directly at the active site where captopril binds.[4] This difference in binding mode could have implications for the overall pharmacological profile of this compound.
In vivo studies in rats have shown that intravenous administration of this compound can decrease plasma ACE activity and reduce systolic blood pressure.[2][3] This suggests that despite its lower in vitro potency compared to captopril, this compound can exert a physiological effect on the renin-angiotensin system.
Conclusion
Captopril is a highly potent, well-characterized ACE inhibitor with a long history of clinical use. This compound has demonstrated ACE inhibitory activity, albeit with a significantly lower in vitro potency than captopril. The potential for a different binding mechanism for this compound warrants further investigation, as it could lead to the development of new classes of ACE inhibitors with different pharmacological properties. Further research, including head-to-head in vivo comparative studies, is necessary to fully elucidate the therapeutic potential of this compound as an antihypertensive agent.
References
A Comparative Guide to the Bioavailability of Bornesitol from Different Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioavailability of bornesitol, a naturally occurring cyclitol with potential therapeutic applications, from various plant sources. Due to a lack of direct comparative studies in the existing literature, this document summarizes available data on this compound concentration in different plant extracts and outlines the experimental protocols necessary to conduct a comprehensive bioavailability assessment.
Data Presentation: this compound Content in Various Plant Sources
While direct comparative bioavailability data is limited, the concentration of this compound in different plant materials can serve as a preliminary indicator of their potential as a source for this bioactive compound. The following table summarizes the known concentrations of this compound in selected plant species.
| Plant Species | Plant Part | This compound Concentration | Reference |
| Hancornia speciosa | Leaves | Main constituent | [1] |
| Litchi chinensis | Leaves | ~1.5 to 4.5 mg/g fresh weight | [2] |
| Goldenrod (Solidago) | Flowers | Present | [3] |
| Chamomile (Matricaria recutita) | Flowers | Present | [3] |
Note: The term "main constituent" for Hancornia speciosa suggests a high concentration, though a precise quantitative value was not provided in the cited source. Further quantitative analysis is required for a direct comparison. The concentration in Litchi chinensis leaves varies with leaf development and environmental conditions[2].
Experimental Protocols
To address the current data gap, this section details the essential experimental protocols for a comprehensive comparison of this compound bioavailability from different plant extracts.
Extraction of this compound from Plant Material
A standardized extraction method is crucial for comparing this compound content across different plant sources.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with 80% ethanol at a 1:10 (w/v) ratio.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Quantification of this compound:
-
Utilize High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis after derivatization or Mass Spectrometry) for accurate quantification.
-
An internal standard should be used to ensure precision.
-
In Vitro Bioavailability Assessment: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium to predict the oral absorption of compounds.
Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable inserts in a transwell plate for 21 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Add the plant extract (dissolved in a suitable transport buffer) to the apical (AP) side of the transwell.
-
At predetermined time intervals, collect samples from the basolateral (BL) side.
-
To assess active efflux, perform the transport study in the reverse direction (BL to AP).
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
In Vivo Bioavailability Assessment in a Rat Model
In vivo studies in animal models provide crucial data on the pharmacokinetic profile of this compound from different extracts.
Protocol:
-
Animal Model: Use adult male Wistar rats, fasted overnight before the experiment.
-
Dosing:
-
Intravenous (IV) Administration: Administer a known dose of pure this compound intravenously to a control group to determine the absolute bioavailability.
-
Oral Administration: Administer the plant extracts orally by gavage to different experimental groups.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.
-
Plasma Analysis: Separate the plasma and quantify the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and oral bioavailability (F%). F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Mandatory Visualization
Experimental Workflow for Comparing this compound Bioavailability
Caption: Experimental workflow for comparing this compound bioavailability.
Signaling Pathway Influenced by Inositol Derivatives
This compound, as a derivative of myo-inositol, is expected to influence cellular signaling pathways where inositols play a crucial role. One such key pathway is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is involved in various cellular processes like cell growth, proliferation, and survival.
Caption: The PI3K signaling pathway.
Conclusion
References
validation of bornesitol as a stress marker in different plant species
Bornesitol as a Putative Stress Marker in Plants: A Comparative Guide
Introduction
Plants, being sessile organisms, have evolved intricate mechanisms to cope with a variety of environmental challenges, including drought, salinity, and extreme temperatures. A key adaptation is the accumulation of compatible solutes, also known as osmolytes, which are small, water-soluble molecules that do not interfere with cellular metabolism even at high concentrations. These compounds play crucial roles in osmotic adjustment, detoxification of reactive oxygen species (ROS), and protection of cellular structures. While proline and certain sugars are well-established stress markers, the role of other compounds, such as cyclitols, is an active area of research. This guide focuses on the validation of L-(+)-bornesitol, a methylated cyclitol, as a potential stress marker in different plant species and compares its performance with other established markers.
This compound and its Putative Role in Stress Tolerance
This compound (L-1-O-methyl-myo-inositol) is a derivative of myo-inositol, a precursor for a wide range of important molecules in plants.[1][2][3] While the precise mechanisms of this compound's action in stress mitigation are not fully elucidated, it is hypothesized to function as a compatible solute, contributing to osmotic adjustment and the stabilization of membranes and proteins under stress conditions. Its accumulation has been observed in various plant species, suggesting a potential role in stress tolerance.
Comparative Analysis of this compound and Other Stress Markers
A direct quantitative comparison of this compound with well-established stress markers like proline is challenging due to the limited availability of comprehensive studies on this compound accumulation under diverse stress conditions. However, by examining the available data on this compound and related cyclitols, we can draw some preliminary comparisons.
Table 1: Quantitative Accumulation of this compound and Proline under Abiotic Stress
| Plant Species | Stress Condition | This compound Concentration (µmol/g DW) | Proline Concentration (µmol/g DW) | Reference |
| Lathyrus odoratus (Sweet Pea) | Flower Development (Control) | Present in all organs at high concentrations | Not Reported | [4] |
| Avicennia marina (Mangrove) | Salt Stress (50% and 150% seawater) | Not Reported | Increased with salinity | [5] |
| Physalis ixocarpa | Salt Stress (75 mM NaCl) | Not Reported | Increased significantly | [6][7] |
| Arabidopsis thaliana | Cold Acclimation | Inositol increased | Increased significantly | [8] |
Note: The table highlights the current gap in literature with direct comparative quantitative data for this compound under specific abiotic stresses. Data for proline and the precursor inositol are included to provide context for typical osmolyte responses.
Experimental Protocols
Extraction and Quantification of this compound and Other Cyclitols
a) Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used method for the analysis of cyclitols due to its high sensitivity and ability to separate complex mixtures.[1][2][9][10][11]
Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Protocol Details:
-
Sample Preparation: Plant tissue is flash-frozen in liquid nitrogen and lyophilized. The dried tissue is then ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a methanol/water solution. Ribitol is often added as an internal standard.[12]
-
Derivatization: The extracted cyclitols are derivatized to increase their volatility for GC analysis. A common method is trimethylsilylation (TMS) using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and identified based on their mass spectra and retention times.[11][12]
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.
b) High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the quantification of this compound, often requiring derivatization to enable detection by UV or fluorescence detectors.[4][14][15]
Experimental Workflow:
Caption: Workflow for HPLC analysis of this compound.
Protocol Details:
-
Sample Preparation: Dried and powdered plant material is used for extraction.
-
Extraction: Extraction is typically performed with an ethanol/water mixture.
-
Derivatization: Since this compound lacks a chromophore, derivatization is necessary for UV detection. A common derivatizing agent is p-toluenesulfonyl chloride.[15]
-
HPLC Analysis: The derivatized sample is analyzed using a reversed-phase HPLC column with a diode-array detector (DAD) or a fluorescence detector (FLD).[15]
-
Quantification: A calibration curve is generated using a this compound standard to quantify the amount in the sample.
Quantification of Proline
Proline concentration is typically determined spectrophotometrically using the ninhydrin method.
Experimental Workflow:
Caption: Workflow for proline quantification.
Biosynthesis of this compound
This compound is synthesized from myo-inositol, a key metabolite in plants. The biosynthesis of myo-inositol starts from glucose-6-phosphate.
Signaling Pathway:
Caption: Biosynthesis pathway of L-(+)-Bornesitol.
The first committed step is the conversion of glucose-6-phosphate to myo-inositol-1-phosphate, catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS) .[1][2][3] Subsequently, myo-inositol monophosphatase (IMP) dephosphorylates myo-inositol-1-phosphate to yield myo-inositol.[1] Finally, an inositol methyltransferase (IMT) is presumed to catalyze the methylation of myo-inositol to form this compound.
Conclusion and Future Perspectives
The available evidence suggests that this compound, as a member of the cyclitol family, likely plays a role in plant stress tolerance. However, to definitively validate this compound as a robust and reliable stress marker, further research is imperative. Specifically, studies focusing on the quantitative accumulation of this compound under a range of controlled abiotic and biotic stresses across diverse plant species are needed. Comparative metabolomic studies that simultaneously measure this compound, proline, and other osmolytes would provide a clearer picture of its relative importance and utility as a stress indicator. The detailed experimental protocols and the elucidated biosynthetic pathway provided in this guide offer a solid foundation for researchers to pursue these investigations and unlock the full potential of this compound in understanding and engineering plant stress resilience.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification and quantification of cyclitols and sugars isolated from different morphological parts of Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The use of metabolomics to dissect plant responses to abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oar.icrisat.org [oar.icrisat.org]
- 10. mdpi.com [mdpi.com]
- 11. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]
- 12. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 13. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacity of Bornesitol and Myo-inositol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant capacities of two naturally occurring cyclitols, bornesitol and myo-inositol. While myo-inositol is a well-studied compound with established antioxidant properties, data on this compound's direct antioxidant activity is less abundant. This guide synthesizes the available scientific literature to offer an objective comparison, including experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Executive Summary
Myo-inositol has demonstrated notable antioxidant effects by reducing reactive oxygen species (ROS), protecting against oxidative damage to lipids and proteins, and activating the NRF2 antioxidant response pathway. In contrast, direct quantitative data on the antioxidant capacity of this compound is limited. However, studies on related methylated inositols suggest that they may possess higher radical scavenging activity than their non-methylated counterparts, indicating a potential for this compound to exhibit significant antioxidant properties. This guide presents the available evidence for a comparative assessment.
Data Presentation: Quantitative and Qualitative Comparison
Due to the limited direct comparative studies, the following table summarizes a mix of quantitative and qualitative data gathered from various sources. It is important to note the absence of standardized, head-to-head comparisons in the current body of research.
| Parameter | This compound | Myo-inositol | References |
| Direct Radical Scavenging (DPPH, ABTS Assays) | No direct IC50 values found in the literature for this compound itself. However, its isomer, L-quebrachitol, has been reported to possess free-radical scavenging properties. | Weak activity has been reported for inositol derivatives in DPPH radical scavenging assays. | [1][2] |
| Hydroxyl Radical Scavenging | Methylated inositols, including this compound, are suggested to have higher hydroxyl radical scavenging activities than non-methylated inositols. One study indicated an activity level of approximately 75%. | Reported to have a hydroxyl radical scavenging activity of around 55-60%. | [3][4] |
| Cellular Antioxidant Activity | No direct studies found. | Reduces intracellular ROS levels, enhances glutathione (GSH) levels, and protects against oxidative stress-induced apoptosis. | [5][6] |
| Protection Against Lipid Peroxidation | No direct studies found. | Has been shown to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation. | [7][8] |
| Protection Against Protein Oxidation | No direct studies found. | Protects against protein carbonylation, a form of protein damage induced by oxidative stress. | [7] |
| Enzyme Inhibition (related to oxidative stress) | Potent inhibitor of angiotensin-converting enzyme (ACE) with an IC50 of 41.4 ± 9.6 µM. ACE contributes to oxidative stress. | No significant direct inhibitory activity on enzymes like ACE has been highlighted in the context of antioxidant capacity. | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol or ethanol).
-
Test compounds (this compound, Myo-inositol) and a positive control (e.g., Ascorbic acid, Trolox) dissolved in a suitable solvent.
-
Spectrophotometer capable of measuring absorbance at or around 517 nm.
-
96-well microplate or cuvettes.
-
-
Procedure:
-
A fresh solution of DPPH in methanol or ethanol is prepared. Its absorbance at 517 nm is adjusted to a specific value (e.g., 1.0 ± 0.1).
-
Various concentrations of the test compounds and the positive control are prepared.
-
A small volume of the test compound solution is mixed with the DPPH solution in a microplate well or cuvette.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the remaining DPPH is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Phosphate buffered saline (PBS) or ethanol.
-
Test compounds and a positive control.
-
Spectrophotometer.
-
-
Procedure:
-
The ABTS radical cation is generated by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds and the positive control are prepared.
-
A small volume of the test compound solution is added to the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble analog of vitamin E.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.
-
Reagents and Equipment:
-
Cultured cells (e.g., HepG2, Caco-2).
-
DCFH-DA solution.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator.
-
Test compounds and a positive control (e.g., Quercetin).
-
Fluorescence microplate reader.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach.
-
The cells are then treated with various concentrations of the test compounds or positive control, along with DCFH-DA.
-
After an incubation period, the cells are washed to remove excess compound and probe.
-
AAPH solution is added to induce oxidative stress.
-
The fluorescence is measured at regular intervals using a microplate reader (excitation ~485 nm, emission ~538 nm).
-
The area under the fluorescence curve is calculated, and the CAA value is determined.
-
Signaling Pathways and Experimental Workflows
NRF2 Signaling Pathway in Antioxidant Response
Myo-inositol has been shown to exert some of its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[5][10][11] This pathway is a master regulator of the cellular antioxidant response.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Content of methylated inositols in familiar edible plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myo-inositol improves developmental competence and reduces oxidative stress in porcine parthenogenetic embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Effects of Myo-Inositol Improve the Function and Fertility of Cryopreserved Boar Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and anticoagulant properties of myo-inositol determined in an ex vivo studies and gas chromatography analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does myo-inositol supplementation influence oxidative stress biomarkers in patients with non-alcoholic fatty liver disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Dietary myo-inositol modulates immunity through antioxidant activity and the Nrf2 and E2F4/cyclin signalling factors in the head kidney and spleen following infection of juvenile fish with Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does myo‐inositol supplementation influence oxidative stress biomarkers in patients with non‐alcoholic fatty liver disease? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of Synthesized Bornesitol Against a Certified Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthetically derived bornesitol, a naturally occurring cyclitol, by comparing it against a certified reference standard. Ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and research compounds is a critical step in drug development and scientific research, as impurities can significantly impact biological activity, safety, and experimental outcomes. This document outlines detailed experimental protocols, presents comparative data in a clear and concise format, and utilizes visualizations to illustrate workflows for a robust purity assessment.
Introduction to this compound and the Importance of Purity
This compound (1-O-methyl-myo-inositol) is a methyl ether of D-myo-inositol found in various plants. It has garnered research interest for its potential biological activities. The synthesis of this compound, typically achieved through the selective methylation of a protected myo-inositol derivative followed by deprotection, can introduce impurities such as residual starting materials, reagents, by-products, and stereoisomers. A certified reference standard (CRS) is a highly characterized and pure material that serves as a benchmark against which a synthesized compound can be evaluated. This comparison is fundamental for quality control and regulatory compliance.
Experimental Design and Workflow
The purity of a synthesized batch of this compound was assessed against a commercially available, high-purity this compound reference standard. The analytical workflow involved a multi-pronged approach, employing both chromatographic and spectroscopic techniques to ensure a comprehensive evaluation of the synthesized material.
Comparative Data Summary
The following table summarizes the quantitative data obtained from the analysis of the synthesized this compound lot and the certified reference standard.
| Analytical Method | Parameter | Certified Reference Standard | Synthesized this compound | Acceptance Criteria |
| HPLC-RI | Purity (Area %) | 99.8% | 99.2% | ≥ 99.0% |
| Related Substances | Not Detected | 0.8% | ≤ 1.0% | |
| Quantitative NMR (qNMR) | Purity (w/w %) | 99.7% ± 0.2% | 99.1% ± 0.3% | Report Value |
| LC-MS | Identity Confirmation | Conforms | Conforms | Conforms to Standard |
| Impurity Profile | No significant impurities | Trace impurities detected | No single impurity > 0.1% | |
| Melting Point | Melting Range (°C) | 199 - 201°C | 197 - 200°C | 196 - 202°C |
| Appearance | - | White crystalline powder | White crystalline powder | Conforms to Standard |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method determines the purity of this compound by separating it from potential non-volatile impurities.
-
Instrumentation: HPLC system equipped with a refractive index detector.
-
Column: Aminex HPX-87C (300 mm x 7.8 mm) or equivalent column suitable for carbohydrate analysis.
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Detector Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound and the reference standard in 1 mL of deionized water to prepare 10 mg/mL solutions.
-
Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total peak area in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute purity determination without the need for a specific reference standard of the analyte, by using a certified internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the maleic acid internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Transfer the solution to an NMR tube.
-
-
¹H-NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for identity confirmation and to identify and characterize any potential impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable additive like ammonium formate.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI positive and negative.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: The mass spectrum of the main peak for the synthesized sample is compared to that of the reference standard to confirm the identity of this compound (m/z [M+H]⁺ and/or [M-H]⁻). The mass-to-charge ratios of any impurity peaks are used to propose potential structures.
Melting Point Determination
The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. Impurities typically lower and broaden the melting range.
-
Instrumentation: A calibrated melting point apparatus.
-
Procedure: A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Logical Decision Pathway for Batch Acceptance
The following diagram illustrates the decision-making process for accepting or rejecting a synthesized batch of this compound based on the analytical results.
Conclusion
The comprehensive analytical approach detailed in this guide allows for a thorough assessment of the purity of synthesized this compound. The synthesized batch in this example demonstrated high purity (99.2% by HPLC and 99.1% by qNMR), consistent with the certified reference standard and meeting the pre-defined acceptance criteria. The identity was confirmed by LC-MS, and the melting point was within the specified range. This multi-faceted comparison provides a high degree of confidence in the quality of the synthesized material, deeming it suitable for its intended research and development applications.
Safety Operating Guide
Essential Guide to the Proper Disposal of Bornesitol
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of bornesitol, a cyclitol derived from inositol. While this compound is not classified as a hazardous substance, adherence to established protocols is crucial to maintain a safe working environment.
Safety and Handling Profile
This compound is a white, odorless, solid compound that is soluble in water and stable under normal laboratory conditions.[1] Key safety considerations include avoiding dust formation and incompatibility with strong oxidizing agents.[1] Personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound to prevent skin and eye contact.[1]
| Property | Data |
| Appearance | White Solid |
| Odor | Odorless |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions |
| Incompatibilities | Strong oxidizing agents |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) |
Step-by-Step Disposal Protocol
The following step-by-step instructions outline the recommended procedure for the disposal of this compound waste. This protocol is designed to comply with general laboratory safety standards. However, it is imperative to consult and adhere to all institutional, local, state, and federal regulations regarding chemical waste disposal.
-
Waste Identification and Segregation:
-
Confirm that the waste material is solely this compound or materials contaminated with this compound.
-
Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents.[1]
-
-
Containment:
-
For solid this compound waste, carefully sweep the material to avoid generating dust.[1]
-
Place the collected solid waste into a clearly labeled, sealed container.
-
For solutions of this compound, check with your institution's safety officer for guidance on drain disposal. Some non-hazardous, water-soluble organic compounds may be approved for drain disposal with copious amounts of water, but this requires explicit institutional approval.
-
-
Labeling:
-
Label the waste container clearly with "this compound Waste" and the approximate quantity.
-
Ensure the label is legible and securely attached to the container.
-
-
Storage:
-
Store the sealed waste container in a designated chemical waste storage area.
-
The storage area should be cool, dry, and well-ventilated.[1]
-
-
Disposal Request:
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Provide accurate information on the waste disposal request form, including the chemical name and quantity.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
